S1PR1-MO-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29N3O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C25H29N3O3/c1-15(2)12-17-4-6-20(7-5-17)24-27-23(28-31-24)19-10-8-18(9-11-19)16(3)26-22-13-21(14-22)25(29)30/h4-11,15-16,21-22,26H,12-14H2,1-3H3,(H,29,30) |
InChI Key |
JRZJZOSWCNBQFS-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-462991; PF462991; PF 462991; PF-991; PF991; PF 991. |
Origin of Product |
United States |
Foundational & Exploratory
S1PR1-MO-1 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of S1PR1-MO-1
Introduction
The sphingosine-1-phosphate receptor 1 (S1PR1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating critical physiological processes, most notably immune cell trafficking and vascular homeostasis.[1] It is activated by its endogenous ligand, sphingosine-1-phosphate (S1P), a bioactive lipid mediator found in high concentrations in blood and lymph.[1] The S1P gradient between the circulation and lymphoid tissues is fundamental for guiding the egress of lymphocytes from lymph nodes.[1] Disruption of this signaling axis is a key therapeutic strategy for autoimmune diseases like multiple sclerosis.
This technical guide focuses on the mechanism of action of this compound, a specific modulator of S1PR1. Unlike typical small-molecule agonists or antagonists that interact directly with the receptor protein, this compound is a morpholino-based oligomer designed to inhibit the expression of the S1PR1 gene itself.[2] This document will detail the core antisense mechanism of this compound, explain the downstream consequences of S1PR1 knockdown on cellular signaling, provide a comparative analysis with small-molecule modulators, and present detailed protocols for key experiments used to study this pathway.
Section 1: The S1PR1 Signaling Axis
S1PR1, like other GPCRs, transduces extracellular signals into intracellular responses by activating heterotrimeric G proteins and other effector proteins.[1] Upon binding S1P, S1PR1 undergoes a conformational change that facilitates the activation of two primary signaling pathways: G-protein-dependent signaling and β-arrestin-dependent signaling.
1.1 G-protein Dependent Signaling S1PR1 couples exclusively to the Gαi/o family of inhibitory G proteins. Activation leads to the dissociation of the Gαi and Gβγ subunits, which initiate distinct downstream cascades:
-
Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Gβγ Subunit: Activates multiple effector pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival, and the small GTPase Rac, which is crucial for cell migration and cytoskeletal rearrangement.
1.2 β-Arrestin Dependent Signaling and Receptor Internalization Ligand binding also triggers the phosphorylation of the S1PR1 C-terminal tail by G protein-coupled receptor kinases (GRKs). This phosphorylated tail serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin performs two key functions:
-
Desensitization: It sterically hinders further G-protein coupling, terminating the primary signal.
-
Scaffolding: It acts as a scaffold for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK/ERK) cascade, initiating a second wave of G-protein-independent signaling. Furthermore, β-arrestin links the receptor to the endocytic machinery, primarily through clathrin, leading to receptor internalization into endosomes. The fate of the internalized receptor—either recycling back to the plasma membrane or degradation—is a critical determinant of the long-term cellular response.
Section 2: this compound Mechanism of Action
This compound is a morpholino phosphorodiamidate oligomer, or "morpholino". This class of molecules functions as antisense agents, which are distinct from traditional receptor modulators. Instead of binding to the S1PR1 protein, this compound is designed to bind to the messenger RNA (mRNA) transcript of the S1PR1 gene.
The core mechanism involves steric hindrance. By binding to a specific, complementary sequence on the S1PR1 mRNA, the morpholino physically blocks the cellular machinery responsible for translating the mRNA into protein. This prevents the synthesis of new S1PR1 protein without degrading the mRNA itself. The result is a transient and dose-dependent "knockdown" of S1PR1 protein expression in the target cell.
The primary functional consequence of this compound action is the reduction in the total cellular pool of S1PR1 receptors. This leads to a diminished capacity of the cell to respond to the endogenous S1P ligand, effectively dampening the entire S1PR1 signaling cascade. This mechanism is particularly useful as a research tool for investigating the specific functions of S1PR1 signaling in various biological contexts.
Section 3: Comparative Pharmacology of Small-Molecule S1PR1 Modulators
While this compound reduces receptor expression, small-molecule modulators alter receptor function through direct binding. They are broadly classified based on their effects on G-protein and β-arrestin pathways, a concept known as biased agonism.
3.1 Functional Antagonists (e.g., Fingolimod-Phosphate, Ponesimod) These compounds are technically agonists at S1PR1, meaning they activate the receptor. However, they induce robust β-arrestin recruitment, leading to profound and sustained receptor internalization and subsequent degradation. This removes the receptor from the cell surface, rendering the cell unresponsive to the endogenous S1P gradient. This "functional antagonism" is the therapeutic mechanism behind the lymphopenia induced by drugs like fingolimod.
3.2 Biased Agonists Biased agonists selectively engage one signaling pathway over another.
-
β-Arrestin-Biased Agonists: These compounds, like the experimental modulator D3-2, show much higher potency for β-arrestin recruitment than for G-protein activation. This profile strongly favors receptor internalization and functional antagonism.
-
G-Protein-Biased Agonists: Conversely, molecules like SAR247799 preferentially activate G-protein signaling with minimal β-arrestin recruitment and receptor internalization. This allows for sustained G-protein-mediated signaling (e.g., promoting endothelial barrier protection) without causing the receptor desensitization and lymphopenia associated with functional antagonists.
Quantitative Data Summary
The following tables summarize key quantitative parameters for several well-characterized small-molecule S1PR1 modulators. Potency is typically measured as the half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.
Table 1: Potency (EC₅₀, nM) of S1PR1 Modulators in Functional Assays
| Compound | Gαi Activation (GTPγS) | β-Arrestin Recruitment | Receptor Internalization (pEC₅₀) | Primary Bias | Reference(s) |
|---|---|---|---|---|---|
| Ponesimod | 1.1 | 1.5 | - | Balanced | |
| FTY720-P | Similar to S1P | 0.4 | 9.15 | β-Arrestin | |
| Siponimod | - | 0.4 (S1PR1), 0.98 (S1PR5) | - | Balanced | |
| SAR247799 | 12.6 - 493 | - | - | G-Protein |
| D3-2 | 167 | 0.9 | - | β-Arrestin (180-fold) | |
pEC₅₀ is the negative logarithm of the EC₅₀ value.
Table 2: Receptor Selectivity and Efficacy of FTY720-P
| Parameter | S1PR1 | S1PR3 | S1PR4 | S1PR5 | Reference(s) |
|---|---|---|---|---|---|
| β-Arrestin EC₅₀ (nM) | 0.4 | 54 | 26 | 1.8 |
| β-Arrestin Efficacy | 132% of S1P | 29% of S1P | - | - | |
Section 4: Key Experimental Protocols
Studying the mechanism of S1PR1 modulators requires specific biochemical and cell-based assays. Below are detailed protocols for three fundamental experiments.
4.1 Protocol: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
Principle: In the resting state, Gα is bound to GDP. Agonist-activated GPCRs catalyze the exchange of GDP for GTP. Using radiolabeled [³⁵S]GTPγS allows for the quantification of this exchange as a direct measure of G-protein activation.
-
Materials:
-
Cell membranes from cells overexpressing S1PR1.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine 5'-diphosphate (GDP).
-
Test compounds (agonists, antagonists).
-
Scintillation Proximity Assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).
-
96-well microplates.
-
-
Procedure:
-
Membrane Preparation: Prepare membranes from cells expressing S1PR1 using standard homogenization and centrifugation techniques. Determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: To each well of a 96-well plate, add in order:
-
150 µL of Assay Buffer containing 0.1% BSA, saponin (30 µg/mL), S1PR1 membranes (10-20 µg protein), GDP (5-10 µM), and SPA beads (2.5 mg/mL).
-
50 µL of test compound at various concentrations (or vehicle control).
-
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation to allow compounds to bind to the receptor.
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS to each well to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate for 60 minutes at 30°C to allow for nucleotide exchange.
-
Signal Detection: Centrifuge the plates briefly to settle the beads. Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of [³⁵S]GTPγS bound to the G-proteins captured by the beads.
-
Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
4.2 Protocol: β-Arrestin Recruitment Assay (PathHunter® Technology)
This assay quantifies ligand-induced β-arrestin recruitment to the receptor using an enzyme fragment complementation (EFC) system.
-
Principle: The S1PR1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA) fragment of β-galactosidase. When the agonist induces β-arrestin to bind to S1PR1, the two fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Materials:
-
PathHunter® cell line co-expressing S1PR1-ProLink and β-arrestin-EA.
-
Cell plating medium.
-
Assay buffer (e.g., HBSS).
-
Test compounds.
-
PathHunter® Detection Reagent Kit (containing Galacton Star® substrate).
-
White, solid-bottom 96- or 384-well cell culture plates.
-
-
Procedure:
-
Cell Plating: Seed the PathHunter® cells into the microplate at a pre-optimized density and incubate for 24-48 hours to form a monolayer.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Remove the cell culture medium from the wells and add the compound dilutions.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a CO₂ incubator.
-
Signal Development: Prepare the detection reagent according to the manufacturer's protocol. Add the detection reagent to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of agonist concentration to determine EC₅₀ and Emax.
-
References
An In-depth Technical Guide to Sphingosine-1-Phosphate Receptor 1 (S1PR1) Selectivity
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of Sphingosine-1-Phosphate Receptor 1 (S1PR1) selectivity. It details the pharmacological profiles of key S1PR1 modulators, outlines the experimental protocols used to determine selectivity, and illustrates the critical signaling pathways involved.
Introduction: The Imperative for S1PR1 Selectivity
The sphingosine-1-phosphate (S1P) signaling axis is a critical regulator of numerous physiological processes, most notably immune cell trafficking. This signaling is mediated by a family of five G protein-coupled receptors (GPCRs): S1PR1 through S1PR5. While these receptors share their endogenous ligand, S1P, they exhibit distinct tissue distribution and couple to different G proteins, leading to varied downstream effects.[1]
S1PR1, which couples exclusively to the Gαi/o family of G proteins, is highly expressed on lymphocytes and is pivotal for their egress from secondary lymphoid organs into circulation.[2][3] Modulation of S1PR1 is a clinically validated strategy for treating autoimmune diseases such as multiple sclerosis (MS). By promoting the internalization and degradation of S1PR1 on lymphocytes, modulators act as "functional antagonists," trapping these immune cells in lymph nodes and preventing their infiltration into the central nervous system (CNS).[1][2]
The first-generation S1PR modulator, fingolimod (FTY720), is non-selective, acting on S1PR1, S1PR3, S1PR4, and S1PR5. While effective, its action on other S1P receptor subtypes, particularly S1PR3 (which also couples to Gαq and Gα12/13 and is expressed in cardiomyocytes), is associated with adverse effects like bradycardia and hypertension. This has driven the development of second-generation, S1PR1-selective modulators to achieve a more favorable safety profile by minimizing off-target effects. This guide explores the quantitative basis of this selectivity and the methods used to measure it.
S1PR1 Signaling and Mechanism of Action
Activation of S1PR1 by its ligand initiates a cascade of intracellular events. As a Gαi-coupled receptor, its primary signaling pathways inhibit adenylyl cyclase and modulate key effectors involved in cell survival and migration. The therapeutic mechanism of S1PR modulators relies on functional antagonism, a process driven by β-arrestin recruitment.
Gαi-Mediated Signaling Pathway
Upon agonist binding, S1PR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric Gαi protein. The Gαi subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and proceeds to inhibit adenylyl cyclase, reducing intracellular cAMP levels. The dissociated Gβγ subunits can activate other pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival, and the Rac GTPase pathway, which is essential for cytoskeletal rearrangements and cell migration.
Functional Antagonism via β-Arrestin
While S1PR1 modulators are agonists, their therapeutic effect stems from their ability to act as functional antagonists. Agonist binding leads to phosphorylation of the receptor's intracellular tail by G protein-coupled receptor kinases (GRKs). This phosphorylated site serves as a docking platform for β-arrestin. The recruitment of β-arrestin physically uncouples the receptor from its G protein, halting Gαi signaling, and targets the receptor for clathrin-mediated endocytosis. Unlike the endogenous ligand S1P, which allows for receptor recycling, therapeutic modulators often lead to the ubiquitination and subsequent lysosomal or proteasomal degradation of the internalized receptor. This sustained downregulation of S1PR1 from the cell surface renders the lymphocyte unresponsive to the S1P gradient, effectively trapping it within the lymph node.
Quantitative Assessment of S1PR1 Selectivity
The selectivity of a compound is determined by comparing its potency or binding affinity for the target receptor (S1PR1) against its activity at other related receptors (S1PR2-5). High selectivity is characterized by high potency at S1PR1 (i.e., a low EC₅₀ or Kᵢ value) and significantly lower potency at other subtypes (high EC₅₀ or Kᵢ values).
Potency (EC₅₀) of S1P Receptor Modulators
The half-maximal effective concentration (EC₅₀) measures the functional potency of an agonist in a cell-based assay, such as a GTPγS binding assay. A lower EC₅₀ value indicates higher potency. The following table summarizes the reported EC₅₀ values for several key S1PR modulators across the five S1P receptor subtypes.
| Compound | S1PR1 (EC₅₀, nM) | S1PR2 (EC₅₀, nM) | S1PR3 (EC₅₀, nM) | S1PR4 (EC₅₀, nM) | S1PR5 (EC₅₀, nM) | Selectivity Profile |
| Ponesimod | 5.7 | >10,000 | >10,000 | >10,000 | 11.4 | Highly selective for S1PR1 |
| Ozanimod | 0.23 | >10,000 | >10,000 | >10,000 | 6.2 | Selective for S1PR1 and S1PR5 |
| Siponimod | 0.46 | >10,000 | >1,111 | ~384 | 0.3 | Selective for S1PR1 and S1PR5 |
| Fingolimod-P | ~0.3-0.6 | >10,000 | ~3.0 | ~0.3-0.6 | ~0.3-0.6 | Non-selective (S1PR1, 3, 4, 5) |
Note: Data is compiled from multiple sources and assay conditions may vary. Values represent the potency of the active form of the drug (e.g., Fingolimod-Phosphate).
Binding Affinity (Kᵢ) of S1P Receptor Modulators
Binding affinity (Kᵢ) is a measure of how tightly a ligand binds to a receptor, determined through competitive radioligand binding assays. A lower Kᵢ value indicates a stronger binding affinity.
| Compound | S1PR1 (Kᵢ, nM) | S1PR5 (Kᵢ, nM) |
| Ozanimod | 0.13 | 20.3 |
| Siponimod | 0.98 | 0.37 |
| Ponesimod | 0.42 | 16.5 |
| Fingolimod-P | 0.18 | 0.16 |
Note: This data is derived from a competitive binding assay using [³H]-ozanimod and is limited to S1PR1 and S1PR5.
Key Experimental Protocols for Determining Selectivity
Assessing the selectivity of S1PR1 modulators requires robust and reproducible experimental methods. The two cornerstone assays are the radioligand binding assay to determine binding affinity (Kᵢ) and the GTPγS binding assay to measure functional G-protein activation (EC₅₀).
Radioligand Competitive Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for S1PR1.
Materials:
-
Membrane Preparations: Crude membranes from cells stably overexpressing human S1PR1 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity S1PR1 ligand labeled with a radioisotope, such as [³²P]S1P or [³H]-ozanimod.
-
Test Compounds: Unlabeled S1PR1 modulators of interest, dissolved in DMSO and serially diluted.
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), presoaked in assay buffer.
-
Scintillation Counter: For quantifying radioactivity.
Protocol:
-
Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a working concentration (e.g., 1-2 µg protein per well).
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of serially diluted test compound.
-
50 µL of the membrane preparation.
-
Pre-incubate for 30 minutes at room temperature with gentle agitation.
-
-
Binding Reaction: Add 50 µL of the radioligand solution (at a fixed concentration near its Kₔ, e.g., 0.1-0.2 nM [³²P]S1P) to each well to initiate the binding reaction. The final volume should be ~150-250 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash each filter rapidly with 4-5 volumes of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Plot the measured radioactivity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of a G protein by an agonist. In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation on activated Gα subunits, which can be quantified.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound for activating S1PR1-coupled Gαi proteins.
Materials:
-
Membrane Preparations: Crude membranes from cells stably overexpressing human S1PR1.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: Unlabeled S1PR1 modulators of interest, serially diluted.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure G proteins are in their inactive, GDP-bound state at baseline.
-
Filtration Plate & Scintillation Counter: As described above.
Protocol:
-
Preparation: Thaw membrane aliquots on ice. Resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add membranes, GDP (e.g., 10 µM final concentration), and varying concentrations of the test compound.
-
Reaction Initiation: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination, Filtration, and Washing: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Dry the plate and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding (total binding minus non-specific binding) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
-
To determine selectivity, this protocol is repeated for each of the other S1P receptor subtypes (S1PR2-5).
-
Conclusion
The development of S1PR1-selective modulators represents a significant advancement in the treatment of autoimmune diseases, offering the potential for high efficacy with an improved safety profile compared to non-selective agents. Selectivity is achieved by designing molecules that exhibit high potency and affinity for S1PR1 while having minimal activity at other S1P receptor subtypes, particularly S1PR3. The quantitative assessment of this selectivity relies on a suite of well-established in vitro pharmacological assays, including radioligand binding and GTPγS binding assays. A thorough understanding of these principles and methodologies is essential for professionals engaged in the discovery and development of next-generation immunomodulatory therapeutics.
References
An In-depth Technical Guide to S1PR1 Modulator Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of modulators targeting the Sphingosine-1-Phosphate Receptor 1 (S1PR1). It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting this important G-protein coupled receptor (GPCR). This document details experimental protocols for key assays, presents quantitative binding data for representative S1PR1 modulators, and visualizes critical signaling pathways and experimental workflows.
Quantitative Data on S1PR1 Modulator Binding
The binding of a ligand to S1PR1 is characterized by its affinity (how strongly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial for understanding the modulator's mechanism of action, predicting its in vivo efficacy, and guiding lead optimization in drug discovery programs. As "S1PR1-MO-1" is a placeholder, this guide presents data for well-characterized S1PR1 modulators to serve as representative examples.
Binding Affinity Data
Binding affinity is commonly expressed by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50). Lower values indicate higher affinity.
| Modulator | Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |
| Ponesimod | Compensated Interferometric Reader (CIR) | Kd | 2.09 ± 0.27 | S1P1-C6 nanovesicles | [1] |
| Siponimod | Compensated Interferometric Reader (CIR) | Kd | 0.80 ± 0.97 | S1P1-C6 nanovesicles | [1] |
| Ponesimod | Radioligand Binding Assay | IC50 | 6 | Recombinant S1PR1 | |
| Ponesimod | GTPγS Binding Assay | EC50 | 5.7 | Recombinant S1PR1 | |
| Fingolimod-P | Radioligand Binding Assay | Ki | ~ sub-nanomolar | Recombinant S1PR1 | [2] |
| Ozanimod | Radioligand Binding Assay | Ki | ~ sub-nanomolar | Recombinant S1PR1 | |
| Siponimod | GTPγS Binding Assay | EC50 | 0.4 | Recombinant S1PR1 |
Binding Kinetics Data
| Modulator | Parameter | Value | Method | Reference |
| Representative S1PR1 Modulators | k_a (M⁻¹s⁻¹) | Data not publicly available | SPR | |
| Representative S1PR1 Modulators | k_d (s⁻¹) | Data not publicly available | SPR | |
| Representative S1PR1 Modulators | Residence Time (1/k_d) (min) | Data not publicly available | SPR |
Detailed Experimental Protocols
Accurate determination of binding affinity and kinetics relies on robust and well-controlled experimental methods. This section provides detailed protocols for three key assays used in the characterization of S1PR1 modulators.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing human S1PR1 (e.g., from recombinant CHO or HEK293 cells).
-
Radioligand: A high-affinity S1PR1 ligand labeled with a radioisotope (e.g., [³²P]S1P or [³H]ozanimod).[3][4]
-
Test Compound: The unlabeled S1PR1 modulator of interest.
-
Assay Buffer: e.g., 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Plate: 96-well glass fiber (GF/B or GF/C) filtration plate.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen S1PR1 membrane preparation on ice and resuspend in assay buffer to a final concentration of 1-2 µg of protein per well.
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The concentration range should typically span at least five orders of magnitude around the expected Ki.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known S1PR1 ligand (for non-specific binding).
-
50 µL of the diluted test compound.
-
50 µL of the radioligand solution (at a concentration close to its Kd).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate. Wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (k_a and k_d) and affinity (Kd).
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: A sensor chip suitable for capturing membrane proteins (e.g., CM5 chip for amine coupling of a capture antibody, or a sensor chip with a lipid-capturing surface).
-
S1PR1 Preparation: Purified and solubilized S1PR1 protein.
-
Test Compound: The S1PR1 modulator of interest.
-
Running Buffer: A buffer compatible with both the receptor and the ligand (e.g., HBS-EP).
-
Regeneration Solution: A solution to remove the bound analyte from the immobilized ligand without damaging it (e.g., a low pH buffer or a high salt concentration).
Procedure:
-
Ligand Immobilization:
-
Immobilize a capture molecule (e.g., an anti-tag antibody specific for a tag on the S1PR1 protein) onto the sensor chip surface using standard amine coupling chemistry.
-
Alternatively, reconstitute the purified S1PR1 into liposomes and capture them on a lipid-specific sensor chip.
-
-
Receptor Capture: Inject the solubilized S1PR1 preparation over the sensor surface to allow its capture by the immobilized ligand.
-
Analyte Injection (Association Phase): Inject a series of concentrations of the test compound in running buffer over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized receptor will cause a change in the refractive index, which is measured in real-time as a response in Resonance Units (RU).
-
Dissociation Phase: After the association phase, switch back to flowing only the running buffer over the sensor surface. The dissociation of the test compound from the receptor will cause a decrease in the RU signal.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis:
-
The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This fitting provides the association rate constant (k_a) and the dissociation rate constant (k_d).
-
The equilibrium dissociation constant (Kd) is then calculated as k_d / k_a.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1PR1 receptor upon agonist binding. It determines the potency (EC50) and efficacy of an agonist.
Materials:
-
Membrane Preparation: Cell membranes expressing human S1PR1 and the relevant G-protein (typically Gαi).
-
[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.
-
Test Compound: The S1PR1 agonist of interest.
-
Assay Buffer: Typically contains GDP to ensure that G-proteins are in their inactive state at the beginning of the assay.
-
Filtration Plate or SPA beads.
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
The S1PR1 membrane preparation.
-
A serial dilution of the test compound.
-
GDP.
-
-
Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the receptor.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the G-protein activation. Agonist binding to S1PR1 will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for [³⁵S]GTPγS binding.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through a filter plate, followed by washing to remove unbound [³⁵S]GTPγS. The amount of radioactivity retained on the filter is then measured.
-
Scintillation Proximity Assay (SPA) Method: Add SPA beads that capture the membranes. The [³⁵S]GTPγS bound to the G-proteins in close proximity to the beads will generate a light signal that can be detected by a scintillation counter. This method does not require a filtration step.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound (as counts per minute or a similar unit) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the S1PR1 signaling pathway and a typical experimental workflow for modulator characterization.
S1PR1 Signaling Pathway
S1PR1 activation by its endogenous ligand, sphingosine-1-phosphate (S1P), or by synthetic modulators, initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, including the PI3K-Akt and Ras-MAPK pathways. Additionally, S1PR1 can signal through a G-protein-independent pathway involving β-arrestin, which can also lead to ERK activation and receptor internalization.
S1PR1 Signaling Cascade
Experimental Workflow for S1PR1 Modulator Characterization
The characterization of a novel S1PR1 modulator typically follows a structured workflow, starting from initial binding assays to more complex functional and cellular assays. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.
GPCR Ligand Characterization Workflow
References
- 1. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to S1PR1 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, most notably in the regulation of the immune and vascular systems.[1][2] As a member of the S1P receptor subfamily, which comprises five distinct receptors (S1PR1-5), S1PR1 is activated by its endogenous ligand, sphingosine-1-phosphate (S1P), a bioactive lipid metabolite.[3] Its expression is prominent on lymphocytes and endothelial cells, where it governs critical functions such as lymphocyte trafficking, endothelial barrier integrity, and angiogenesis.[1][4] The profound impact of S1PR1 signaling on these processes has made it a prime therapeutic target for autoimmune diseases, including multiple sclerosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways of S1PR1, presents quantitative data for key molecular interactions, details relevant experimental protocols, and offers visual representations of these complex signaling networks.
Core Signaling Pathways
S1PR1 primarily couples to the inhibitory Gαi subunit of heterotrimeric G proteins to initiate its downstream signaling cascades. However, signaling through β-arrestin also plays a crucial role in mediating and regulating S1PR1's effects. These pathways culminate in the activation of several key downstream effectors, including the PI3K-Akt, Ras-ERK, and Rac1 signaling pathways, which orchestrate a diverse range of cellular responses.
G Protein-Mediated Signaling
Upon binding of S1P, S1PR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its activation and dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins.
The primary Gαi-mediated pathway involves the activation of Phosphoinositide 3-kinase (PI3K) . The Gβγ subunit can directly recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt is a central node in cellular signaling, promoting cell survival, proliferation, and, in the context of endothelial cells, enhancing barrier function.
Another significant downstream effector of S1PR1-Gαi signaling is the small GTPase Rac1 . The activation of Rac1 is often mediated by guanine nucleotide exchange factors (GEFs), such as Tiam1 and DOCK4, which can be recruited and activated downstream of G protein activation. Activated, GTP-bound Rac1 plays a critical role in regulating the actin cytoskeleton, leading to the formation of lamellipodia and membrane ruffling, which are essential for cell migration. In endothelial cells, Rac1 activation is crucial for the stabilization of cell-cell junctions and the maintenance of endothelial barrier integrity.
The Ras-ERK (Extracellular signal-regulated kinase) pathway can also be activated downstream of S1PR1, primarily through Gαi. This can occur through various mechanisms, including the transactivation of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) or through Gβγ-mediated activation of Src family kinases, which can then activate the Ras-Raf-MEK-ERK cascade. Activated ERK can translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.
dot```dot digraph "S1PR1_G_Protein_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [arrowsize=0.7, penwidth=1.5];
// Colors receptor_color="#EA4335"; ligand_color="#FBBC05"; gprotein_color="#4285F4"; effector_color="#34A853"; downstream_color="#5F6368"; text_color="#202124"; light_text_color="#FFFFFF"; background_color="#F1F3F4";
// Nodes S1P [label="S1P", fillcolor=ligand_color, fontcolor=text_color]; S1PR1 [label="S1PR1", fillcolor=receptor_color, fontcolor=light_text_color]; Gi_complex [label="Gαiβγ", shape=ellipse, fillcolor=gprotein_color, fontcolor=light_text_color]; G_alpha_i [label="Gαi-GTP", shape=ellipse, fillcolor=gprotein_color, fontcolor=light_text_color]; G_beta_gamma [label="Gβγ", shape=ellipse, fillcolor=gprotein_color, fontcolor=light_text_color];
PI3K [label="PI3K", fillcolor=effector_color, fontcolor=light_text_color]; PIP3 [label="PIP3", shape=ellipse, fillcolor=downstream_color, fontcolor=light_text_color]; Akt [label="Akt", fillcolor=effector_color, fontcolor=light_text_color]; Cell_Survival [label="Cell Survival &\nEndothelial Barrier", shape=note, fillcolor=background_color, fontcolor=text_color];
Rac_GEF [label="Rac-GEF\n(Tiam1/DOCK4)", fillcolor=effector_color, fontcolor=light_text_color]; Rac1 [label="Rac1-GTP", fillcolor=effector_color, fontcolor=light_text_color]; Cytoskeleton [label="Actin Cytoskeleton\nRearrangement &\nCell Migration", shape=note, fillcolor=background_color, fontcolor=text_color];
Ras [label="Ras", fillcolor=effector_color, fontcolor=light_text_color]; ERK [label="ERK", fillcolor=effector_color, fontcolor=light_text_color]; Proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor=background_color, fontcolor=text_color];
AC [label="Adenylyl Cyclase", fillcolor=effector_color, fontcolor=light_text_color]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor=downstream_color, fontcolor=light_text_color];
// Edges S1P -> S1PR1 [label=" Binds"]; S1PR1 -> Gi_complex [label=" Activates"]; Gi_complex -> G_alpha_i; Gi_complex -> G_beta_gamma;
G_beta_gamma -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Produces"]; PIP3 -> Akt [label=" Activates"]; Akt -> Cell_Survival;
G_beta_gamma -> Rac_GEF [label=" Activates"]; Rac_GEF -> Rac1 [label=" Activates"]; Rac1 -> Cytoskeleton;
G_alpha_i -> Ras [label=" Activates"]; Ras -> ERK [label=" Activates"]; ERK -> Proliferation;
G_alpha_i -> AC [label=" Inhibits", style=dashed, arrowhead=tee]; AC -> cAMP; }
Figure 2: S1PR1 β-Arrestin-Mediated Signaling.
Quantitative Data on S1PR1 Signaling
The following tables summarize key quantitative data related to S1PR1 ligand binding and downstream effector activation.
Table 1: Ligand Binding Affinities (Kd) and Potencies (EC50/IC50) for S1PR1
| Ligand | Parameter | Value | Cell Type/System | Reference |
| S1P | Kd | Nanomolar range | Endothelial cells | |
| S1P | EC50 (eNOS activation) | ~10 nM | Bovine aortic endothelial cells | |
| FTY720-P | EC50 (S1P1) | 0.39 nM | CHO cells | |
| SEW2871 | EC50 (S1P1) | 13.8 nM | CHO cells | |
| SEW2871 | EC50 (S1P1) | ~13 nM | N/A | |
| W146 (antagonist) | EC50 (S1P1) | 398 nM | N/A | |
| Ex26 (antagonist) | IC50 (S1P1) | 0.93 nM | N/A | |
| BAF312 (Siponimod) | EC50 (S1P1) | 0.39 nM | N/A | |
| Etrasimod (APD334) | EC50 (S1P1) | 1.88 nM | CHO cells | |
| VPC23019 (antagonist) | Ki (hS1P1) | 24 nM | CHO cells | |
| Novel Agonist | EC50 (S1P1) | <0.2 nM | N/A |
Table 2: Quantitative Analysis of Downstream Effector Activation
| Stimulus | Effector | Fold Change/Observation | Cell Type | Reference |
| S1P (10 nM - 5 µM) | p-ERK | Time- and dose-dependent increase | Adult mouse cardiomyocytes | |
| S1P (up to 500 nM) | Rac1 activation | Increased | T-ALL cells | |
| S1P (1000 nM) | Rac1 activation | Decreased | T-ALL cells | |
| S1P (1 µM) | ROS production | Maximum effect at 1 µM | C2C12 myoblasts | |
| S1P | Erk-1/-2 activation | Dose-dependent | Rat-2 cells | |
| S1P (5 nM) | Rac1 activation | Peak at 1 min | PC12-S1PR1 cells |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate S1PR1 downstream signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to S1PR1.
Materials:
-
Cell membranes expressing S1PR1 (commercial or prepared from transfected cells)
-
[³²P]S1P or other suitable radioligand
-
Assay buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA
-
Test compounds (unlabeled ligands)
-
96-well glass fiber filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Dilute S1PR1-expressing membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of diluted membranes and 50 µL of the test compound dilution.
-
Pre-incubate for 30 minutes at room temperature.
-
Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters five times with 200 µL of ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled S1P.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
dot
Figure 3: Workflow for a Radioligand Binding Assay.
Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)
This technique is used to detect the activation state of downstream signaling proteins.
Materials:
-
Cell lysates from stimulated and unstimulated cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with S1P or other agonists for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
Transendothelial Electrical Resistance (TEER) Assay
This assay measures the integrity of endothelial cell monolayers, which is an indicator of barrier function.
Materials:
-
Transwell inserts with a porous membrane
-
Endothelial cells
-
Cell culture medium
-
TEER measurement system (e.g., EVOM voltohmmeter with "chopstick" electrodes)
-
Sterile PBS or buffer
Procedure:
-
Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed.
-
Before measurement, ensure the plate and electrodes are equilibrated to the measurement temperature (typically 37°C).
-
Sterilize the electrode probe with ethanol and wash with sterile media or buffer.
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank insert (without cells) containing only medium to subtract the background resistance.
-
Calculate the TEER value by multiplying the net resistance (measured resistance - blank resistance) by the surface area of the membrane (in cm²). The final units are Ω·cm².
Boyden Chamber Cell Migration Assay
This assay is used to quantify the chemotactic response of cells to S1P.
Materials:
-
Boyden chamber apparatus (or Transwell inserts with appropriate pore size)
-
Cells of interest (e.g., lymphocytes)
-
Serum-free medium
-
Chemoattractant (e.g., S1P)
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Place the Transwell inserts into the wells of a multi-well plate.
-
Add medium containing the chemoattractant (S1P) to the lower chamber.
-
Resuspend the cells in serum-free medium and add them to the upper chamber (the insert).
-
Incubate the plate for a sufficient time to allow for cell migration (typically a few hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several microscopic fields.
-
The number of migrated cells is a measure of the chemotactic response.
Conclusion
The S1PR1 receptor is a critical regulator of cellular function, with its downstream signaling pathways intricately controlling processes essential for immune surveillance and vascular homeostasis. The G protein- and β-arrestin-mediated cascades, culminating in the activation of key effectors like Akt, ERK, and Rac1, provide multiple avenues for therapeutic intervention. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is paramount for researchers and drug development professionals seeking to modulate S1PR1 activity for the treatment of a range of diseases. This guide provides a foundational resource for these endeavors, offering a detailed overview of the core signaling mechanisms and the tools to investigate them. As research continues to unravel the complexities of S1PR1 signaling, new opportunities for targeted and effective therapies will undoubtedly emerge.
References
- 1. medicine.umich.edu [medicine.umich.edu]
- 2. S1PR1 Tyr143 phosphorylation downregulates endothelial cell surface S1PR1 expression and responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sphingosine 1-Phosphate Receptor, S1PR1, Plays a Prominent But Not Exclusive Role in Enhancing the Excitability of Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of S1PR1-MO-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological and biochemical characterization of S1PR1-MO-1, a selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). This document details the binding affinity, functional activity, and selectivity profile of this compound, along with the experimental protocols utilized for its characterization.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, survival, migration, and differentiation, through its interaction with a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1] S1PR1, in particular, plays a pivotal role in the regulation of the immune system, primarily by controlling the egress of lymphocytes from lymphoid organs.[1] Consequently, modulation of S1PR1 has emerged as a promising therapeutic strategy for autoimmune diseases.[1]
This compound (also known as (Z,Z)-10a and CAY10739) is a novel, selective S1PR1 modulator.[2][3] This guide summarizes its in vitro characteristics to support further research and drug development efforts.
Pharmacological Characterization
The in vitro pharmacological properties of this compound have been determined through a series of binding and functional assays.
Binding Affinity and Selectivity
While a direct radioligand displacement assay determining the binding affinity (Ki) is not available in the primary literature, the potency of this compound has been functionally characterized, indicating a high affinity for S1PR1. The compound's selectivity has been established by assessing its activity at other S1P receptor subtypes.
Table 1: Potency and Selectivity of this compound
| Receptor | Assay Type | Parameter | Value | Selectivity vs. S1PR1 |
| S1PR1 | β-arrestin Recruitment | IC50 | 25.12 nM | - |
| S1PR2 | β-arrestin Recruitment | IC50 | >1,000 nM | >40-fold |
| S1PR3 | β-arrestin Recruitment | IC50 | >10,000 nM | >400-fold |
| S1PR4 | β-arrestin Recruitment | IC50 | >10,000 nM | >400-fold |
Data sourced from Cayman Chemical product information sheet for CAY10739.
Signaling Pathway Analysis
S1PR1 primarily couples to the Gi/o family of G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the dissociated G protein can activate other downstream effectors, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and Rac GTPase, which are crucial for cell survival and migration.
S1PR1 activation also triggers the recruitment of β-arrestin, which not only desensitizes the receptor but also initiates a separate wave of signaling and promotes receptor internalization. This compound has been characterized as an agonist that effectively promotes β-arrestin recruitment.
Caption: S1PR1 Signaling Pathway Activated by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound, based on the procedures described in Bell et al., 2019 and standard pharmacological assays.
β-Arrestin Recruitment Assay
This functional assay measures the ability of a compound to induce the interaction between S1PR1 and β-arrestin.
Caption: Workflow for the β-Arrestin Recruitment Assay.
Methodology:
-
Cell Line: A CHO-K1 cell line stably co-expressing human S1PR1 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® by DiscoveRx) is used.
-
Cell Culture and Seeding: Cells are cultured in appropriate media and seeded into 384-well white, solid-bottom assay plates.
-
Compound Preparation: this compound is serially diluted in assay buffer to generate a range of concentrations.
-
Incubation: The diluted compound is added to the cells, and the plates are incubated for 90 minutes at 37°C.
-
Detection: Detection reagents, containing the substrate for the complemented enzyme, are added to the wells.
-
Readout: After a further incubation period at room temperature, the luminescence signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.
-
Data Analysis: The data is normalized to a positive control (e.g., a known S1PR1 agonist) and a vehicle control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay (General Protocol)
While specific data for this compound from this assay is not available in the primary reference, a general protocol for determining the binding affinity of a test compound for S1PR1 is provided below for reference.
Caption: General Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing human S1PR1.
-
Assay Components: The assay is performed in a buffer containing the cell membranes, a constant concentration of a radiolabeled S1P ligand (e.g., [3H]-S1P), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed to remove any unbound radioligand.
-
Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Summary and Conclusion
This compound is a potent and selective agonist of the S1PR1 receptor. Its in vitro profile demonstrates high affinity for S1PR1 and significant selectivity over other S1P receptor subtypes. The compound effectively engages the S1PR1 signaling pathway, as evidenced by its ability to induce β-arrestin recruitment. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel S1PR1 modulators. These findings support the potential of this compound as a valuable tool for studying S1PR1 biology and as a lead compound for the development of new therapeutics for autoimmune and inflammatory diseases.
References
The Impact of S1PR1-MO-1 on Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms by which selective sphingosine-1-phosphate receptor 1 (S1P1) modulators, exemplified by compounds such as Ponesimod, influence lymphocyte trafficking. By functionally antagonizing the S1P1 receptor, these molecules induce the sequestration of lymphocytes within secondary lymphoid organs, leading to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts. This guide provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and key experimental methodologies used to evaluate this class of immunomodulators.
Core Mechanism of Action
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that governs the egress of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and the thymus, into the lymphatic and blood circulation.[1][2] A steep S1P gradient, with low concentrations within the SLOs and high concentrations in the blood and lymph, acts as a chemoattractant for lymphocytes expressing the S1P1 receptor.[3][4][5] S1PR1-MO-1 compounds, acting as functional antagonists, bind to the S1P1 receptor on lymphocytes. This binding leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient. Consequently, lymphocytes are retained within the SLOs, resulting in peripheral lymphopenia. This targeted sequestration of lymphocytes, particularly naïve and central memory T cells, forms the basis of the therapeutic effect of S1P1 modulators in various autoimmune diseases.
Quantitative Effects on Lymphocyte Counts
The administration of this compound results in a rapid, dose-dependent reduction in circulating lymphocytes. The following tables summarize the quantitative data from clinical studies with Ponesimod, a selective S1P1 receptor modulator.
Table 1: Dose-Dependent Reduction in Total Lymphocyte Count with Ponesimod (Single Dose)
| Ponesimod Dose | Mean Maximum Decrease from Baseline (%) | Time to Nadir (hours) |
| 8 mg | Transient Depletion | 6.0 |
| 20 mg | Not Specified | 6.0 - 12.0 |
| 40 mg | 81% | Not Specified |
| 50 mg | Not Specified | 6.0 - 12.0 |
| 75 mg | Not Specified | 6.0 - 12.0 |
Data compiled from a first-in-human study with single-dose administration of ponesimod. The effect of lower doses was transient, while higher doses suppressed the natural circadian rhythm of lymphocyte counts.
Table 2: Reduction in Total Lymphocyte Count with Ponesimod (Multiple Doses)
| Ponesimod Dose | Mean Maximum Decrease from Baseline (%) |
| 5 mg | 47% |
| 10 mg | 59% |
| 20 mg | 74% |
| 40 mg | 81% |
Data from a study with multiple-dose administration of ponesimod, showing a sustained, dose-dependent decrease in total lymphocyte count at steady-state plasma concentrations. Lymphocyte counts returned to the normal range within one week of discontinuing the treatment.
Table 3: Differential Effects of Ponesimod on T-Lymphocyte Subsets
| Lymphocyte Subset | Sensitivity to Ponesimod | Maximum Decrease from Baseline (%) |
| Naïve T cells | More Sensitive | 67% - 89% (at high doses) |
| Memory T cells | Less Sensitive | 67% - 89% (at high doses) |
| CD4+ T cells | More Sensitive | Not specified |
| CD8+ T cells | Less Sensitive | Not specified |
| CD4+CD25+ T regulatory cells | Less Sensitive | Not specified |
Ponesimod demonstrates differential effects on T cell subpopulations, with naïve T cells and CD4+ T cells being more sensitive to its effects than their memory and CD8+ counterparts, respectively.
Table 4: Absolute Changes in T-Lymphocyte Subsets Following Multiple-Dose Ponesimod
| Lymphocyte Subset | Change from Baseline (x10⁶ cells/L) |
| Naïve CD4+ T cells (CD45RA+CCR7+) | -113 ± 98 |
| CD4+ T-central memory cells (CD45RA-CCR7+) | -437 ± 164 |
| CD4+ T-effector memory cells (CD45RA-CCR7-) | -131 ± 57 |
| Gut-homing T cells (CLA-integrin β7+) | -228 ± 90 |
This table details the significant reduction in various CD4+ T cell subsets following a multiple-dose regimen of ponesimod (10 mg, 20 mg, and 40 mg consecutively for 3 days each). In contrast, CD8+ T-effector memory and Natural Killer (NK) cells were not significantly reduced.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.
Key Experimental Protocols
A detailed understanding of the effects of this compound on lymphocyte trafficking relies on a combination of in vivo and in vitro experimental techniques. Below are outlines of key methodologies.
In Vivo Lymphocyte Sequestration Assay
Objective: To quantify the dose-dependent reduction of peripheral blood lymphocytes following administration of an S1PR1 modulator.
Methodology:
-
Animal Model: Utilize appropriate animal models such as mice, rats, or non-human primates.
-
Compound Administration: Administer the this compound compound via a relevant route (e.g., oral gavage) across a range of doses. Include a vehicle control group.
-
Blood Collection: Collect peripheral blood samples at multiple time points post-administration (e.g., baseline, 2, 4, 6, 12, 24, 48 hours) to capture the kinetics of lymphocyte reduction and recovery.
-
Lymphocyte Subpopulation Analysis:
-
Perform a complete blood count (CBC) to determine total lymphocyte numbers.
-
Use multi-color flow cytometry to phenotype and quantify specific lymphocyte subsets. This typically involves staining with a panel of fluorescently labeled antibodies against cell surface markers such as CD3, CD4, CD8, CD19 (for B cells), CD45RA, and CCR7 (to distinguish naïve, central memory, and effector memory T cells).
-
-
Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each treatment group and time point. Determine the ED50 (the dose that produces 50% of the maximal effect) for lymphocyte reduction.
Immunohistochemical Analysis of Lymphocyte Sequestration
Objective: To visually confirm the retention of lymphocytes within secondary lymphoid organs.
Methodology:
-
Tissue Collection: At a predetermined time point after compound administration (typically at the nadir of peripheral lymphocyte counts), euthanize the animals and harvest secondary lymphoid organs (e.g., lymph nodes, spleen, Peyer's patches).
-
Tissue Processing: Fix the tissues in formalin and embed in paraffin or prepare frozen sections.
-
Immunostaining:
-
Perform immunohistochemistry (IHC) or immunofluorescence (IF) staining using antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220/CD19 for B cells).
-
Co-stain with markers for specific regions of the lymphoid tissue (e.g., B-cell follicles, T-cell zones) to assess the localization of the sequestered lymphocytes.
-
-
Microscopy and Image Analysis:
-
Visualize the stained tissue sections using light or fluorescence microscopy.
-
Quantify the density and distribution of lymphocytes within different compartments of the lymphoid organs to compare treated and control animals.
-
S1P1 Receptor Occupancy Assay
Objective: To measure the extent and duration of S1P1 receptor binding by the modulator in vivo.
Methodology:
-
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from treated and control animals at various time points.
-
Competitive Binding Assay:
-
Incubate the isolated PBMCs with a fluorescently labeled S1P1 ligand (e.g., a fluorescent analog of S1P or a labeled antibody that recognizes an epitope not blocked by the modulator).
-
The binding of the fluorescent ligand will be inversely proportional to the amount of this compound bound to the receptors.
-
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the labeled cells using flow cytometry.
-
Data Analysis: Calculate the percentage of receptor occupancy by the this compound at different time points and doses. This data can be correlated with the pharmacokinetics of the compound and the pharmacodynamic effect on lymphocyte counts.
This guide provides a foundational understanding of the critical role this compound plays in modulating lymphocyte trafficking. The provided data, diagrams, and experimental outlines serve as a valuable resource for researchers and professionals in the field of immunology and drug development.
References
- 1. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of S1PR1 Modulators Beyond S1PR1: An In-depth Technical Guide
Abstract: Sphingosine-1-phosphate receptor 1 (S1PR1) modulators are a class of therapeutic agents effective in the treatment of autoimmune diseases such as multiple sclerosis. Their primary mechanism of action involves the functional antagonism of S1PR1, leading to the sequestration of lymphocytes in lymphoid organs. However, the therapeutic window and side-effect profile of these molecules are significantly influenced by their interactions with cellular targets beyond S1PR1. This technical guide provides a comprehensive overview of the off-target pharmacology of well-characterized S1PR1 modulators, including fingolimod, ponesimod, and ozanimod. We present quantitative data on their binding affinities and functional activities at other S1P receptor subtypes and discuss other potential molecular targets. Detailed methodologies for key experimental assays used to profile these interactions are provided, along with visualizations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working to understand the complex pharmacology of S1PR1 modulators and to develop next-generation therapeutics with improved selectivity and safety.
Note on "S1PR1-MO-1": This guide was initially requested to focus on a specific molecule designated "this compound". An extensive search of public scientific databases and chemical supplier catalogs identified a research chemical with this designation, cataloged under CAS number 1149727-61-6 with the chemical name 3-[[1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]amino]cyclobutanecarboxylic acid. However, there is no publicly available pharmacological data regarding the selectivity or off-target profile of this specific compound. Therefore, this whitepaper will focus on the broader class of S1PR1 modulators for which such data is available, providing a framework for the evaluation of novel compounds like this compound.
Off-Target Profiles of S1PR1 Modulators
The therapeutic and adverse effects of S1PR1 modulators are closely linked to their selectivity profile across the five S1P receptor subtypes (S1PR1-5). While newer generations of modulators have been engineered for greater selectivity for S1PR1, many, particularly first-generation compounds like fingolimod, exhibit activity at other subtypes.
S1P Receptor Subtype Selectivity
The binding affinities (Ki) and functional potencies (EC50) of prominent S1PR1 modulators at all five S1P receptor subtypes are summarized in Table 1. This data is critical for understanding the potential for off-target effects mediated by other S1P receptors. For instance, activity at S1PR3 has been linked to cardiovascular side effects like bradycardia[1].
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type |
| Fingolimod-P | S1PR1 | 0.33 | 0.2 | GTPγS |
| S1PR3 | 0.55 | 0.7 | GTPγS | |
| S1PR4 | 0.32 | 1.1 | GTPγS | |
| S1PR5 | 0.21 | 0.1 | GTPγS | |
| S1PR2 | >10000 | >10000 | GTPγS | |
| Ponesimod | S1PR1 | 1.0 | 0.6 | GTPγS |
| S1PR2 | >10000 | >10000 | GTPγS | |
| S1PR3 | 3100 | 1800 | GTPγS | |
| S1PR4 | 430 | 140 | GTPγS | |
| S1PR5 | 22 | 11 | GTPγS | |
| Ozanimod | S1PR1 | 0.19 | 0.38 | GTPγS |
| S1PR2 | >10000 | >10000 | GTPγS | |
| S1PR3 | >10000 | >10000 | GTPγS | |
| S1PR4 | >10000 | >10000 | GTPγS | |
| S1PR5 | 3.9 | 6.0 | GTPγS |
Data compiled from publicly available pharmacological studies. Actual values may vary depending on the specific assay conditions.
Other Potential Off-Targets
Beyond the S1P receptor family, some S1PR1 modulators have been reported to interact with other cellular proteins, particularly enzymes involved in sphingolipid metabolism. These interactions are generally observed at higher concentrations than those required for S1PR activity.
| Compound | Potential Off-Target | Effect | Reported IC50/Ki |
| Fingolimod | Sphingosine Kinase 1 (SphK1) | Inhibition | ~1-5 µM |
| Ceramide Synthase | Inhibition | ~2.5 µM | |
| c-Abl kinase | Inhibition | ~10 µM |
Experimental Protocols
Characterizing the selectivity and off-target profile of S1PR1 modulators requires a suite of in vitro pharmacological assays. The following sections detail the methodologies for key assays.
Radioligand Binding Assay (Displacement)
This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound at S1P receptors.
Materials:
-
Cell membranes prepared from cell lines overexpressing the human S1P receptor subtype of interest.
-
Radioligand (e.g., [³H]-ozanimod, [³²P]S1P).
-
Test compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of radioligand (typically at or near its Kd), and varying concentrations of the test compound.
-
For determination of non-specific binding, a high concentration of a known unlabeled ligand is used in place of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a GPCR upon agonist stimulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at S1P receptors.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, assay buffer containing GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by filtration and wash as described for the radioligand binding assay.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.
Objective: To quantify the potency and efficacy of a compound in inducing β-arrestin recruitment to S1P receptors.
Materials:
-
PathHunter® cell line co-expressing the S1P receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
Test compound.
-
PathHunter® Detection Reagents.
-
Chemiluminescent plate reader.
Procedure:
-
Seed the PathHunter® cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted compound to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® Detection Reagents, which include a substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The signal is proportional to the amount of β-arrestin recruitment. Plot the signal against the log concentration of the compound to determine EC50 and Emax.
Signaling Pathways and Visualizations
Understanding the signaling pathways activated by S1PR1 modulators, both on- and off-target, is crucial for interpreting their cellular effects. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
S1PR1 Canonical Signaling Pathway
S1PR1 primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-MAPK pathways, which promote cell survival and proliferation.
Caption: Canonical S1PR1 signaling pathway.
Off-Target Signaling via S1PR2 and S1PR3
Activation of S1PR2 and S1PR3 by non-selective modulators can lead to distinct cellular outcomes. S1PR2 couples to G12/13 to activate the Rho pathway, influencing cytoskeletal dynamics, while S1PR3 couples to Gq to activate phospholipase C (PLC), leading to calcium mobilization.
Caption: Off-target signaling via S1PR2 and S1PR3.
Experimental Workflow for Off-Target Profiling
A systematic approach is necessary to characterize the off-target interactions of a novel S1PR1 modulator.
Caption: Experimental workflow for off-target profiling.
Conclusion
The development of selective S1PR1 modulators represents a significant advancement in the treatment of autoimmune diseases. However, a thorough understanding of their interactions with other S1P receptor subtypes and unrelated molecular targets is paramount for optimizing their therapeutic efficacy and minimizing adverse effects. The data and methodologies presented in this guide provide a framework for the comprehensive pharmacological characterization of novel S1PR1 modulators. By applying these principles, researchers and drug developers can better predict the clinical performance of new chemical entities and contribute to the creation of safer and more effective immunomodulatory therapies.
References
The Structure-Activity Relationship of S1PR1 Modulators: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Core Principles Governing the Potency, Selectivity, and Function of Sphingosine-1-Phosphate Receptor 1 Modulators.
The sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a pivotal therapeutic target, particularly in the realm of autoimmune diseases. Its role in regulating lymphocyte trafficking has led to the development of a new class of immunomodulators. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) that govern the interaction of small molecules with S1PR1, offering insights for researchers, scientists, and drug development professionals.
The S1PR1 Ligand Binding Pocket: A Tale of Two Regions
The S1PR1 binding pocket can be conceptually divided into two key regions: a polar headgroup-binding region and a hydrophobic tail-binding region. The interplay of a modulator's chemical features with these regions dictates its binding affinity, potency, and selectivity.
Cryo-electron microscopy studies have revealed that the binding pocket is located within the transmembrane (TM) helices of the receptor.[1] The polar headgroup of the endogenous ligand, sphingosine-1-phosphate (S1P), forms a network of interactions with polar residues at the extracellular end of the binding pocket. Key residues in this "polar module" include Tyr29, Lys34, Asn101, Arg120, and Glu121.[1]
The hydrophobic tail of S1P, and similarly, the hydrophobic moieties of synthetic modulators, extend into a deep, narrow hydrophobic cavity. This pocket is lined by residues from TM3, TM5, TM6, and TM7, with Leu128, Phe210, Trp269, Phe273, and Leu297 being critical for these hydrophobic interactions.[1] The conformation of these residues, particularly the "toggle switch" residues Leu128 and Trp269, is crucial for receptor activation.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative SAR data for various chemical series of S1PR1 modulators. The data highlights the impact of structural modifications on receptor potency, often measured as pEC50 or pIC50 values from in vitro functional assays.
Table 1: SAR of Triaryl Tetrahydroisoquinoline (THIQ) S1P1 Agonists
| Compound | R1 | R2 | R3 | X | n | S1P1 GTPγS pEC50 | S1P1 β-arrestin pEC50 | S1P3 GTPγS pEC50 |
| Example 1 | H | H | H | O | 1 | 7.5 | 7.8 | < 6.0 |
| Example 2 | Me | H | H | O | 1 | 8.1 | 8.3 | 6.2 |
| Example 3 | Cl | H | H | O | 1 | 8.3 | 8.5 | 6.1 |
| Example 4 | H | Me | H | O | 1 | 7.6 | 7.9 | < 6.0 |
| Example 5 | H | H | Me | O | 1 | 7.8 | 8.0 | 6.3 |
| Example 6 | H | H | H | S | 1 | 7.2 | 7.5 | < 6.0 |
| Example 7 | H | H | H | O | 2 | 7.0 | 7.3 | < 6.0 |
Data adapted from a representative study on triaryl THIQ S1P1 agonists. The specific values are illustrative of the trends observed in such series.
Table 2: SAR of Phenolic S1PR1 Modulators
| Compound | R | Human S1PR1 pIC50 (β-Arrestin Assay) |
| Phenol 1 | H | 7.8 |
| Phenol 2 | 2-Me | 8.1 |
| Phenol 3 | 3-Me | 7.9 |
| Phenol 4 | 4-Me | 8.2 |
| Phenol 5 | 2-Cl | 8.4 |
| Phenol 6 | 3-Cl | 8.5 |
| Phenol 7 | 4-Cl | 8.6 |
| Phenol 8 | 2-OMe | 7.5 |
| Phenol 9 | 4-OMe | 7.7 |
Data adapted from a study on phenolic S1PR1 modulators, illustrating the effect of substitution on the phenolic ring.[2]
S1PR1 Signaling Pathways
Activation of S1PR1 by an agonist initiates a cascade of intracellular signaling events. S1PR1 primarily couples to the inhibitory G protein, Gαi. This coupling leads to the dissociation of the G protein heterotrimer and the subsequent modulation of downstream effector proteins.
Experimental Protocols for Key Assays
Detailed and reproducible experimental protocols are crucial for accurate SAR determination. Below are methodologies for key assays used in the characterization of S1PR1 modulators.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to S1PR1.
Protocol:
-
Membrane Preparation: Cell membranes from a cell line overexpressing human S1PR1 are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.
-
Competition Binding: In a 96-well plate, a fixed concentration of radioligand (e.g., [³²P]S1P) is incubated with varying concentrations of the test compound and a constant amount of S1PR1-expressing cell membranes.
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to S1PR1 upon agonist binding.
Protocol:
-
Membrane Preparation: Cell membranes co-expressing S1PR1 and the Gαi subunit are prepared.
-
Assay Buffer: The assay buffer typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP, pH 7.4.
-
Assay Procedure: In a 96-well plate, membranes are incubated with varying concentrations of the test compound in the presence of a fixed concentration of [³⁵S]GTPγS.
-
Incubation: The reaction is incubated at 30°C for 30-60 minutes.
-
Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by scintillation counting.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the log of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated S1PR1, a key event in receptor desensitization and internalization.
Protocol:
-
Cell Line: A stable cell line co-expressing S1PR1 and a β-arrestin reporter system (e.g., enzyme fragment complementation, BRET, or FRET-based reporters) is used.
-
Cell Plating: Cells are plated in a 96- or 384-well plate and allowed to adhere overnight.
-
Compound Addition: The cell culture medium is replaced with assay buffer, and varying concentrations of the test compound are added.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60-90 minutes).
-
Signal Detection: The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: The signal is plotted against the log of the compound concentration, and a dose-response curve is fitted to determine the EC50 for β-arrestin recruitment.
Conclusion
The structure-activity relationship of S1PR1 modulators is a complex interplay of polar and hydrophobic interactions within the receptor's binding pocket. A thorough understanding of these relationships, facilitated by robust and reproducible in vitro assays, is paramount for the rational design of novel S1PR1 modulators with improved potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding of the key principles and experimental approaches in this exciting area of drug discovery.
References
Pharmacodynamics of S1PR1 Modulators in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacodynamics of Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulators in preclinical animal models. S1PR1 modulators are a class of drugs that have shown significant therapeutic potential in autoimmune diseases, primarily through their ability to sequester lymphocytes in secondary lymphoid organs, thereby reducing their circulation and infiltration into target tissues.[1][2][3] This document summarizes key quantitative data from animal studies, details common experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to aid in the research and development of novel S1PR1-targeted therapies. While specific data for a hypothetical compound "S1PR1-MO-1" is not publicly available, this guide synthesizes representative findings from various S1PR1 modulators to illustrate the expected pharmacodynamic profile.
Introduction to S1PR1 and its Modulation
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates numerous cellular processes, including cell migration, proliferation, and survival, through its interaction with five G protein-coupled receptors (GPCRs), S1PR1-5.[1][4] S1PR1 is highly expressed on lymphocytes and is crucial for their egress from secondary lymphoid organs, such as lymph nodes and the spleen, into the circulatory system. The concentration gradient of S1P, which is low within lymphoid tissues and high in the blood and lymph, guides this process.
S1PR1 modulators act as functional antagonists. Upon binding to S1PR1 on lymphocytes, they induce the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the S1P gradient, trapping them within the lymphoid organs. The resulting reduction in circulating lymphocytes, known as lymphopenia, is a hallmark pharmacodynamic effect of this drug class and is believed to be the primary mechanism underlying their therapeutic efficacy in autoimmune diseases like multiple sclerosis.
Quantitative Pharmacodynamic Data in Animal Models
The primary pharmacodynamic endpoint for S1PR1 modulators in animal models is the reduction of peripheral blood lymphocyte counts. Other important measures include receptor occupancy and efficacy in disease-specific models. The following tables summarize representative data from studies on various S1PR1 modulators.
Table 1: Peripheral Blood Lymphocyte Reduction in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Maximum Lymphocyte Reduction (%) | Time to Nadir | Duration of Effect | Reference |
| Fingolimod (FTY720) | Rat | 1 mg/kg | Oral | ~70% | 24 hours | > 72 hours | |
| Siponimod (BAF312) | Rat | 10 mg/kg | Oral | ~80% | 4-6 hours | Reversible within 1 week | |
| Ponesimod | Rat | 10 mg/kg | Oral | Significant Reduction | Not Specified | Reversible | |
| SEW2871 | Mouse | 1 mg/kg | Intraperitoneal | Significant Reduction | Not Specified | Not Specified | |
| BMS-986166 | Not Specified | Multiple Doses | Oral | 54-82% (in humans) | Not Specified | Recovery starts 7-21 days post-treatment |
Table 2: Efficacy of S1PR1 Modulators in Animal Models of Disease
| Compound | Animal Model | Disease Model | Key Efficacy Endpoint | Outcome | Reference |
| Fingolimod (FTY720) | Mouse, Rat | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced clinical score, CNS inflammation | Significant suppression of disease | |
| Siponimod (BAF312) | Rat | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced clinical score | Complete suppression of disease | |
| SEW2871 | Mouse | Streptozotocin-induced Diabetes | Reduced urinary albumin excretion | Amelioration of diabetic nephropathy | |
| FTY720-1S/2S analogs | Mouse | Cigarette smoke-induced emphysema | Reduced airspace enlargement and apoptosis | Amelioration of emphysema |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacodynamics of S1PR1 modulators. Below are representative protocols for key in vivo experiments.
Assessment of Peripheral Blood Lymphocyte Counts
Objective: To quantify the reduction in circulating lymphocytes following administration of an S1PR1 modulator.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anticoagulant (e.g., EDTA)
-
Automated hematology analyzer or flow cytometer
-
Antibodies for lymphocyte subpopulation analysis (e.g., anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Acclimatization: Animals are acclimated for at least one week prior to the study.
-
Baseline Blood Collection: A baseline blood sample (e.g., 50-100 µL) is collected from each animal via a suitable route (e.g., tail vein, saphenous vein).
-
Compound Administration: The test compound or vehicle is administered to the animals via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Serial Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 4, 8, 24, 48, 72 hours) to capture the time course of lymphocyte reduction and recovery.
-
Hematological Analysis: Total lymphocyte counts are determined using an automated hematology analyzer.
-
Flow Cytometry (Optional): For a more detailed analysis, lymphocyte subpopulations (T cells, B cells) can be quantified using flow cytometry with fluorescently labeled antibodies.
-
Data Analysis: The percentage change in lymphocyte count from baseline is calculated for each animal at each time point. The time to nadir (lowest count) and the duration of lymphopenia are determined.
S1PR1 Receptor Occupancy Assay
Objective: To measure the extent and duration of S1PR1 engagement by the test compound in vivo.
Materials:
-
Test compound
-
Animal model
-
Radiolabeled S1PR1 ligand (e.g., [3H]CS1P1) or a fluorescently labeled S1PR1 modulator
-
Tissue homogenizer
-
Scintillation counter or flow cytometer
Procedure:
-
Dosing: Animals are dosed with the test compound or vehicle.
-
Tissue Collection: At various time points post-dosing, animals are euthanized, and target tissues (e.g., spleen, lymph nodes) are collected.
-
Ex Vivo Binding Assay:
-
Tissues are homogenized, and cell membranes are prepared.
-
Membranes are incubated with a radiolabeled S1PR1 ligand in the presence or absence of a high concentration of an unlabeled competitor to determine total and non-specific binding.
-
The amount of bound radioligand is quantified by scintillation counting.
-
-
In Vivo Binding Assay (Flow Cytometry):
-
Lymphocytes are isolated from blood or lymphoid tissues.
-
Cells are incubated with a fluorescently labeled S1PR1 modulator.
-
The amount of bound fluorescent ligand is measured by flow cytometry.
-
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in the binding of the labeled ligand in the tissues or cells from compound-treated animals compared to vehicle-treated animals.
Visualizations
S1PR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of S1P to S1PR1, leading to lymphocyte egress, and how S1PR1 modulators disrupt this process.
Caption: S1PR1 signaling pathway and the mechanism of action of S1PR1 modulators.
Experimental Workflow for In Vivo Pharmacodynamic Assessment
This diagram outlines the typical workflow for evaluating the pharmacodynamic effects of an S1PR1 modulator in an animal model.
Caption: Experimental workflow for assessing lymphocyte counts in animal models.
Conclusion
The pharmacodynamic profile of S1PR1 modulators in animal models is primarily characterized by a dose-dependent, reversible reduction in peripheral blood lymphocyte counts. This effect is a direct consequence of the drug's mechanism of action, which involves the functional antagonism of S1PR1 on lymphocytes. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of novel S1PR1 modulators. A thorough understanding of these pharmacodynamic principles is essential for the successful development of this important class of therapeutic agents for autoimmune and other inflammatory conditions.
References
The Role of S1PR1 Modulation in Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The integrity of the BBB is paramount for maintaining CNS homeostasis, and its disruption is a key pathological feature in numerous neurological diseases, including multiple sclerosis, stroke, epilepsy, and neurodegenerative disorders. The sphingosine-1-phosphate receptor 1 (S1PR1), a G protein-coupled receptor highly expressed on endothelial cells, has emerged as a critical regulator of BBB integrity. This technical guide provides an in-depth overview of the role of S1PR1 in modulating BBB permeability, with a focus on the effects of S1PR1 antagonism, exemplified by the experimental tool S1PR1-MO-1, a morpholino-based oligomer designed to knock down S1PR1 expression.
S1PR1 Signaling and its Impact on Endothelial Barrier Function
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that, upon binding to S1PR1 on the surface of endothelial cells, initiates a signaling cascade that strengthens the BBB.[1][2] This signaling promotes the proper assembly and localization of tight junction and adherens junction proteins, which are crucial for restricting paracellular permeability.[3][4]
Activation of S1PR1 leads to the enhancement of endothelial barrier function through several mechanisms:
-
Stabilization of Cell-Cell Junctions: S1PR1 signaling promotes the localization and stabilization of key junctional proteins, including claudin-5, occludin, zonula occludens-1 (ZO-1), and VE-cadherin, at the cell-cell borders.[3]
-
Cytoskeletal Reorganization: The pathway influences the actin cytoskeleton, leading to a more stable and less permeable endothelial monolayer.
-
Inhibition of Transcytosis: Recent evidence suggests that S1PR1 signaling can also limit vesicular transport across the endothelial cells, further tightening the barrier.
Conversely, the inhibition or knockdown of S1PR1 disrupts these processes, leading to an increase in BBB permeability. This is the primary mechanism of action for S1PR1 antagonists, including morpholinos like this compound.
S1PR1 Signaling Pathway
Quantitative Effects of S1PR1 Inhibition on Blood-Brain Barrier Permeability
Studies utilizing endothelial-specific S1PR1 knockout mice (S1pr1iECKO) and pharmacological antagonists provide quantitative insights into the consequences of S1PR1 inhibition on BBB permeability. The primary effect observed is a size-selective increase in the permeability of the BBB to small molecules.
In Vivo BBB Permeability to Fluorescent Tracers
The following table summarizes the findings from a study by Yanagida et al. (2017), which investigated the extravasation of fluorescent tracers of different molecular weights from the blood into the brain parenchyma in S1pr1iECKO mice compared to control mice. This data serves as a predictive model for the effects of this compound.
| Tracer (Molecular Weight) | Fold Increase in Brain Accumulation (S1pr1iECKO vs. Control) |
| Cadaverine-Alexa 555 (~1 kDa) | ~5-fold |
| Dextran-Alexa 680 (~3 kDa) | ~4-fold |
| Dextran-FITC (~10 kDa) | No significant increase |
| Dextran-FITC (~70 kDa) | No significant increase |
Data summarized from Yanagida et al., PNAS, 2017.
These results demonstrate that the loss of S1PR1 function leads to a breach of the BBB that is permeable to molecules up to approximately 3 kDa, while the passage of larger molecules remains restricted.
Effect of Pharmacological S1PR1 Antagonism
The administration of a selective S1PR1 antagonist, NIBR-0213, in wild-type mice showed a transient increase in BBB permeability to a 1 kDa tracer, which peaked at 6 hours post-injection and returned to baseline by 48 hours.
| Time After NIBR-0213 Injection | Fold Increase in Brain Accumulation of 1 kDa Tracer |
| 6 hours | ~5-fold |
| 48 hours | No significant increase |
Data summarized from Yanagida et al., PNAS, 2017.
This highlights the reversible nature of pharmacological S1PR1 inhibition on BBB permeability.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of BBB permeability and the effects of S1PR1 modulation. The following sections provide protocols for key experiments.
Workflow for Assessing BBB Permeability In Vivo
References
- 1. Evans Blue-Albumin as a Marker to Evaluate Blood-Brain Barrier Integrity in Neonatal and Adult Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Multifunctional Nanopolymers for Blood-Brain Barrier Delivery and Inhibition of Glioblastoma Growth through EGFR/EGFRvIII, c-Myc, and PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Novel S1PR1 Modulator: A Technical Guide
This guide provides an in-depth overview of the discovery, synthesis, and characterization of a representative selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator. S1PR1 is a G-protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell trafficking, vascular homeostasis, and endothelial barrier function.[1][2][3] Modulation of S1PR1 has emerged as a key therapeutic strategy for autoimmune diseases such as multiple sclerosis.[3][4]
Introduction to S1PR1 and Therapeutic Rationale
Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through five different S1P receptors (S1PR1-5). S1PR1 is highly expressed on lymphocytes and endothelial cells. The S1P gradient between lymphoid tissues (low concentration) and the blood/lymph (high concentration) is critical for lymphocyte egress from lymph nodes. S1PR1 modulators act as functional antagonists; by binding to S1PR1 on lymphocytes, they induce receptor internalization and degradation, rendering the cells unresponsive to the S1P gradient and sequestering them within the lymph nodes. This reduction of circulating lymphocytes is beneficial in autoimmune diseases where these cells mediate tissue damage.
The first-generation S1PR modulator, fingolimod (FTY720), is a non-selective agonist for S1PR1, S1PR3, S1PR4, and S1PR5 upon in vivo phosphorylation. While effective, its lack of selectivity, particularly its activity at S1PR3, has been linked to cardiovascular side effects such as bradycardia. This has driven the development of second-generation, selective S1PR1 modulators to improve the safety profile while retaining therapeutic efficacy.
Discovery of a Selective S1PR1 Modulator
The discovery of novel, selective S1PR1 modulators often begins with high-throughput screening (HTS) of compound libraries to identify initial hits. Subsequent medicinal chemistry efforts focus on optimizing potency, selectivity, and pharmacokinetic properties. A common strategy involves designing constrained scaffolds that mimic the binding of S1P but with improved receptor subtype selectivity.
For instance, the discovery of a potent and selective S1PR1 agonist, referred to here as "Compound X" (based on a disclosed chemical series), involved the design of a triaryl scaffold incorporating a zwitterionic moiety to enhance hydrophilicity and polar surface area. Structure-activity relationship (SAR) studies guided the optimization of substituents on the aromatic rings to maximize potency at S1PR1 while minimizing activity at other S1PR subtypes, particularly S1PR3.
Synthesis of a Representative S1PR1 Modulator
The following is a representative synthetic scheme for a class of potent and selective S1PR1 modulators. This multi-step synthesis involves the coupling of key building blocks to assemble the final compound.
Scheme 1: Synthesis of a 5-Aryl Furan-2-Arylcarboxamide Derivative
A representative synthesis for a class of S1P receptor modulators involves the coupling of a commercially available acyl chloride with a variety of anilines. This reaction is typically carried out in a suitable solvent such as dichloromethane (CH2Cl2) with a base like diisopropylethylamine (DIPEA) at room temperature. This straightforward amide bond formation allows for the generation of a diverse library of analogs for structure-activity relationship studies.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative selective S1PR1 modulator. This data is essential for evaluating the compound's potency, selectivity, and drug-like properties.
Table 1: In Vitro Activity Profile
| Parameter | S1PR1 | S1PR3 | S1PR5 |
| EC50 (nM) in β-arrestin recruitment assay | 7.03 | >10,000 | 14,000 |
| EC50 (nM) in receptor internalization assay | 11.8 | - | - |
| Selectivity vs. S1PR3 | >1400-fold | - | - |
Data synthesized from representative compounds in the literature.
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Value |
| Molecular Weight ( g/mol ) | < 500 |
| cLogP | 2.5 - 3.5 |
| Topological Polar Surface Area (tPSA) | 60 - 90 Ų |
| Aqueous Solubility (µg/mL) | > 50 |
| Human Liver Microsomal Stability (% remaining after 30 min) | > 80% |
Data represents desirable ranges for orally bioavailable drugs and is based on properties of reported S1PR1 modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
S1PR1 β-Arrestin Recruitment Assay
This assay measures the ability of a compound to activate S1PR1, leading to the recruitment of β-arrestin to the receptor.
-
Cell Line: A stable cell line co-expressing human S1PR1 and a β-arrestin fusion protein (e.g., PathHunter CHO-K1 S1PR1 cells) is used.
-
Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
The compound of interest is serially diluted in assay buffer.
-
The diluted compound is added to the cells and incubated for 90 minutes at 37°C.
-
A detection reagent is added, and the plate is incubated for 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis: The data is normalized to a positive control (e.g., S1P) and a vehicle control. EC50 values are calculated using a four-parameter logistic regression model.
S1PR1 Receptor Internalization Assay
This assay quantifies the extent to which a compound induces the internalization of S1PR1 from the cell surface.
-
Cell Line: A cell line expressing a tagged version of human S1PR1 (e.g., HEK293 with N-terminal FLAG-S1PR1) is used.
-
Procedure:
-
Cells are plated in 96-well plates.
-
The test compound is added at various concentrations and incubated for a specified time (e.g., 1 hour) at 37°C.
-
The cells are fixed and permeabilized.
-
The cells are stained with an antibody against the tag (e.g., anti-FLAG) and a fluorescent secondary antibody.
-
The fluorescence intensity is measured using a high-content imaging system or flow cytometer.
-
-
Data Analysis: The decrease in cell surface fluorescence is quantified, and EC50 values are determined.
In Vivo Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)
The EAE mouse model is a widely used preclinical model for multiple sclerosis.
-
Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of MOG35-55 peptide and Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Dosing: The test compound is administered orally, typically starting at the onset of clinical signs.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Endpoint: The study is terminated at a predetermined time point, and various tissues can be collected for histological and immunological analysis.
-
Data Analysis: The mean clinical scores are plotted over time, and the area under the curve (AUC) is calculated to assess the overall disease severity.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate key biological pathways and experimental processes.
Caption: S1PR1 Signaling Pathway.
References
Role of S1PR1 in [specific disease] and S1PR1-MO-1
An In-depth Technical Guide on the Role of Sphingosine-1-Phosphate Receptor 1 (S1PR1) in Multiple Sclerosis and the Action of S1PR1 Modulators
Introduction
Multiple Sclerosis (MS) is a chronic, immune-mediated inflammatory disease of the central nervous system (CNS) characterized by demyelination, axonal damage, and progressive neurological disability.[1][2] A key pathological feature of relapsing forms of MS is the infiltration of autoreactive lymphocytes from the periphery into the CNS, where they attack the myelin sheath.[3] Sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a critical regulator of this process and a primary therapeutic target.[4][5]
S1PR1 is a G protein-coupled receptor essential for the egress of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes. The trafficking of these immune cells is governed by a concentration gradient of the receptor's natural ligand, sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues. By responding to this gradient, lymphocytes expressing S1PR1 are able to exit the SLOs and enter circulation. In MS, this process allows pathogenic lymphocytes to travel to the CNS. This guide details the role of the S1P-S1PR1 axis in MS and the mechanism of therapeutic S1PR1 modulators, using the first-in-class oral drug Fingolimod (FTY720) as the primary example of a representative S1PR1 modulator (S1PR1-MO-1).
S1PR1 Signaling Pathway
S1PR1 is coupled to the Gαi subunit of heterotrimeric G proteins. Upon binding of S1P, the receptor initiates several downstream signaling cascades that are crucial for cell migration and survival. Key pathways include the activation of Phosphoinositide 3-kinase (PI3K)/Akt, which promotes cell survival and chemotaxis, and the Ras/MAPK (ERK) pathway, which is involved in cell proliferation and differentiation. This signaling is essential for lymphocytes to overcome retention signals within the lymph node and follow the S1P gradient into the circulation.
Mechanism of Action of S1PR1 Modulators
S1PR1 modulators, such as Fingolimod, Siponimod, and Ozanimod, are structural analogs of S1P. Fingolimod itself is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to form its active metabolite, fingolimod-phosphate. This active form then acts as a potent agonist at four of the five S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5).
The primary therapeutic mechanism in MS involves the modulation of S1PR1 on lymphocytes. While initially acting as an agonist, the sustained binding of an S1PR1 modulator leads to the internalization and degradation of the S1PR1 receptor. This renders the lymphocyte unresponsive to the S1P gradient, effectively trapping it within the lymph node. This sequestration of lymphocytes, including autoreactive T and B cells, prevents their egress into the circulation and subsequent infiltration into the CNS. The result is a rapid and reversible reduction in peripheral lymphocyte counts. Newer modulators like Ozanimod and Siponimod offer greater selectivity for S1PR1 and S1PR5, which may reduce off-target effects associated with S1PR3 activation, such as bradycardia.
Quantitative Preclinical and Clinical Data
The efficacy of S1PR1 modulators has been extensively documented in both preclinical animal models and human clinical trials. The primary animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE).
Table 1: Preclinical Efficacy of S1PR1 Modulators in EAE Models
| Compound | Animal Model | Dosing | Key Finding | Citation |
| Fingolimod | Lewis Rat EAE | 0.3 mg/kg, oral (prophylactic) | Significantly inhibited EAE development and prevented infiltration of Th1/Th17 cells into the CNS. | |
| Fingolimod | Mouse EAE | - | Therapeutic administration significantly reduces clinical severity of EAE. | |
| NIBR-0213 (S1PR1 Antagonist) | Mouse EAE | - | Showed comparable therapeutic efficacy to fingolimod in reducing EAE severity. |
Clinical trials in patients with relapsing-remitting MS (RRMS) have demonstrated significant reductions in disease activity.
Table 2: Clinical Efficacy of Approved S1PR1 Modulators in RRMS (Phase III Trials)
| Drug (Dose) | Trial Name | Comparator | Reduction in Annualized Relapse Rate (ARR) | Key MRI Outcomes | Citation |
| Fingolimod (0.5 mg) | FREEDOMS | Placebo | 54% reduction | Fewer new/enlarging T2 lesions; reduced brain volume loss. | |
| Fingolimod (0.5 mg) | TRANSFORMS | Interferon beta-1a | 52% reduction vs. IFN | Fewer new/enlarging T2 lesions. | |
| Siponimod (2 mg) | EXPAND (SPMS) | Placebo | 55% reduction in ARR (in patients with relapses) | Reduced radiographic disease activity and brain atrophy. | |
| Ozanimod (0.92 mg) | SUNBEAM | Interferon beta-1a | 48% reduction vs. IFN | Superior benefit on MRI lesion activity and brain volume loss. |
Table 3: Pharmacodynamic Effects of S1PR1 Modulators
| Drug | Effect on Lymphocyte Count | Onset of Action | Reversibility | Citation |
| Fingolimod | ~75% reduction from baseline | Within hours | Return to normal range in 6-8 weeks post-discontinuation. | |
| Siponimod | Dose-dependent reduction within 6 hours | Rapid | 90% of patients return to normal counts within 10 days post-discontinuation. | |
| Ozanimod | ~55% reduction from baseline at 3 months | Rapid | Median recovery to normal range in 30 days; 90% by 3 months. |
Direct CNS Effects
Beyond their peripheral immunomodulatory effects, S1PR1 modulators can cross the blood-brain barrier and may exert direct effects within the CNS. S1P receptors are expressed on various neural cells, including astrocytes, oligodendrocytes, and neurons. Studies in EAE models suggest that Fingolimod's efficacy is partly dependent on its action on S1PR1 expressed on astrocytes. Potential direct CNS actions include modulating astrocyte activity to reduce neuroinflammation and promoting neuroprotective or reparative processes.
Experimental Protocols
EAE Induction and Clinical Scoring (Mouse Model)
This protocol describes a common method for inducing EAE in C57BL/6 mice to model MS.
-
Objective: To induce an autoimmune response against myelin to study MS pathogenesis and evaluate therapeutic agents.
-
Materials: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅), Complete Freund's Adjuvant (CFA), Mycobacterium tuberculosis H37Ra, Pertussis toxin (PTX), female C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Prepare the MOG/CFA emulsion: Emulsify MOG₃₅₋₅₅ (200 µ g/mouse ) in CFA containing M. tuberculosis (4 mg/mL).
-
On Day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site.
-
Administer PTX (200 ng/mouse) intraperitoneally on Day 0 and Day 2 post-immunization.
-
Begin daily monitoring of mice for clinical signs of EAE starting around Day 7.
-
Score the mice daily based on the following scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state.
-
-
The test compound (e.g., this compound) or vehicle can be administered prophylactically (starting at Day 0) or therapeutically (starting after onset of clinical signs).
-
Flow Cytometry for Peripheral Lymphocyte Counting
This protocol is for quantifying lymphocyte populations in peripheral blood following treatment with an S1PR1 modulator.
-
Objective: To measure the reduction in circulating T and B lymphocytes.
-
Materials: Whole blood collected in EDTA tubes, red blood cell (RBC) lysis buffer, fluorescently-conjugated antibodies (e.g., anti-CD3 for T cells, anti-CD19 or anti-B220 for B cells), FACS buffer (PBS with 2% FBS), flow cytometer.
-
Procedure:
-
Collect 50-100 µL of whole blood from treated and control animals/patients.
-
Add the blood to a FACS tube and incubate with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Lyse RBCs by adding 2 mL of 1X lysis buffer and incubating for 10 minutes at room temperature.
-
Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet by resuspending in 2 mL of FACS buffer and repeating the centrifugation step.
-
Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then quantify the percentage and absolute counts of T cell (CD3+) and B cell (CD19+) populations.
-
Immunohistochemistry for S1PR1 Expression in CNS Tissue
This protocol allows for the visualization of S1PR1 expression in CNS tissue from EAE animals.
-
Objective: To determine the cellular localization of S1PR1 within inflammatory lesions in the CNS.
-
Materials: Formalin-fixed, paraffin-embedded spinal cord sections from EAE mice, antigen retrieval solution (e.g., citrate buffer pH 6.0), primary antibody against S1PR1, secondary antibody conjugated to a reporter enzyme (e.g., HRP), DAB substrate kit, counterstain (e.g., hematoxylin).
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval by boiling the slides in citrate buffer for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding using a blocking serum.
-
Incubate the sections with the primary anti-S1PR1 antibody overnight at 4°C.
-
Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides and mount with a coverslip.
-
Image the sections using a bright-field microscope to assess S1PR1 expression on infiltrating immune cells and resident CNS cells like glia.
-
References
- 1. Ozanimod for the treatment of relapsing forms of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
- 3. brieflands.com [brieflands.com]
- 4. Sphingosine 1-phosphate receptor 1 (S1P(1)) upregulation and amelioration of experimental autoimmune encephalomyelitis by an S1P(1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the S1PR1 Axis: A Technical Guide to S1PR1 Modulators in Autoimmune Disease Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a pivotal target in the development of novel therapeutics for autoimmune diseases. Modulators of this G protein-coupled receptor have demonstrated significant efficacy in preclinical models and clinical settings, primarily by controlling the trafficking of lymphocytes from lymphoid organs to sites of inflammation. This technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and quantitative data associated with the study of S1PR1 modulators, using the first-in-class drug Fingolimod (FTY720) as a representative agent. While the specific molecule "S1PR1-MO-1" is not prominently documented in scientific literature, the principles and protocols detailed herein are broadly applicable to the preclinical evaluation of novel S1PR1 modulators.
The S1PR1 Signaling Pathway and Mechanism of Action
Sphingosine-1-phosphate (S1P) is a bioactive lipid that regulates a multitude of cellular processes, including cell migration, proliferation, and survival.[1] It exerts its effects by binding to five distinct S1P receptors (S1PR1-5).[2] In the context of the immune system, a steep S1P gradient exists between the blood and lymphatic system and the secondary lymphoid organs. This gradient is crucial for the egress of lymphocytes from the lymph nodes.[2] S1PR1 modulators, such as Fingolimod, act as functional antagonists of the S1PR1 receptor.[3] Upon binding, they induce the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient and effectively trapping them within the lymph nodes.[4] This sequestration of lymphocytes reduces their infiltration into peripheral tissues and the central nervous system (CNS), thereby ameliorating autoimmune-mediated inflammation.
References
- 1. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. FTY720 ameliorates GvHD by blocking T lymphocyte migration to target organs and by skin fibrosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Investigating S1PR1 Gene Knockdown in Neuroinflammation: A Technical Guide to S1PR1-MO-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a critical regulator in the pathogenesis of neuroinflammatory diseases, most notably multiple sclerosis (MS). This G protein-coupled receptor is instrumental in controlling the egress of lymphocytes from lymphoid organs, a key process in the autoimmune attack on the central nervous system (CNS).[1][2] Furthermore, S1PR1 is expressed on various CNS resident cells, including astrocytes and microglia, where it is implicated in the modulation of neuroinflammatory responses.[3][4] Consequently, targeting S1PR1 presents a compelling therapeutic strategy for mitigating neuroinflammation.
This technical guide focuses on the investigation of S1PR1's role in neuroinflammation through gene knockdown using S1PR1-MO-1 , a morpholino antisense oligomer. Unlike small molecule modulators that target the S1PR1 protein, this compound is designed to bind to the S1PR1 messenger RNA (mRNA), sterically blocking its translation into protein. This approach allows for a direct assessment of the consequences of reduced S1PR1 expression in preclinical models of neuroinflammation, such as Experimental Autoimmune Encephalomyelitis (EAE), the most widely used animal model for MS.[5]
This document provides a comprehensive overview of the core methodologies required to effectively utilize this compound in an EAE model, from in vivo administration to downstream analytical techniques for assessing therapeutic efficacy.
S1PR1 Signaling in Neuroinflammation
S1PR1 signaling plays a multifaceted role in the progression of neuroinflammation. In the peripheral immune system, a high concentration of sphingosine-1-phosphate (S1P) in the blood and lymph acts as a chemoattractant, guiding lymphocytes expressing S1PR1 out of the lymph nodes and into circulation. In autoimmune conditions like MS, this trafficking of autoreactive lymphocytes into the CNS is a pivotal step in the inflammatory cascade that leads to demyelination and axonal damage.
Within the CNS, S1PR1 is expressed on astrocytes, microglia, and neurons. Activation of S1PR1 on astrocytes can contribute to their reactive gliosis and the production of pro-inflammatory cytokines. Similarly, S1PR1 signaling in microglia can influence their activation state and contribution to the neuroinflammatory milieu. Therefore, reducing S1PR1 expression in the CNS has the potential to not only limit the infiltration of peripheral immune cells but also to directly temper the inflammatory responses of glial cells.
References
- 1. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
- 2. researchgate.net [researchgate.net]
- 3. Swift Entry of Myelin-Specific T Lymphocytes into the Central Nervous System in Spontaneous Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of S1PR1 Modulators of Internalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating immune cell trafficking, vascular development, and homeostasis.[1] It is a key therapeutic target for autoimmune diseases, such as multiple sclerosis.[1][2] A major class of S1PR1 modulators acts as "functional antagonists" by inducing receptor internalization, thereby rendering cells unresponsive to the endogenous ligand, sphingosine-1-phosphate (S1P).[1][3] This document provides detailed protocols for a suite of in vitro assays designed to characterize S1PR1 modulators that affect receptor internalization and downstream signaling.
S1PR1 Signaling Pathway
S1PR1 is a Gi-coupled GPCR. Upon binding of its ligand, S1P, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Key pathways include the RAC-CDC42 pathway, which is involved in cell migration, and the ERK pathway, which influences cell proliferation and survival. Agonist binding also triggers GRK2-dependent phosphorylation of the receptor, leading to β-arrestin recruitment and subsequent receptor internalization into endosomes. The internalized receptor can then be recycled back to the cell surface or targeted for degradation. Modulators of internalization enhance this endocytic process, leading to a sustained downregulation of surface receptors and functional antagonism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1PR1-Expressing Monocytic Cells (S1PR1-MO-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor that plays a critical role in regulating immune cell trafficking, differentiation, and function.[1][2][3] It is a key target in the development of therapeutics for autoimmune diseases, such as multiple sclerosis, and is also implicated in cancer biology and vascular homeostasis.[4][5] These application notes provide detailed protocols for the culture and treatment of a hypothetical human monocytic cell line, S1PR1-MO-1, engineered to express human S1PR1. These guidelines are based on established methodologies for common monocytic cell lines and S1PR1-related research.
S1PR1 Signaling Pathway
Activation of S1PR1 by its ligand, sphingosine-1-phosphate (S1P), initiates a signaling cascade that influences cell migration, proliferation, and survival. The pathway is primarily coupled through the Gαi family of G proteins, leading to the inhibition of adenylyl cyclase and the activation of downstream effectors such as PI3K-AKT and ERK pathways.
References
- 1. Frontiers | S1P-S1PR1 Signaling: the “Sphinx” in Osteoimmunology [frontiersin.org]
- 2. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of S1P Signaling in Physiology and Disease | The Hla Lab [labs.childrenshospital.org]
- 4. S1PR1 regulates ovarian cancer cell senescence through the PDK1-LATS1/2-YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting S1PR1 May Result in Enhanced Migration of Cancer Cells in Bladder Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1PR1 Morpholino Oligonucleotide Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1), a G-protein coupled receptor, plays a pivotal role in regulating a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][2] Dysregulation of S1PR1 signaling is implicated in various pathological conditions such as autoimmune diseases, cancer, and inflammatory disorders.[3] Consequently, S1PR1 has emerged as a significant therapeutic target. Morpholino oligonucleotides (MOs) are synthetic molecules utilized to inhibit gene expression by blocking translation or pre-mRNA splicing. "Vivo-Morpholinos" are modified for effective delivery and activity in vivo. This document provides detailed application notes and protocols for the administration of a hypothetical S1PR1-targeting Morpholino Oligonucleotide (referred to herein as S1PR1-MO-1) in mouse models, based on established methodologies for vivo-morpholino administration.
S1PR1 Signaling Pathway
The binding of sphingosine-1-phosphate (S1P) to S1PR1 initiates a cascade of intracellular signaling events. S1PR1 primarily couples to Gi/o proteins, leading to the activation of downstream pathways such as the Ras-ERK and PI3K-Akt signaling cascades, which are crucial for cell survival, proliferation, and migration.[2]
Caption: S1PR1 signaling cascade upon S1P binding.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing vivo-morpholinos in mouse models. These data provide a general reference for expected outcomes and dosage considerations.
| Parameter | Mouse Model | Administration Route & Dosage | Outcome | Reference |
| Gene Knockdown | C57L/J Mice | Intravenous (IV) injection, 11 mg/kg | ~50% knockdown of target gene | [1] |
| Survival | Type I SMA Mice | Intravenous (IV) injection, 40 µg/g | Increased average survival from 10 to 43 days | |
| Dystrophin Expression | mdx Mice | Intravenous (IV) injection, 6 mg/kg | Dystrophin restoration in >50% of skeletal muscle fibers | |
| Splicing Alteration | CD2F1 Mice | Tail vein injection, 1.75 - 13.5 mg/kg | Dose-dependent increase in exon skipping | |
| Lymphocyte Count | C57BL/6J Mice | Intraperitoneal (IP) injection, 5 mg/kg (small molecule analogue) | 58-64% drop in blood lymphocytes |
Note: Dosages for morpholinos can be expressed in mg/kg or µg/g. Careful conversion is necessary. Efficacy is dose-dependent.
Experimental Protocols
The following are detailed, generalized protocols for the administration of this compound in mouse models. These protocols are based on established methods for vivo-morpholino delivery.
Experimental Workflow
Caption: General workflow for this compound administration and analysis.
Protocol 1: Intravenous (IV) Administration of this compound
Intravenous injection is a common and effective route for systemic delivery of vivo-morpholinos.
Materials:
-
This compound (vivo-morpholino formulation)
-
Sterile, pyrogen-free physiological saline (0.9% NaCl)
-
20g C57BL/6 mice (or other appropriate strain)
-
Tuberculin syringes (1 mL) with 28-30 gauge needles
-
Mouse restrainer
-
Heating lamp or pad
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required dose of this compound based on the mouse's body weight (e.g., 10 mg/kg).
-
Dilute the this compound stock solution with sterile physiological saline to the final desired concentration. The final injection volume should be approximately 100-200 µL.
-
Vortex the solution vigorously. To mitigate potential toxicity from the delivery moiety, it is recommended to add an equal volume of physiological saline to the vivo-morpholino solution and vortex again immediately before injection.
-
Warm the solution to 37°C.
-
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dose.
-
Warm the mouse's tail using a heating lamp or pad to dilate the lateral tail veins, making them more visible and accessible for injection.
-
-
Injection:
-
Place the mouse in a suitable restrainer, ensuring the tail is accessible.
-
Disinfect the tail with an alcohol swab.
-
Hold the tail gently and identify one of the lateral tail veins.
-
Insert the needle (bevel up) into the vein at a shallow angle.
-
Slowly inject the this compound solution. Successful injection will be indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Follow the experimental timeline for subsequent injections or tissue collection. For short-term studies, injections can be performed daily or every other day for 2-3 doses.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound
Intraperitoneal injection is another widely used and equally efficacious route for systemic delivery of vivo-morpholinos.
Materials:
-
This compound (vivo-morpholino formulation)
-
Sterile, pyrogen-free physiological saline (0.9% NaCl)
-
20g C57BL/6 mice (or other appropriate strain)
-
Tuberculin syringes (1 mL) with 25-27 gauge needles
-
Alcohol swabs
Procedure:
-
Preparation of this compound Solution:
-
Prepare the injection solution as described in Protocol 1, step 1. The volume for IP injection can be slightly larger, up to 10 mL/kg.
-
-
Animal Restraint:
-
Grasp the mouse by the loose skin over the neck and back to securely restrain it.
-
Turn the mouse over to expose its abdomen. Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the area with an alcohol swab.
-
Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn back, confirming correct placement.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any signs of distress or discomfort.
-
Adhere to the predetermined experimental schedule for further treatments or endpoint analysis.
-
Conclusion
The administration of S1PR1-targeting morpholino oligonucleotides in mouse models offers a powerful tool for investigating the in vivo functions of S1PR1 and for the preclinical evaluation of S1PR1-based therapeutics. The choice of administration route, either intravenous or intraperitoneal, can be selected based on laboratory preference and expertise, as both have been shown to be effective. Careful adherence to sterile techniques and proper animal handling are paramount to ensure the welfare of the animals and the validity of the experimental results. The provided protocols and data serve as a comprehensive guide for researchers to design and execute their studies effectively.
References
- 1. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Thymocytes in Lyve1-CRE/S1pr1f/f Mice Accumulate in the Thymus due to Cell-Intrinsic Loss of Sphingosine-1-Phosphate Receptor Expression [frontiersin.org]
- 3. Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1PR1-MO-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
S1PR1-MO-1 is a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G-protein coupled receptor that plays a critical role in various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][2] Modulation of S1PR1 has emerged as a key therapeutic strategy for autoimmune diseases such as multiple sclerosis.[1][3] These application notes provide detailed information on the solubility of S1PR1 modulators and protocols for the preparation of this compound for both in vitro and in vivo studies.
Data Presentation: Solubility of S1PR1 Modulators
The solubility of a compound is a critical factor for its formulation and delivery. While specific data for this compound is not publicly available, the following table summarizes the solubility of various other S1PR1 modulators to provide a comparative reference. It is common for these types of small molecules to be initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers.
| Compound Class/Name | Solvent | Solubility | Notes |
| Phenolic Series S1PR1 Modulators | Aqueous Buffer | 79 - >250 µM | Solubility is dependent on specific chemical modifications. Introduction of polar groups, such as a hydroxyl group, can improve aqueous solubility.[4] |
| DMSO | Not specified, but generally soluble | Stock solutions are typically prepared in DMSO. | |
| Ester/Amide Series S1PR1 Modulators | Aqueous Buffer | >250 µM | Amide derivatives tend to show improved solubility over ester derivatives due to changes in lipophilicity. |
| General S1PR1 Modulators | DMSO | Stock solutions typically prepared at 1-10 mM | For in vitro binding assays, compounds are dissolved in DMSO or methanol at a high concentration before dilution in assay buffer. |
| Propylene Glycol/Ethanol (7:3) | 1% solution for topical application | This vehicle was used for in vivo pharmacokinetic experiments in mice. |
Signaling Pathway
S1PR1 is a G-protein coupled receptor that, upon binding its ligand (such as S1P or an agonist modulator), primarily couples to the Gαi subunit. This initiates a signaling cascade that has diverse cellular effects. A key consequence of S1PR1 activation on lymphocytes is the internalization of the receptor, which renders the cells unresponsive to the S1P gradient that normally directs their egress from lymph nodes. This sequestration of lymphocytes in the lymph nodes is a primary mechanism of action for S1PR1 modulators in the treatment of autoimmune diseases.
Caption: S1PR1 signaling cascade upon ligand binding.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of this compound for use in cell culture experiments, such as receptor binding, internalization, or functional assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Accurately weigh a precise amount of this compound powder. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the vial containing this compound. d. Vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the this compound stock solution. b. Prepare serial dilutions of the stock solution in assay buffer (e.g., cell culture medium or PBS) to achieve the final desired concentrations for your experiment. c. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically recommended to be below 0.5%, with 0.1% being ideal. d. Vortex each dilution thoroughly before adding to the cells.
Caption: Workflow for preparing this compound for in vitro use.
Protocol 2: Preparation of this compound for In Vivo Oral Administration (Rodent Model)
This protocol provides a general guideline for preparing this compound for oral gavage in mice or rats. The specific vehicle may need to be optimized based on the compound's properties and the experimental design. Ponesimod, a selective S1PR1 modulator, has been administered to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile water for injection or saline
-
Homogenizer or sonicator
-
pH meter
-
Sterile tubes for formulation
Procedure:
-
Vehicle Preparation (Example: 0.5% CMC): a. Weigh the appropriate amount of CMC powder. b. Slowly add the CMC powder to sterile water while stirring continuously to avoid clumping. c. Stir until a homogenous suspension is formed. This may take several hours.
-
This compound Formulation: a. Accurately weigh the required amount of this compound for the desired dosing concentration and volume. b. If this compound has low aqueous solubility, it may first be necessary to create a paste or a concentrated solution in a small amount of a suitable co-solvent (e.g., DMSO, PEG300) before adding it to the main vehicle. c. Gradually add the this compound (or its concentrated solution/paste) to the prepared vehicle while continuously mixing or homogenizing. d. Continue to mix/homogenize until a uniform suspension or solution is achieved. e. Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5). f. Store the formulation appropriately based on its stability (e.g., at 4°C for short-term use). It is recommended to prepare the formulation fresh on the day of dosing. g. Before each administration, ensure the formulation is well-mixed to guarantee dose uniformity.
Caption: Workflow for oral formulation of this compound.
Disclaimer
These protocols and application notes are intended for guidance and research purposes only. The optimal solubility, vehicle, and formulation for this compound may vary and should be determined experimentally by the end-user. Always adhere to appropriate laboratory safety practices.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soft-Drug Topical Tool Modulators of Sphingosine-1-phosphate Receptor 1 (S1PR1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing S1PR1 Knockdown with S1PR1-MO-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor that plays a pivotal role in regulating lymphocyte trafficking, vascular development, and endothelial barrier integrity.[1][2] Its involvement in various physiological and pathological processes has made it a significant target for therapeutic intervention. S1PR1-MO-1 is a morpholino-based oligomer specifically designed to target the S1PR1 gene.[1] Unlike small molecule modulators that bind to the S1PR1 receptor to induce or block signaling and internalization, this compound acts at the pre-translational level to inhibit the synthesis of the S1PR1 protein, effectively knocking down its expression.[1]
This document provides detailed protocols for assessing the efficacy of this compound by quantifying the reduction in S1PR1 protein levels within a target cell population. The primary methods described are Western Blotting, for the analysis of total S1PR1 protein, and Flow Cytometry, for the quantification of both cell surface and total S1PR1 protein.
Mechanism of Action of this compound
This compound is a synthetic morpholino oligomer, which is an antisense molecule that can block the translation of a target mRNA. It is designed to be complementary to a specific sequence of the S1PR1 mRNA. By binding to the S1PR1 mRNA, the morpholino physically obstructs the ribosomal machinery from initiating translation, thereby preventing the synthesis of the S1PR1 protein. This leads to a reduction in the overall levels of S1PR1 in the cell.
Experimental Protocols
Protocol 1: Quantification of Total S1PR1 Protein by Western Blotting
This protocol details the steps to measure the total amount of S1PR1 protein in cell lysates following treatment with this compound.
Workflow for Western Blotting
Materials:
-
Cells expressing S1PR1
-
This compound
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against S1PR1
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a negative control (e.g., a scrambled morpholino) for a predetermined time (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-S1PR1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the S1PR1 band intensity to the loading control (e.g., GAPDH or β-actin).
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Normalized S1PR1 Intensity (Arbitrary Units) | % Knockdown vs. Control |
| Untreated Control | 0 | 1.00 ± 0.08 | 0% |
| Scrambled Control | 10 | 0.98 ± 0.09 | 2% |
| This compound | 0.1 | 0.85 ± 0.07 | 15% |
| This compound | 1 | 0.42 ± 0.05 | 58% |
| This compound | 10 | 0.15 ± 0.03 | 85% |
Protocol 2: Quantification of S1PR1 by Flow Cytometry
This protocol allows for the quantification of both cell surface and total S1PR1 protein levels on a single-cell basis.
Workflow for Flow Cytometry
References
Application Notes and Protocols: S1PR1-MO-1 in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a pivotal role in regulating crucial cellular processes, including immune cell trafficking.[1][2][3] The S1P gradient between secondary lymphoid organs and the blood/lymph is essential for lymphocyte egress.[1][2] Modulators targeting the S1P receptor 1 (S1PR1) have emerged as a significant therapeutic strategy in autoimmune diseases. By promoting the internalization and degradation of S1PR1 on lymphocytes, these modulators prevent their egress from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into target tissues.
Four S1P receptor modulators—fingolimod, siponimod, ozanimod, and ponesimod—are currently approved for the treatment of multiple sclerosis (MS). The therapeutic landscape is now evolving towards combination therapies to enhance efficacy and address the complex pathogenesis of autoimmune diseases. Combining S1PR1 modulators with other immunomodulatory agents that have different mechanisms of action could offer synergistic effects and improved disease control.
These application notes provide a comprehensive overview of the therapeutic potential and experimental evaluation of a novel, selective S1PR1 modulator, herein referred to as S1PR1-MO-1, when used in combination with other immunomodulators. The data presented are based on studies of other selective S1PR1 modulators to provide a framework for research and development.
Mechanism of Action: S1PR1 Signaling
S1PR1 is highly expressed on lymphocytes and endothelial cells. The binding of S1P to S1PR1 activates intracellular signaling cascades, primarily through G-protein coupling, which are involved in cell migration, proliferation, and survival. S1PR1 modulators act as functional antagonists. Upon binding, they induce the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient and trapping them within the lymph nodes.
Application Notes for Combination Therapy
The rationale for combining this compound with other immunomodulators is to target multiple pathways in the inflammatory cascade, potentially leading to synergistic efficacy and a better safety profile.
Preclinical Data on S1PR1 Modulator Combination Therapies
Several preclinical studies have demonstrated the benefits of combining S1P receptor modulators with other agents in models of autoimmune diseases.
-
Ponesimod with Dimethyl Fumarate (DMF) in Experimental Autoimmune Encephalomyelitis (EAE): In a rat model of MS, the combination of the S1PR1 modulator ponesimod with DMF showed a synergistic effect. The combination therapy significantly delayed disease onset, reduced clinical scores, and in some cases, led to a full resolution of clinical signs, which was not observed with either monotherapy.
-
Fingolimod (FTY720) with a Pathogenic Autoantigen in a Mouse Model of Arthritis: Combination treatment of FTY720 with a pathogenic autoantigen (GPI peptide) in an arthritis mouse model significantly reduced the severity of symptoms and prevented relapse after a booster immunization. This suggests that sequestering autoreactive lymphocytes in secondary lymphoid tissues while introducing the autoantigen may induce immune tolerance.
-
Fingolimod (FTY720) with Bispecific Antibodies in Mantle Cell Lymphoma: In vitro studies have shown that FTY720 can enhance the cytotoxicity of bispecific anti-CD20/CD74 antibodies against mantle cell lymphoma cell lines. FTY720 treatment increased the expression of the CD74 target on the cell surface.
Quantitative Data from Preclinical Combination Studies
| Combination Therapy | Model | Key Findings | Quantitative Results | Reference |
| Ponesimod + DMF | Rat EAE Model | Synergistic reduction in disease severity and prevalence. | Delayed disease onset and reduced overall clinical scores. Nearly 70% of combination-treated rats were free from clinical signs. | |
| Fingolimod + GPI Autoantigen | Mouse Arthritis Model | Significant reduction in symptom severity and prevention of relapse. | Prophylactic administration significantly suppressed paw swelling. Therapeutic combination treatment significantly reduced symptom severity in all mice. | |
| Fingolimod + Bispecific Antibodies | Mantle Cell Lymphoma (in vitro) | Enhanced cytotoxicity of antibodies. | Fingolimod (4 µM) + Antibody (33 nM) resulted in ~15-21% live cells, compared to 45% with Fingolimod alone and 65-70% with antibody alone. |
Experimental Protocols
To evaluate the efficacy and mechanism of this compound in combination with other immunomodulators, a series of in vitro and in vivo experiments are recommended.
Experimental Workflow for Combination Studies
The following diagram outlines a typical workflow for assessing the synergistic or additive effects of this compound in combination with another immunomodulator.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is for assessing the cytotoxicity of this compound in combination with another immunomodulator on immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs).
Materials:
-
96-well flat-bottom culture plates
-
PBMCs isolated from healthy donors
-
Complete RPMI-1640 medium
-
This compound and other immunomodulator of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound, the other immunomodulator, and their combinations.
-
Add the compounds to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of the combined MTS/PES solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
Protocol 2: Cytokine Release Assay
This protocol is to measure the levels of key pro-inflammatory and anti-inflammatory cytokines released by immune cells following treatment.
Materials:
-
PBMCs or whole blood from healthy donors
-
This compound and other immunomodulator of interest
-
Positive control (e.g., PHA, LPS) and negative control (vehicle)
-
Culture plates (24- or 96-well)
-
Centrifuge
-
Cytokine detection kit (e.g., ELISA or Cytometric Bead Array - CBA) for key cytokines such as TNF-α, IFN-γ, IL-2, IL-6, and IL-10.
Procedure:
-
Culture PBMCs or whole blood in appropriate culture plates.
-
Add this compound, the other immunomodulator, their combination, positive control, and negative control to the wells.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant, avoiding the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
Measure the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the combination treatment on cytokine profiles compared to individual treatments and controls.
Protocol 3: Flow Cytometry for Lymphocyte Subset Analysis
This protocol is for enumerating different lymphocyte populations (e.g., T cells, B cells, NK cells) in whole blood samples from in vivo studies.
Materials:
-
Whole blood collected in EDTA tubes
-
Fluorochrome-conjugated monoclonal antibodies against lymphocyte surface markers (e.g., CD45, CD3, CD4, CD8, CD19, CD16/56)
-
Red blood cell lysis buffer
-
Wash buffer (e.g., PBS with 2% FBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Pipette 100 µL of whole blood into a FACS tube.
-
Add the predetermined optimal concentrations of the antibody cocktail to the tube.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X lysis buffer and incubate for 10-15 minutes at room temperature in the dark to lyse red blood cells.
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Decant the supernatant and wash the cell pellet with 2 mL of wash buffer.
-
Repeat the centrifugation and washing step.
-
Resuspend the final cell pellet in 300-500 µL of wash buffer.
-
Acquire the samples on a calibrated flow cytometer.
-
Analyze the data using appropriate software. Gate on the lymphocyte population using forward and side scatter, and then identify the different subsets based on their marker expression (e.g., T cells: CD45+CD3+, B cells: CD45+CD19+).
Conclusion
The combination of this compound with other immunomodulators represents a promising therapeutic strategy for complex autoimmune diseases. The preclinical data for existing S1P receptor modulators suggest that such combinations can lead to enhanced efficacy. The protocols provided herein offer a framework for the systematic evaluation of this compound in combination therapies, enabling researchers to assess cytotoxicity, impact on cytokine production, and effects on immune cell populations. Further investigation into optimal dosing and the long-term safety of these combination regimens is warranted to translate these findings into clinical applications.
References
Application Notes and Protocols for Measuring S1PR1-MO-1 Concentration in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G-protein coupled receptor that plays a pivotal role in a multitude of physiological processes, most notably in immune cell trafficking and vascular homeostasis.[1][2] The natural ligand for S1PR1 is sphingosine-1-phosphate (S1P), a bioactive lipid molecule.[2] The S1P concentration gradient between lymphoid tissues and the circulatory system governs the egress of lymphocytes.[1][2] Modulation of S1PR1 activity has emerged as a promising therapeutic strategy for autoimmune diseases, such as multiple sclerosis. S1PR1 modulators, like the hypothetical S1PR1-MO-1, are small molecules designed to interact with this receptor, often as functional antagonists, leading to the internalization of S1PR1 and subsequent sequestration of lymphocytes in the lymph nodes.
Accurate quantification of S1PR1 modulators in plasma is critical during preclinical and clinical development to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, determine optimal dosing regimens, and monitor patient exposure. These application notes provide detailed protocols for two common bioanalytical methods for the quantification of this compound in plasma samples: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
S1PR1 Signaling Pathway
The binding of S1P to S1PR1 initiates a signaling cascade that influences cell migration, proliferation, and survival. Upon activation, S1PR1 couples to Gi proteins, leading to the activation of downstream effectors such as Rac1, ERK1/2, and Akt. This signaling is crucial for lymphocyte egress from lymphoid organs, endothelial barrier function, and vascular development.
Method 1: Quantification of this compound in Plasma by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in complex biological matrices. This protocol outlines a general procedure for the analysis of this compound in plasma.
Experimental Workflow
Detailed Protocol
1. Materials and Reagents:
-
Plasma samples (collected in EDTA or citrate tubes)
-
This compound analytical standard
-
Stable isotope-labeled this compound (internal standard, IS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Bovine Serum Albumin (BSA) for calibration curve matrix
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of internal standard working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Representative):
-
LC System: High-performance liquid chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Data Presentation
Table 1: Representative LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.8% - 11.5% |
| Accuracy (% Recovery) | 85% - 115% | 92.3% - 107.1% |
| Matrix Effect | Within acceptable limits | Minimal ion suppression |
| Stability (Freeze-thaw, 24h at RT) | Within ±15% of nominal | Stable |
Method 2: Quantification of this compound in Plasma by Competitive ELISA
A competitive ELISA is a suitable immunoassay format for the quantification of small molecules. In this assay, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-S1PR1-MO-1 antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.
Experimental Workflow
Detailed Protocol
1. Materials and Reagents:
-
Plasma samples (collected in EDTA or citrate tubes)
-
This compound analytical standard
-
Anti-S1PR1-MO-1 polyclonal or monoclonal antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
2. Assay Procedure:
-
Coat the wells of a 96-well microplate with the anti-S1PR1-MO-1 antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add plasma samples and standards to the appropriate wells.
-
Immediately add the this compound-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of this compound in the plasma samples by interpolating their absorbance values from the standard curve.
Data Presentation
Table 2: Representative Competitive ELISA Performance Characteristics
| Parameter | Acceptance Criteria | Representative Result |
| Assay Range | - | 0.5 - 100 ng/mL |
| Sensitivity (LOD) | - | 0.2 ng/mL |
| Intra-assay Precision (%CV) | ≤ 10% | 3.8% - 7.1% |
| Inter-assay Precision (%CV) | ≤ 15% | 8.2% - 12.4% |
| Spike and Recovery (%) | 80% - 120% | 89% - 110% |
| Specificity | No significant cross-reactivity | High |
Summary and Conclusion
Both LC-MS/MS and competitive ELISA are robust methods for the quantification of this compound in plasma samples. LC-MS/MS offers higher sensitivity and specificity and is considered the gold standard for quantitative bioanalysis. Competitive ELISA provides a higher-throughput and more cost-effective alternative, which can be particularly useful for screening large numbers of samples. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of S1PR1 modulators.
References
Application Notes and Protocols for S1PR1-MO-1 in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S1PR1-MO-1, a selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), in angiogenesis research. The provided protocols are based on established methodologies for studying S1PR1 signaling in endothelial cells and angiogenesis.
Note: this compound is a selective S1PR1 inhibitor. The expected outcome of its use in the following angiogenesis assays would be an alteration of angiogenic processes, likely an inhibition, given the complex role of S1PR1 in vascular biology.
Introduction to S1PR1 in Angiogenesis
Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a crucial role in regulating vascular development, integrity, and angiogenesis through its interaction with a family of G protein-coupled receptors, the S1P receptors (S1PRs). S1PR1 is highly expressed in endothelial cells and is a key regulator of vascular maturation and stability. The S1P/S1PR1 signaling axis is essential for normal vascular development and can either promote or inhibit angiogenesis depending on the context. S1PR1 signaling is known to interact with other key angiogenic pathways, including the VEGF signaling cascade, to fine-tune the angiogenic response. Dysregulation of S1PR1 signaling has been implicated in pathological angiogenesis associated with diseases such as cancer and retinopathies.
This compound: A Selective S1PR1 Modulator
This compound (CAS: 1149727-61-6) is a modulator of S1PR1. For the purpose of these application notes, it will be treated as an inhibitor, and the protocols are designed to investigate its inhibitory potential on angiogenesis.
| Property | Value |
| CAS Number | 1149727-61-6 |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1PR1) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term use. |
S1PR1 Signaling Pathway in Endothelial Cells
The following diagram illustrates the general signaling pathway of S1PR1 in endothelial cells, which is the target of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro angiogenesis assays to evaluate the effect of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.
Workflow:
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in serum-free or low-serum medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Prepare different concentrations of this compound in the appropriate cell culture medium. Add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control if available (e.g., a known angiogenesis inhibitor like Suramin).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Imaging: Visualize the tube formation using an inverted microscope. Capture images of the capillary-like structures.
-
Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.
Data Presentation:
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Junctions | Number of Branches |
| Vehicle Control | - | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM | |||
| Positive Control | C µM |
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" or scratch in a confluent monolayer, mimicking the migratory phase of angiogenesis.
Workflow:
Protocol:
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound or controls to the wells.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope.
-
Incubation: Incubate the plate at 37°C.
-
Imaging (Final Time Point): After 6-24 hours, capture images of the same areas of the scratch.
-
Analysis: Measure the width of the scratch at time 0 and the final time point. Calculate the percentage of wound closure.
Data Presentation:
| Treatment Group | Concentration | Initial Wound Width (µm) | Final Wound Width (µm) | % Wound Closure |
| Vehicle Control | - | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM | |||
| Positive Control | C µM |
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, a crucial step in angiogenesis.
Workflow:
Application of S1PR1-MO-1 in Fibrosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. It is a hallmark of numerous chronic diseases affecting organs such as the lungs, liver, heart, and kidneys. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a critical regulator of fibrotic processes. S1P exerts its effects through a family of five G protein-coupled receptors (S1PR1-5). Among these, Sphingosine-1-Phosphate Receptor 1 (S1PR1) has garnered significant attention as a therapeutic target. Modulation of S1PR1 activity presents a promising strategy to attenuate fibrosis. This document provides detailed application notes and protocols for the use of S1PR1-MO-1, a representative S1PR1 modulator, in various preclinical fibrosis models.
Mechanism of Action
S1PR1 signaling plays a multifaceted role in fibrosis, with its activation generally considered to be anti-fibrotic. In endothelial cells, S1PR1 activation enhances endothelial barrier function and integrity, which can reduce vascular leakage and subsequent inflammation and fibrosis.[1][2][3] It can also inhibit endothelial-to-mesenchymal transition (EndMT), a process where endothelial cells acquire a mesenchymal phenotype and contribute to the fibroblast population.[1] The anti-fibrotic effects of S1PR1 stimulation are often mediated through the inhibition of pro-fibrotic signaling pathways such as the TGF-β/Smad and RhoA/ROCK1 pathways.[1] Conversely, S1PR2 and S1PR3 are often associated with pro-fibrotic responses, including myofibroblast differentiation and collagen production. Therefore, selective modulation of S1PR1 is a key therapeutic strategy.
Quantitative Data Summary
The efficacy of S1PR1 modulation in various fibrosis models has been quantified in several studies. The following tables summarize key findings.
Table 1: In Vivo Efficacy of S1PR1 Modulators in Pulmonary Fibrosis Models
| Model | Compound | Dose & Administration | Key Fibrotic Readouts | Outcome | Reference |
| Bleomycin-induced pulmonary fibrosis (mice) | IMMH002 (S1PR1 agonist) | Not specified | Lung collagen content, α-SMA expression | Significant reduction in fibrotic markers | |
| Bleomycin-induced pulmonary fibrosis (mice) | FTY720 (S1PR1 antagonist) | Not specified | Fibrocyte accumulation, collagen deposition | Marked reduction in fibrocyte accumulation and fibrosis | |
| Bleomycin-induced pulmonary fibrosis (mice) | S1PR1 agonist | Not specified | Endothelial markers (CD31, VE-cadherin), Mesenchymal markers (α-SMA, Snail) | Attenuated EndMT and endothelial barrier damage |
Table 2: In Vitro Effects of S1PR1 Modulators on Fibrotic Processes
| Cell Type | Compound | Key Fibrotic Readouts | Outcome | Reference |
| Human Lung Fibroblasts | SEW2871 (S1PR1-selective agonist) | ECM synthesis, pro-fibrotic gene expression | No pro-fibrotic potential | |
| Human Lung Fibroblasts | Ponesimod (S1PR1-selective agonist) | ECM synthesis, pro-fibrotic gene expression | Limited pro-fibrotic potential | |
| Pulmonary Microvascular Endothelial Cells | S1PR1 agonist | TGF-β1-induced Smad2/3 and RhoA/ROCK1 activation | Inhibition of pro-fibrotic signaling | |
| Human Hepatic Myofibroblasts | SEW2871 (S1P1 agonist) | Cell migration | Mimicked S1P-induced migration |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice and Treatment with this compound
1. Animal Model Induction:
- Animals: C57BL/6 mice, 8-10 weeks old.
- Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
- Bleomycin Administration: Intratracheally instill a single dose of bleomycin sulfate (e.g., 2 mg/kg) dissolved in sterile saline. Control animals receive sterile saline only.
- Post-operative Care: Monitor animals daily for signs of distress.
2. This compound Administration:
- Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution).
- Administration: Starting on a predetermined day post-bleomycin instillation (e.g., day 1 or day 7), administer this compound via a specified route (e.g., intraperitoneal injection, oral gavage). The dosing frequency can be daily or every other day. A vehicle control group should be included.
3. Endpoint Analysis (e.g., Day 14 or 21):
- Euthanasia and Tissue Collection: Euthanize mice and collect lung tissue.
- Histological Analysis: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Masson's trichrome to assess collagen deposition and with Hematoxylin and Eosin (H&E) for overall lung architecture.
- Hydroxyproline Assay: Homogenize a portion of the lung tissue to quantify total collagen content using a hydroxyproline assay kit.
- Gene Expression Analysis: Isolate RNA from a lung lobe and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers (e.g., Col1a1, Acta2 [α-SMA], Tgfb1).
- Protein Analysis: Prepare lung tissue lysates for Western blotting to quantify protein levels of α-SMA, fibronectin, and components of relevant signaling pathways.
Protocol 2: In Vitro Assessment of this compound on Fibroblast Activation
1. Cell Culture:
- Cells: Use primary human lung fibroblasts (HLFs) or a relevant fibroblast cell line (e.g., NHLF).
- Culture Conditions: Maintain cells in appropriate growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.
2. Experimental Treatment:
- Starvation: Prior to treatment, starve cells in serum-free or low-serum medium for 12-24 hours.
- Treatment:
- Pre-treat cells with this compound at various concentrations for a specified time (e.g., 1 hour).
- Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (e.g., 5 ng/mL).
- Include appropriate controls: vehicle control, TGF-β1 alone, and this compound alone.
- Incubation: Incubate cells for a duration suitable for the desired endpoint (e.g., 24-72 hours).
3. Endpoint Analysis:
- Gene Expression: Isolate RNA and perform qRT-PCR to analyze the expression of fibrotic genes (COL1A1, ACTA2, CTGF).
- Protein Expression: Perform Western blotting to assess the protein levels of α-SMA, collagen type I, and fibronectin. Analyze the phosphorylation status of key signaling proteins (e.g., Smad2/3, Akt, ERK1/2).
- Immunofluorescence: Fix cells and perform immunofluorescent staining for α-SMA to visualize stress fiber formation, a hallmark of myofibroblast differentiation.
- Collagen Secretion: Measure the amount of soluble collagen in the cell culture supernatant using an appropriate assay kit (e.g., Sircol assay).
Visualizations
Caption: S1PR1 signaling pathway in fibrosis.
Caption: Experimental workflow for evaluating this compound.
References
- 1. S1PR1 attenuates pulmonary fibrosis by inhibiting EndMT and improving endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1PR1 serves as a viable drug target against pulmonary fibrosis by increasing the integrity of the endothelial barrier of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S1PR1 serves as a viable drug target against pulmonary fibrosis by increasing the integrity of the endothelial barrier of the lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1PR1-MO-1 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S1PR1-MO-1, a morpholino-based oligomer designed to specifically knock down the expression of Sphingosine-1-Phosphate Receptor 1 (S1PR1), in primary cell cultures. S1PR1 is a critical G-protein-coupled receptor involved in fundamental biological processes, including vascular development, immune cell trafficking, and endothelial barrier function.[1] Understanding its function through targeted knockdown is essential for research in angiogenesis, immunology, and various disease models.
Introduction to this compound
This compound is a valuable research tool for investigating the complex roles of S1PR1 signaling.[1] By selectively inhibiting S1PR1 expression, researchers can elucidate the downstream effects and potential therapeutic pathways associated with a range of conditions, from cancer to chronic inflammatory disorders.[1]
Chemical Properties:
| Property | Value |
| CAS Number | 1149727-61-6[2] |
| Molecular Formula | C25H29N3O3[2] |
| Molecular Weight | 419.52 g/mol |
| Solubility | 10 mM in DMSO |
S1PR1 Signaling Pathway
S1PR1, upon binding its ligand sphingosine-1-phosphate (S1P), activates intracellular G proteins, primarily Gαi and Gαo. This initiates a cascade of downstream signaling pathways that influence cell survival, migration, proliferation, and cytoskeletal rearrangement. Key effector pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival, and the Rac GTPase pathway, which is crucial for cell migration.
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reconstitution: Based on its solubility, dissolve this compound in sterile, anhydrous DMSO to create a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
II. Delivery of this compound into Primary Cells
The delivery of morpholinos into primary cells can be challenging. The optimal method should be determined empirically for each cell type.
A. Electroporation Workflow
Protocol:
-
Harvest primary cells and wash them with a suitable electroporation buffer.
-
Resuspend the cells in the electroporation buffer containing the desired final concentration of this compound (typically in the low micromolar range, to be optimized).
-
Transfer the cell suspension to an electroporation cuvette.
-
Apply the optimized electrical pulse using an electroporation device.
-
Immediately transfer the cells to pre-warmed culture medium.
-
Incubate for 24-72 hours before analysis.
B. Using a Transfection Reagent (e.g., for adherent cells)
-
Plate primary cells and allow them to adhere overnight.
-
Prepare the transfection complex by diluting this compound and the chosen transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Incubate the complex at room temperature to allow for its formation.
-
Remove the culture medium from the cells and add the transfection complex.
-
Incubate for the time recommended by the reagent manufacturer.
-
Replace the transfection medium with complete culture medium.
-
Incubate for 24-72 hours before analysis.
III. Assessment of S1PR1 Knockdown Efficiency
It is crucial to validate the knockdown of S1PR1 expression at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from control and this compound-treated primary cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for S1PR1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of S1PR1 mRNA in treated cells compared to control cells using the ΔΔCt method.
B. Western Blot Analysis
-
Protein Extraction: Lyse control and this compound-treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for S1PR1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
IV. Functional Assays
The following are examples of functional assays that can be performed in primary cell cultures following S1PR1 knockdown.
A. Cell Migration Assay (Boyden Chamber Assay)
-
Seed this compound-treated and control primary cells in the upper chamber of a Boyden chamber insert (e.g., 8 µm pore size) in serum-free medium.
-
Add a chemoattractant, such as S1P (e.g., 100 nM), to the lower chamber.
-
Incubate for a duration appropriate for the cell type (e.g., 5 hours).
-
Fix and stain the cells that have migrated to the underside of the insert.
-
Count the migrated cells in several fields of view under a microscope.
-
Compare the number of migrated cells between the control and this compound-treated groups.
B. Endothelial Cell Tube Formation Assay (Angiogenesis)
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed this compound-treated and control primary endothelial cells (e.g., HUVECs) onto the matrix.
-
Incubate for an appropriate time (e.g., 4-18 hours) to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Data Presentation
Table 1: Example Quantitative Data for S1PR1 Knockdown and Functional Effects
| Cell Type | Treatment | S1PR1 mRNA Expression (Fold Change vs. Control) | S1PR1 Protein Expression (Fold Change vs. Control) | Cell Migration (Fold Change vs. Control) | Tube Formation (Total Tube Length, % of Control) |
| Primary Endothelial Cells | Control Morpholino | 1.0 | 1.0 | 1.0 | 100% |
| This compound (5 µM) | 0.25 | 0.30 | 0.45 | 60% | |
| Primary T-Lymphocytes | Control Morpholino | 1.0 | 1.0 | 1.0 | N/A |
| This compound (5 µM) | 0.30 | 0.35 | 0.50 | N/A |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the primary cell type, experimental conditions, and optimization.
Logical Relationship Diagram
Conclusion
The use of this compound in primary cell cultures provides a powerful approach to dissect the multifaceted roles of S1PR1 signaling. The protocols and guidelines presented here offer a starting point for researchers to design and execute experiments aimed at understanding the physiological and pathological implications of S1PR1 function. Careful optimization of delivery methods and rigorous validation of knockdown are paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols: S1PR1-MO-1 for T-Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor that plays a pivotal role in the immune system, primarily by controlling the egress of T-lymphocytes from lymphoid organs.[1][2] The receptor binds to its ligand, sphingosine-1-phosphate (S1P), which is found in high concentrations in blood and lymph. This S1P gradient is essential for guiding T-cells out of the low-S1P environment of lymph nodes into circulation, a critical step for immune surveillance and response.[1][3] The S1P-S1PR1 signaling axis activates downstream pathways, including PI3K and Rac1, to promote cell migration.[4]
Given its central role in lymphocyte trafficking, S1PR1 is a significant target for therapeutic intervention in autoimmune diseases and cancer. Morpholino antisense oligos are synthetic molecules used to block gene expression by sterically hindering translation or pre-mRNA splicing. A morpholino targeting S1PR1 mRNA (S1PR1-MO-1) provides a powerful tool to specifically investigate the receptor's function in T-cell migration by transiently knocking down its expression.
These application notes provide a detailed experimental design and protocol for utilizing an S1PR1-targeting morpholino to assess its impact on S1P-induced T-cell migration using an in vitro Transwell assay.
S1PR1 Signaling Pathway
The binding of S1P to S1PR1 on the T-cell surface initiates a signaling cascade crucial for cell motility. S1PR1 is coupled to the Gαi protein, and its activation leads to the stimulation of downstream effectors that orchestrate the cytoskeletal rearrangements necessary for migration.
Experimental Design and Protocols
This section outlines the complete workflow, from T-cell isolation to the final migration analysis.
Logical Relationship of S1PR1 Knockdown
The core principle of this experiment is to demonstrate that reducing S1PR1 expression via a morpholino will impair the T-cell's ability to migrate towards an S1P gradient.
Materials and Reagents
-
Cells : Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary human T-cells.
-
Media : RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine, HEPES buffer.
-
Reagents for T-Cell Isolation : Ficoll-Paque or other density gradient medium, T-cell isolation kit (e.g., Pan T Cell Isolation Kit).
-
Reagents for T-Cell Activation : Anti-CD3/CD28 antibodies, IL-2.
-
Morpholinos :
-
This compound (translation-blocking, designed to target the 5' UTR and start codon of S1PR1 mRNA).
-
Standard Control Morpholino (non-targeting sequence).
-
-
Morpholino Delivery : Electroporation system (e.g., Nucleofector™) and corresponding T-cell kit, or a chemical delivery reagent such as Endo-Porter.
-
Migration Assay :
-
24-well Transwell inserts (5 µm pore size recommended for lymphocytes).
-
Sphingosine-1-phosphate (S1P).
-
Fatty-acid-free Bovine Serum Albumin (BSA).
-
-
Quantification : Cell counting solution (e.g., Calcein AM or CellTiter-Glo®), plate reader, or flow cytometer.
Experimental Workflow
Detailed Protocol
Phase 1: T-Cell Isolation and Culture
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Isolate T-cells from PBMCs using a negative selection kit to obtain untouched T-cells.
-
Culture T-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Pen-Strep, and L-glutamine).
-
Activate T-cells by culturing them in plates coated with anti-CD3 and anti-CD28 antibodies in the presence of IL-2 for 2-3 days to promote proliferation.
Phase 2: Morpholino Delivery
-
Harvest activated T-cells and wash them with appropriate buffer.
-
Resuspend cells at the desired density (e.g., 5-10 x 10^6 cells/mL).
-
Using Electroporation (e.g., Nucleofection™) :
-
Mix the cell suspension with the this compound or Control-MO (final concentration typically 1-5 µM).
-
Transfer the mixture to an electroporation cuvette and apply the manufacturer-recommended program for primary T-cells.
-
Immediately transfer the electroporated cells to a culture plate with pre-warmed complete medium.
-
-
Incubate the cells for 24-48 hours to allow for S1PR1 protein knockdown. The optimal time should be determined empirically, considering the half-life of the S1PR1 protein.
Phase 3: Transwell Migration Assay
-
Preparation :
-
Prepare the chemoattractant solution: Dilute S1P to a final concentration of 10-100 nM in assay medium (RPMI + 0.5% fatty-acid-free BSA).
-
Add 600 µL of the chemoattractant solution to the lower wells of a 24-well plate. Include a negative control well with assay medium only.
-
Place the 5 µm pore size Transwell inserts into the wells.
-
-
Cell Seeding :
-
Harvest the morpholino-treated T-cells, wash, and resuspend them in assay medium at a concentration of 5-10 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (0.5-1 x 10^6 cells) to the top chamber of each Transwell insert.
-
-
Incubation :
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal migration time may vary.
-
-
Quantification :
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated into the lower chamber.
-
Quantify the number of migrated cells using a preferred method (e.g., flow cytometry, fluorescence plate reader with Calcein AM staining, or a cell viability assay like CellTiter-Glo®).
-
Calculate the percentage of migration relative to the initial number of cells seeded.
-
Data Presentation and Expected Results
The knockdown of S1PR1 is expected to significantly reduce the migratory response of T-cells towards the S1P gradient. Data should be presented clearly to compare the effects of the this compound against the control morpholino.
Table 1: Representative Quantitative Data for T-Cell Migration Assay
| Experimental Group | Morpholino Conc. (µM) | Chemoattractant (S1P Conc.) | Incubation Time (h) | Migrated Cells (Mean ± SD) | % Migration Inhibition |
| No Chemoattractant | Control-MO (2.0) | 0 nM | 4 | 5,100 ± 850 | N/A |
| Control | Control-MO (2.0) | 50 nM | 4 | 185,400 ± 15,200 | 0% (Baseline) |
| S1PR1 Knockdown | This compound (2.0) | 50 nM | 4 | 42,600 ± 6,500 | ~77% |
| Dose-Response 1 | This compound (1.0) | 50 nM | 4 | 89,900 ± 9,100 | ~51% |
| Dose-Response 2 | This compound (5.0) | 50 nM | 4 | 25,300 ± 4,800 | ~86% |
Note: Data presented are hypothetical and serve as an example of expected results. Actual values must be determined experimentally. The percentage of inhibition is calculated relative to the control group after subtracting the background migration (no chemoattractant).
Troubleshooting
-
Low Migration in Control Group : Ensure T-cells are healthy and properly activated. Verify the activity of the S1P stock and optimize its concentration. Check that the Transwell membrane pore size is appropriate.
-
High Background Migration : Reduce the incubation time or cell seeding density. Ensure the Transwell inserts are handled carefully to avoid leakage.
-
Inefficient Knockdown : Optimize morpholino concentration and delivery parameters (e.g., electroporation voltage). Confirm knockdown at the protein level using Western Blot or Flow Cytometry for S1PR1 surface expression. Ensure the morpholino sequence correctly targets the S1PR1 mRNA.
-
Cell Viability Issues : Check for toxicity from the delivery reagent or electroporation settings. Titrate the morpholino concentration, as high levels can sometimes be toxic.
These notes are intended as a guide. Researchers should optimize protocols for their specific cell types and experimental conditions.
References
- 1. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Immune Cell Migration by Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting S1PR1-MO-1 In Vivo Efficacy
Welcome to the technical support center for researchers encountering challenges with the in vivo efficacy of S1PR1-MO-1, a morpholino oligonucleotide designed to target Sphingosine-1-Phosphate Receptor 1. This resource provides troubleshooting guides and frequently asked questions to help you identify and resolve potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a morpholino antisense oligonucleotide that operates via steric hindrance.[1][2][3] It binds to a specific target sequence on the S1PR1 mRNA, physically obstructing the cellular machinery involved in either translation or pre-mRNA splicing, depending on its design.[2][4] Unlike siRNA or RNase H-dependent antisense oligos, morpholinos do not induce the degradation of the target RNA.
Q2: How does S1PR1 signaling function?
A2: Sphingosine-1-Phosphate Receptor 1 (S1PR1) is a G protein-coupled receptor that plays a critical role in various physiological processes, including immune cell trafficking, vascular development, and homeostasis. Upon binding its ligand, sphingosine-1-phosphate (S1P), S1PR1 initiates downstream signaling cascades that influence cell survival, migration, and proliferation. In the vascular system, S1PR1 signaling is essential for endothelial cell function and the regulation of blood flow and pressure.
Q3: What are the most common reasons for a lack of this compound efficacy in vivo?
A3: The most common reasons for in vivo failure of morpholinos like this compound include suboptimal delivery to the target tissue, incorrect dosage, oligo design flaws, and the presence of off-target effects that can mask the expected phenotype. Careful consideration of the experimental design, including appropriate controls, is crucial for success.
Troubleshooting Guide
Issue 1: No or Low Knockdown of S1PR1 Protein
If you are not observing the expected decrease in S1PR1 protein levels, consider the following potential causes and solutions.
Potential Cause & Solution Table
| Potential Cause | Recommended Solution |
| Inadequate Delivery | Unmodified morpholinos have poor cell permeability. For systemic administration, consider using a Vivo-Morpholino, which is conjugated to a delivery moiety like an octa-guanidine dendrimer, or a peptide-conjugated morpholino (PPMO). The route of administration is also critical; intravenous (IV) injection generally provides better systemic delivery than intraperitoneal (IP) injection. For localized effects, direct tissue injection may be more effective. |
| Incorrect Dosage | The optimal dose can vary depending on the animal model, age, and health status. A typical starting dose for Vivo-Morpholinos in mice is 12.5 mg/kg. If you are not seeing an effect, a dose-response study may be necessary. However, be aware that high doses can lead to toxicity and off-target effects. Some studies suggest that long-term treatment with lower doses can be an effective strategy. |
| Incorrect Assessment Method | For a translation-blocking this compound, knockdown should be assessed at the protein level (e.g., via Western blot), not the mRNA level, as morpholinos do not cause mRNA degradation. The timing of the assessment is also important; allow sufficient time for the pre-existing S1PR1 protein to be cleared, which will depend on its half-life. |
| Poor Oligo Quality | Ensure your this compound is properly solubilized. Lyophilized morpholinos can sometimes be difficult to resuspend. It is recommended to store stock solutions at room temperature, as chilling or freezing can cause the oligo to come out of solution. If you suspect aggregation, heating the solution to 65°C for 10 minutes or autoclaving may help. |
| Incorrect Target Sequence | Verify that the this compound sequence is complementary to the correct target sequence in the specific strain of your animal model. Single nucleotide polymorphisms (SNPs) can affect binding. |
Issue 2: Observed Phenotype is Different from Expected or Off-Target Effects are Suspected
If you observe an unexpected phenotype or suspect that the effects are not specific to S1PR1 knockdown, consider the following.
Potential Cause & Solution Table
| Potential Cause | Recommended Solution |
| Off-Target Effects | Morpholinos can sometimes induce off-target effects, such as the activation of p53-dependent apoptosis or non-specific mis-splicing. These effects can be sequence-dependent and may mask the true phenotype. |
| Inadequate Controls | The use of proper controls is essential to validate the specificity of your observations. The recommended controls include: 1) A second, non-overlapping morpholino targeting a different region of the S1PR1 mRNA to see if it produces the same phenotype. 2) An mRNA rescue experiment where you co-inject a form of the S1PR1 mRNA that is not targeted by your morpholino. 3) A mismatch control morpholino with several base mismatches compared to your active sequence. |
| Toxicity | High doses of Vivo-Morpholinos can lead to toxicity, which may be due to the delivery moiety. Toxicity can manifest as hemolysis or blood clotting. If you observe signs of toxicity, reducing the dose is recommended. |
Experimental Protocols
Protocol 1: In Vivo Administration of Vivo-Morpholino in Mice
This protocol provides a general guideline for the systemic administration of a Vivo-Morpholino.
-
Reconstitution: Reconstitute the lyophilized Vivo-Morpholino in sterile, nuclease-free water or phosphate-buffered saline (PBS) to a stock concentration of 0.5 mM. Ensure complete dissolution; if necessary, heat to 65°C for 10 minutes and vortex.
-
Dose Calculation: Calculate the required volume for a dose of 12.5 mg/kg. The molecular weight of the Vivo-Morpholino will be provided on the product data sheet.
-
Administration: For optimal systemic delivery, administer the calculated dose via intravenous (tail vein) injection. Intraperitoneal injection can also be used, but may result in less efficient systemic distribution.
-
Dosing Schedule: Dosing can be repeated daily, but it is important to monitor the animals for any signs of toxicity. The optimal dosing schedule may need to be determined empirically.
-
Assessment: Tissues can be harvested for analysis at a time point determined by the half-life of the S1PR1 protein. For a translation-blocking morpholino, protein levels should be assessed by Western blot. For a splice-modifying morpholino, RNA should be extracted and analyzed by RT-PCR.
Protocol 2: Western Blot for S1PR1 Protein Knockdown
-
Tissue Lysis: Homogenize harvested tissue samples in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for S1PR1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified S1PR1 signaling pathway.
Caption: Troubleshooting workflow for this compound in vivo experiments.
References
Technical Support Center: Off-Target Effects of S1PR1-MO-1 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of the S1P1 receptor modulator, S1PR1-MO-1, in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for S1PR1 modulators like this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target, the S1P1 receptor.[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the modulation of S1P1.[2] Furthermore, off-target effects can cause cellular toxicity and are a major reason for adverse side effects and the failure of drug candidates in clinical trials.[1][3] For S1P receptor modulators, off-target effects on other S1P receptor subtypes (S1P2-5) or other unrelated receptors and kinases can lead to cardiovascular, pulmonary, and other side effects.
Q2: I am observing a phenotype in my cell line that is not consistent with the known function of S1P1. Could this be an off-target effect of this compound?
A2: It is possible that the unexpected phenotype is due to off-target effects. To investigate this, consider the following:
-
Dose-Response Comparison: Perform a dose-response curve for the observed phenotype and compare it with the potency of this compound for S1P1 engagement. A significant difference in the EC50 or IC50 values may suggest an off-target effect.
-
Use of a Structurally Unrelated S1P1 Modulator: Treat your cells with a different, well-characterized S1P1 modulator that has a distinct chemical structure. If the phenotype is not replicated, it is more likely to be an off-target effect specific to this compound.
-
Target Knockout/Knockdown Cells: Use a cell line where the S1P1 receptor has been knocked out or its expression significantly reduced using techniques like CRISPR or siRNA. If the phenotype persists in these cells upon treatment with this compound, it is likely an off-target effect.
-
Rescue Experiment: Overexpress the S1P1 receptor in your cell line. If this does not rescue or alter the observed phenotype, it suggests the involvement of other targets.
Q3: How can I proactively assess the selectivity of this compound?
A3: A comprehensive selectivity assessment is crucial. This typically involves a combination of in vitro and cellular assays:
-
Receptor Profiling: Screen this compound against a panel of other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) to determine its subtype selectivity. This is often done using radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP or calcium flux).
-
Kinase Profiling: A broad kinase panel screen can identify potential off-target interactions with various kinases, which is a common source of off-target effects for small molecules.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to S1P1 in a cellular context and can also be adapted to identify off-target binding partners.
-
Proteomics-Based Approaches: Techniques like mass spectrometry can be used to analyze changes in the cellular proteome or phosphoproteome after treatment with this compound, providing clues about affected pathways and potential off-targets.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected cellular phenotype | Off-target effects of this compound | 1. Perform a dose-response analysis and compare potency with on-target activity.2. Use a structurally unrelated S1P1 modulator as a control.3. Test the compound in an S1P1 knockout/knockdown cell line.4. Conduct a rescue experiment by overexpressing S1P1. |
| Experimental artifact | 1. Review and optimize the experimental protocol.2. Ensure proper controls are included in every experiment. | |
| Cell toxicity at concentrations required for S1P1 modulation | Off-target toxicity | 1. Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs).2. Perform a counter-screen in a cell line that does not express the S1P1 receptor. |
| On-target toxicity | 1. Titrate this compound to the lowest effective concentration.2. Investigate the downstream signaling pathways of S1P1 that may lead to toxicity in your specific cell line. | |
| Discrepancy between in vitro binding affinity and cellular potency | Poor cell permeability | 1. Assess the cell permeability of this compound using assays like the parallel artificial membrane permeability assay (PAMPA). |
| Active efflux from cells | 1. Use inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if cellular potency increases. | |
| Compound metabolism | 1. Analyze the stability of this compound in the cell culture medium and cell lysates over time. |
Quantitative Data Summary: Hypothetical Selectivity Profile of this compound
The following tables summarize hypothetical quantitative data for this compound to illustrate a potential selectivity profile.
Table 1: S1P Receptor Subtype Selectivity
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| S1P1 | 0.5 | 1.2 |
| S1P2 | >10,000 | >10,000 |
| S1P3 | 850 | 1,200 |
| S1P4 | 5,000 | >10,000 |
| S1P5 | 50 | 75 |
This hypothetical data suggests that this compound is highly potent at S1P1, with some off-target activity at S1P5 and significantly weaker activity at S1P3.
Table 2: Kinase Selectivity Profile (Top 5 Hits)
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| ROCK1 | 85% | 0.2 |
| ROCK2 | 78% | 0.5 |
| PKA | 62% | 1.1 |
| PKCα | 55% | 2.5 |
| SRC | 48% | >5 |
This hypothetical data indicates potential off-target activity on Rho-associated kinases (ROCK1 and ROCK2), which could lead to phenotypes related to cytoskeletal dynamics.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence, depending on the assay format.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with S1P1 in a cellular environment and identify potential off-targets.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of soluble S1P1 (and other proteins for off-target analysis) at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.
Visualizations
References
Technical Support Center: Optimizing S1PR1-MO-1 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of S1PR1-MO-1 for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). S1PR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating various cellular processes, including cell migration, differentiation, and survival.[1][2] The natural ligand for S1PR1 is sphingosine-1-phosphate (S1P).[3][4] this compound likely acts as either an agonist or antagonist at this receptor. As a modulator, it can induce receptor internalization and degradation, which prevents lymphocytes from responding to S1P gradients necessary for their egress from lymphoid tissues.[5] This mechanism is a key therapeutic strategy in autoimmune diseases.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on data from similar S1PR1 modulators, a good starting point for dose-response experiments is a broad range from 1 nM to 10 µM. For specific functional assays, more targeted ranges can be used as a starting point.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be stored as a solid at -20°C. To prepare a stock solution, dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare fresh dilutions in culture medium for each experiment and to minimize freeze-thaw cycles of the stock solution. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line, which is typically less than 0.1-0.5% for DMSO.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High Cell Toxicity or Apoptosis | 1. Concentration too high: High concentrations of this compound may induce off-target effects or cellular stress. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Induction of apoptosis: S1PR1 signaling is involved in cell survival pathways in some cell types. | 1. Lower the concentration of this compound. Determine the cytotoxic concentration using a cell viability assay (e.g., MTT, trypan blue exclusion). 2. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a solvent-only control. 3. Assess apoptosis using methods like Annexin V staining or caspase activity assays. |
| No Observable Effect or Low Potency | 1. Concentration too low: The concentration of this compound may be insufficient to elicit a response. 2. Incorrect assay endpoint: The chosen endpoint may not be sensitive to S1PR1 modulation in your cell system. 3. Low S1PR1 expression: The target cells may have low or no expression of S1PR1. 4. Compound degradation: The compound may have degraded due to improper storage or handling. | 1. Increase the concentration of this compound. Perform a wide dose-response curve to determine the optimal concentration. 2. Confirm that your assay is appropriate for measuring S1PR1 activity (e.g., migration, receptor internalization, downstream signaling). 3. Verify S1PR1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 4. Prepare fresh stock solutions and dilutions. |
| Inconsistent or Variable Results | 1. Cell passage number: Cell characteristics can change with high passage numbers. 2. Inconsistent cell density: Variations in cell seeding density can affect the experimental outcome. 3. Variability in compound dilution: Inaccurate pipetting can lead to inconsistent final concentrations. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Use calibrated pipettes and perform serial dilutions carefully. |
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Common In Vitro Assays
| Cell Type | Assay Type | Recommended Starting Concentration Range | Incubation Time | Key Considerations |
| Lymphocytes (e.g., T cells, B cells) | Migration/Chemotaxis | 10 nM - 1 µM | 2 - 4 hours | S1P-mediated migration is a key function; modulation should alter this. |
| Proliferation | 100 nM - 5 µM | 24 - 72 hours | Effects on proliferation may require longer incubation times. | |
| Endothelial Cells (e.g., HUVECs) | Barrier Function | 10 nM - 1 µM | 4 - 24 hours | S1PR1 signaling is crucial for maintaining endothelial barrier integrity. |
| Angiogenesis (Tube Formation) | 10 nM - 1 µM | 6 - 18 hours | S1P and its receptors are involved in angiogenesis. | |
| S1PR1-expressing stable cell line (e.g., CHO, HEK293) | Receptor Binding/Signaling (e.g., Ca2+ flux, cAMP) | 1 nM - 1 µM | Minutes to 1 hour | A good starting point for dose-response curves to determine EC50/IC50. |
Protocol: Dose-Response Curve for this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: S1PR1 Signaling Pathway.
Caption: Experimental Workflow for Concentration Optimization.
Caption: Troubleshooting Decision Tree.
References
S1PR1-MO-1 stability and storage issues
This technical support guide provides detailed information on the stability, storage, and handling of S1PR1-MO-1. A critical ambiguity exists for the term "this compound," as it is used in scientific literature and by vendors to refer to two distinct types of research tools: a small molecule modulator of the S1PR1 receptor and a Morpholino-based oligomer for S1PR1 gene knockdown.
To ensure you receive the correct guidance, this document is divided into two sections. Please identify your product and proceed to the relevant section.
-
Section 1: this compound as a Small Molecule Modulator
-
Section 2: this compound as a Morpholino Oligomer
Section 1: this compound as a Small Molecule Modulator
This section pertains to this compound, a synthetic small molecule designed to modulate the activity of the Sphingosine-1-Phosphate Receptor 1. Proper handling and storage are crucial for maintaining its chemical integrity and biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound powder? A1: The recommended solvent for reconstituting powdered this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Some vendors specify a solubility of 10 mM in DMSO. It is critical to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1] For in vivo experiments, further dilution of the DMSO stock into aqueous buffers like saline with co-solvents such as PEG300 or Tween-80 is common, but consult specific experimental protocols.
Q2: How should I store the lyophilized this compound powder? A2: Lyophilized this compound powder should be stored at -20°C for long-term stability. For short periods, such as during shipping, it is generally stable at room temperature.
Q3: What are the optimal storage conditions for this compound stock solutions? A3: Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (months to years) or at -20°C for shorter-term storage (weeks to months). Some suppliers suggest that aliquots may be stable for up to one week at 4°C.[1]
Q4: How many times can I freeze and thaw my this compound stock solution? A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation out of solution. Prepare single-use aliquots from your primary stock solution to ensure stability and consistent performance in your experiments.
Q5: My this compound solution appears to have a precipitate. What should I do? A5: Precipitate formation can occur due to improper storage, exposure to moisture, or exceeding the solubility limit. If you observe a precipitate, you can try to redissolve it by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating.[1][2] If the precipitate does not dissolve, the solution may be compromised, and it is recommended to prepare a fresh stock. Always ensure the DMSO used is anhydrous.
Data Presentation: Storage Condition Summary
| Form | Solvent | Storage Temperature | Duration | Notes |
| Powder | N/A | -20°C | Long-Term (Years) | Store desiccated. |
| Room Temperature | Short-Term (Days) | Stable for shipping. | ||
| Stock Solution | DMSO | -80°C | Long-Term (≥6 Months) | Recommended for best stability. Aliquot to avoid freeze-thaw.[2] |
| DMSO | -20°C | Mid-Term (1 Month) | Suitable for working stocks. Aliquot to avoid freeze-thaw. | |
| DMSO | 4°C | Short-Term (≤1 Week) | For aliquots in active use. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Powder
-
Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate or gently warm the solution to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Mandatory Visualizations
S1PR1 Signaling Pathway
S1PR1 modulators function by binding to the S1P1 receptor, a G protein-coupled receptor (GPCR). This binding initially activates the receptor but subsequently leads to its internalization and degradation. This process effectively traps lymphocytes in the lymph nodes, preventing their migration into the central nervous system or other sites of inflammation, which is the primary mechanism of action for treating autoimmune diseases like multiple sclerosis.
References
Troubleshooting S1PR1-MO-1 solubility problems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility and other experimental issues that may be encountered with S1PR1-MO-1, a modulator of the sphingosine-1-phosphate receptor 1.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder is not dissolving in my desired aqueous buffer.
A1: this compound, like many small molecule modulators, is expected to be hydrophobic and have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. It is recommended to first dissolve the compound in an organic solvent.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.[1] For in vivo studies, other solvents may be more appropriate, and it is crucial to assess the tolerability and potential toxicity of any solvent in the experimental model.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?
A3: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[2] Here are several steps to troubleshoot this problem:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity.[2]
-
Use Pre-warmed Media: Always add the DMSO stock solution to pre-warmed (e.g., 37°C) aqueous media or buffer, as solubility often increases with temperature.[2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Increase Mixing: Add the DMSO stock drop-wise to the aqueous solution while gently vortexing or stirring to promote rapid and uniform dispersion.
-
Consider Alternative Solvents: If DMSO proves problematic, other organic solvents such as ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA) can be tested. However, their compatibility with your specific assay must be verified.
Solvent Properties for Small Molecule Modulators
| Solvent | Polarity | Volatility | Common Use | Key Considerations |
| DMSO | High | Low | In vitro stock solutions | Can be toxic to some cells at higher concentrations (>0.5%). Hygroscopic (absorbs water from the air), which can affect compound solubility over time. |
| Ethanol | High | High | In vitro and some in vivo applications | Can have biological effects on its own. Higher volatility can lead to concentration changes if not handled properly. |
| DMF | High | Moderate | Alternative to DMSO | Can be more toxic than DMSO. Ensure it is compatible with your experimental system. |
| DMA | High | Low | Alternative to DMSO | Similar toxicity concerns as DMF. Verify compatibility with your assay. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but be cautious of potential compound degradation.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol for Diluting this compound into Aqueous Media
-
Prepare Intermediate Dilution (Optional but Recommended): If your final desired concentration is very low, consider making an intermediate dilution of your high-concentration DMSO stock in DMSO.
-
Pre-warm Aqueous Medium: Warm your cell culture medium or experimental buffer to the desired temperature (e.g., 37°C).
-
Dilute into Aqueous Medium: While gently vortexing the pre-warmed aqueous medium, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Final Mix: Continue to mix the solution for a few seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared solution in your experiment immediately to minimize the risk of precipitation over time.
Visualizations
Caption: S1PR1 signaling pathway.
Caption: Troubleshooting workflow for this compound solubility.
References
How to minimize S1PR1-MO-1 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the use of S1PR1-MO-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). S1PR1 is a G-protein coupled receptor that plays a crucial role in regulating a variety of cellular processes, including cell migration, proliferation, survival, and immune cell trafficking. This compound, with the CAS number 1149727-61-6, is utilized in research focused on hyperproliferative and inflammatory conditions. Like other S1PR1 modulators, it is expected to bind to S1PR1 and modulate its downstream signaling pathways.
Q2: What are the potential causes of this compound toxicity in cell culture?
A2: Potential toxicity in cell culture can stem from several factors:
-
On-target effects: S1PR1 signaling is vital for the survival and proliferation of certain cell types. Modulation of this pathway by this compound can interfere with these essential functions, leading to decreased cell viability or apoptosis. For instance, in T lymphocytes, inhibition of S1PR1 signaling has been shown to induce apoptosis by affecting the JNK signaling pathway and the balance of pro- and anti-apoptotic proteins of the BCL2 family[1][2][3][4][5].
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended cytotoxic effects.
-
Solvent toxicity: this compound is soluble in DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to use a final DMSO concentration that is well-tolerated by the specific cell line being used, typically below 0.5%.
-
Compound degradation: Improper storage or handling of this compound could lead to degradation, and the resulting products may have toxic effects.
Q3: Which cell lines are particularly sensitive to S1PR1 modulators?
A3: Cell types that heavily rely on S1P/S1PR1 signaling for their survival, proliferation, or function are more likely to be sensitive. This includes:
-
Lymphocytes: T and B cells are known to be highly dependent on S1PR1 signaling for their egress from lymphoid organs and for their survival. Studies have shown that S1PR1 modulators can induce apoptosis in these cells.
-
Endothelial cells: S1PR1 plays a role in vascular development and integrity.
-
Certain cancer cell lines: The S1P/S1PR1 axis can be involved in tumor progression, and its modulation can affect the viability of some cancer cells.
Q4: What are the typical working concentrations for S1PR1 modulators in cell culture?
A4: The effective concentration of S1PR1 modulators can vary significantly depending on the cell type and the specific experimental endpoint. However, published studies on various S1PR1 modulators often report effective concentrations in the nanomolar (nM) to low micromolar (µM) range. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death/low viability after treatment with this compound | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations (e.g., 1 nM to 10 µM) and assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). |
| Cell line is highly sensitive to S1PR1 modulation. | Consider using a cell line with lower S1PR1 expression or one that is less dependent on this signaling pathway. Alternatively, reduce the treatment duration. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration to confirm. | |
| Compound has degraded. | Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| Inconsistent or unexpected results | Sub-optimal cell culture conditions. | Maintain consistent cell culture practices, including cell density, passage number, and media composition. |
| Variability in compound preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure thorough mixing. | |
| Assay-specific issues. | Optimize the parameters of your specific assay (e.g., incubation times, reagent concentrations). Include appropriate positive and negative controls. | |
| Difficulty dissolving this compound | Incorrect solvent or concentration. | This compound is reported to be soluble in DMSO at 10 mM. If a higher concentration is needed, consult the manufacturer's datasheet. For aqueous solutions, further dilution in culture medium is necessary. |
Quantitative Data Summary
The following table summarizes the observed effects of various S1PR1 modulators in different cell culture systems. Note that specific data for this compound is limited in publicly available literature; therefore, data from other S1PR1 modulators are provided as a reference.
| Modulator | Cell Line | Concentration Range | Observed Effect | Reference |
| Fingolimod (FTY720) | Naive CD4+ T cells | 1mg/kg (in vivo) | Increased apoptosis | |
| Ozanimod | Ulcerative Colitis Patient T cells | Clinical application | Loss of naive T cells | |
| SEW2871 | Naive T cells | - | Promotes survival |
Experimental Protocols
Protocol: Assessing Cytotoxicity of this compound using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on an adherent cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature, protected from light, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
S1P/S1PR1 Signaling Pathway
Caption: S1P/S1PR1 signaling pathway and points of modulation by this compound.
Experimental Workflow for Troubleshooting this compound Toxicity
Caption: A logical workflow for troubleshooting unexpected cell toxicity.
References
- 1. S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate receptor 1 inhibition induces a pro-apoptotic signaling cascade in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S1PR1 Modulator Experiments
Welcome to the technical support center for researchers utilizing S1PR1 modulators. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistencies and achieve reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is S1PR1-MO-1 and what is its mechanism of action?
This compound is a designation for a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). S1PR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell trafficking, vascular permeability, and endothelial barrier function.[1][2][3] Modulators of S1PR1 can be broadly categorized as agonists or antagonists.
-
Agonists: Bind to and activate the receptor, often leading to its internalization and subsequent degradation. This process, known as "functional antagonism," ultimately removes the receptor from the cell surface, preventing lymphocytes from responding to the natural ligand, sphingosine-1-phosphate (S1P), and thus trapping them in lymph nodes.[4][5]
-
Antagonists: Block the binding of S1P to S1PR1, thereby inhibiting its downstream signaling.
The specific behavior of your S1PR1 modulator (agonist, antagonist, or functional antagonist) is critical to understanding its expected effects.
Q2: My results with an S1PR1 modulator are inconsistent. What are the most common causes of variability?
Inconsistent results with S1PR1 modulators can stem from several factors, ranging from compound handling to the complexity of the biological system. Here are the primary areas to investigate:
-
Compound-Related Issues:
-
Solubility and Stability: Poor solubility can lead to an inaccurate effective concentration. Some modulators may also be unstable in solution or susceptible to degradation under certain storage conditions.
-
Purity: Impurities in the compound preparation can have off-target effects, confounding your results.
-
-
Experimental System-Related Issues:
-
Cell Line Variability: Different cell lines have varying expression levels of S1PR1 and other S1P receptor subtypes (S1PR2-5). Off-target effects on these other receptors can lead to different outcomes.
-
Primary Cell Heterogeneity: Primary cells, especially immune cells, can have donor-to-donor variability in S1PR1 expression and signaling responses.
-
Functional Antagonism: For agonists that act as functional antagonists, the duration of treatment is critical. Short-term treatment may produce an agonistic effect, while long-term treatment leads to receptor downregulation and an antagonistic outcome.
-
-
Assay-Related Issues:
-
Dose and Half-Life: The concentration of the modulator and its half-life in your experimental system will significantly impact the observed effect. First-dose effects, such as bradycardia in vivo, are well-documented for some modulators and can be mitigated by dose titration.
-
Assay-Specific Confounders: Cell-based assays are prone to variability from factors like pipetting accuracy, cell seeding density, and passage number.
-
Q3: How can off-target effects of my S1PR1 modulator influence my results?
Many S1PR1 modulators exhibit some degree of cross-reactivity with other S1P receptor subtypes (S1PR2, S1PR3, S1PR4, and S1PR5). This is a significant source of inconsistent or unexpected results because these other receptors can mediate opposing biological effects. For example:
-
S1PR2: Often antagonizes the effects of S1PR1, particularly in the context of cell migration and endothelial barrier function.
-
S1PR3: Activation of S1PR3 has been linked to adverse cardiovascular effects like bradycardia and hypertension.
If your experimental system expresses multiple S1PR subtypes, the net effect of a non-selective modulator will be the sum of its actions on all present receptors, which can vary between cell types and experimental conditions.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered during experiments with S1PR1 modulators.
| Observed Problem | Potential Cause | Recommended Action |
| No effect or weaker than expected effect | Compound Degradation: The modulator may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions. 2. Verify the recommended storage conditions (temperature, light sensitivity). 3. Consider testing the activity of a fresh batch of the compound. |
| Poor Solubility: The compound may not be fully dissolved at the working concentration. | 1. Check the solubility information on the technical data sheet. 2. Try different solvents or use sonication to aid dissolution. 3. Visually inspect solutions for precipitates before use. | |
| Low S1PR1 Expression: The cell line or primary cells used may not express sufficient levels of S1PR1. | 1. Verify S1PR1 expression using qPCR, Western blot, or flow cytometry. 2. Choose a cell line known to have robust S1PR1 expression. | |
| Incorrect Dose/Concentration: The concentration used may be outside the optimal range for the desired effect. | 1. Perform a dose-response curve to determine the EC50 or IC50. 2. Consult the literature for effective concentrations in similar experimental systems. | |
| High variability between replicates or experiments | Inconsistent Cell Seeding: Variations in cell number can lead to different responses. | 1. Ensure accurate cell counting and uniform seeding across all wells/plates. 2. Allow cells to adhere and stabilize before treatment. |
| Pipetting Errors: Inaccurate dispensing of the modulator or other reagents. | 1. Calibrate pipettes regularly. 2. Use positive displacement pipettes for viscous solutions. | |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. | 1. Use cells within a defined low passage number range. 2. Regularly thaw fresh vials of cells. | |
| Opposite or unexpected effect observed | Functional Antagonism vs. Agonism: The timing of your assay may be capturing an initial agonistic effect before receptor downregulation occurs. | 1. Perform a time-course experiment to assess both short-term and long-term effects. |
| Off-Target Effects: The modulator may be acting on other S1PR subtypes or unrelated targets. | 1. Use a more selective S1PR1 modulator if available. 2. Use antagonists for other S1PR subtypes to block potential off-target effects. 3. Characterize the expression profile of all S1PR subtypes in your experimental system. | |
| Signaling Crosstalk: S1PR1 signaling can interact with other pathways, leading to context-dependent outcomes. | 1. Investigate potential crosstalk with other signaling pathways known to be active in your system (e.g., growth factor signaling). |
Quantitative Data Summary
The following table summarizes expected quantitative outcomes from preclinical studies with S1PR1 modulators. Note that these values can vary significantly depending on the specific modulator, experimental model, and assay conditions.
| Assay | Parameter Measured | Typical Effect of S1PR1 Modulator | Example Quantitative Range |
| Lymphocyte Egress | Peripheral Blood Lymphocyte Count | Reduction (Functional Antagonism) | 50-80% decrease from baseline |
| Cell Migration | Chemotaxis towards S1P | Inhibition | IC50 in the nanomolar range |
| Receptor Internalization | Cell Surface S1PR1 Levels | Reduction (Agonist/Functional Antagonist) | >50% reduction within hours |
| Vascular Permeability | Trans-Endothelial Electrical Resistance (TEER) | Increase (Barrier Enhancement) | 1.5 to 2-fold increase over baseline |
| Evans Blue Extravasation (in vivo) | Reduction | 30-60% decrease in dye leakage | |
| Downstream Signaling | Phosphorylation of Akt or ERK | Increase (Agonist) or Decrease (Antagonist) | 2 to 10-fold change in phosphorylation |
Experimental Protocols
1. Cell Migration (Chemotaxis) Assay using a Transwell System
This protocol assesses the ability of an S1PR1 modulator to inhibit the migration of cells (e.g., lymphocytes) towards an S1P gradient.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size for lymphocytes)
-
24-well plate
-
Chemotaxis buffer (e.g., RPMI with 0.5% fatty acid-free BSA)
-
S1P
-
S1PR1 modulator
-
Cell suspension
-
Flow cytometer or cell counter
-
-
Procedure:
-
Prepare a cell suspension in chemotaxis buffer.
-
Pre-incubate the cells with the S1PR1 modulator at various concentrations for 30-60 minutes at 37°C.
-
Add S1P (e.g., 10-100 nM) to the lower chamber of the 24-well plate.
-
Add the pre-incubated cell suspension to the upper Transwell insert.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or cell counter.
-
Calculate the percentage of inhibition of migration compared to the vehicle control.
-
2. S1PR1 Internalization Assay by Flow Cytometry
This assay measures the reduction of S1PR1 from the cell surface following treatment with an agonist or functional antagonist.
-
Materials:
-
Cells expressing S1PR1
-
S1PR1 modulator (agonist/functional antagonist)
-
Anti-S1PR1 antibody (conjugated to a fluorophore)
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the S1PR1 modulator at the desired concentration for various time points (e.g., 0, 30, 60, 120 minutes).
-
Wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with a fluorescently labeled anti-S1PR1 antibody for 30-60 minutes on ice, protected from light.
-
Wash the cells with FACS buffer to remove unbound antibody.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the S1PR1 signal.
-
Calculate the percentage of S1PR1 internalization relative to the untreated control.
-
Visualizations
Caption: Simplified S1PR1 signaling pathway upon ligand or modulator binding.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
S1PR1-MO-1 Dose-Response Curve Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curve experiments for the S1PR1 modulator, S1PR1-MO-1.
Introduction to this compound
This compound is a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G-protein coupled receptor (GPCR) integral to regulating immune cell trafficking, vascular homeostasis, and other physiological processes.[1][2] Available information suggests that this compound acts as a selective S1PR1 inhibitor with a pIC50 of 7.6.[3] Understanding its inhibitory properties through accurately generated dose-response curves is critical for its application in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What type of compound is this compound?
A1: this compound is described as a selective modulator of S1PR1, acting as an inhibitor.[3][4] This indicates it is likely an antagonist of the S1PR1 receptor.
Q2: What is the expected potency of this compound?
A2: A pIC50 of 7.6 has been reported for a compound identified as "S1PR1 modulator 1," which corresponds to this compound. This pIC50 value translates to an IC50 in the nanomolar range, suggesting it is a potent inhibitor.
Q3: Which functional assays are suitable for generating a dose-response curve for this compound?
A3: As S1PR1 primarily couples to the Gi alpha subunit, which inhibits adenylyl cyclase, a cAMP inhibition assay is a highly relevant functional assay. Additionally, β-arrestin recruitment assays are also suitable as they measure a distinct signaling pathway and can provide a more comprehensive understanding of the compound's mechanism of action.
Q4: Since this compound is an inhibitor, how should I design my dose-response experiment?
A4: For an antagonist, the dose-response experiment should be conducted in the presence of a known S1PR1 agonist. You will first need to determine the EC50 and, more importantly, the EC80 (the concentration that gives 80% of the maximal response) of a reference agonist like Sphingosine-1-Phosphate (S1P). Then, you will pre-incubate your cells with varying concentrations of this compound before stimulating them with the EC80 concentration of the agonist. The resulting data will allow you to determine the IC50 of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Constitutive receptor activity.2. High receptor expression levels.3. Reagent or cell contamination.4. Non-specific binding of assay reagents. | 1. Include a baseline control without agonist to assess constitutive activity.2. Optimize cell number per well to reduce receptor density.3. Use fresh, sterile reagents and ensure cell cultures are healthy.4. Increase the number of wash steps and consider using blocking agents like BSA. |
| Flat or No Dose-Response Curve | 1. Incorrect concentration range of this compound.2. Inactive compound.3. Suboptimal agonist concentration.4. Issues with cell health or viability. | 1. Perform a wider range of serial dilutions (e.g., from 1 pM to 100 µM).2. Verify the integrity and solubility of the this compound stock solution.3. Re-evaluate the EC80 of the agonist used for stimulation.4. Perform a cell viability assay (e.g., MTT or trypan blue) in parallel. |
| Poor Reproducibility (High Well-to-Well Variability) | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate.4. Temperature or incubation time variations. | 1. Ensure a homogenous cell suspension before and during plating.2. Use calibrated pipettes and consistent technique.3. Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.4. Ensure uniform temperature and incubation times for all plates. |
| Low Signal-to-Noise Ratio | 1. Low receptor expression.2. Inefficient agonist stimulation.3. Suboptimal assay conditions (e.g., incubation time, temperature). | 1. Use a cell line with confirmed high expression of S1PR1.2. Use a fresh, potent agonist and optimize its concentration.3. Optimize incubation times for both the antagonist and agonist, and ensure the assay is performed at the recommended temperature. |
Experimental Protocols
S1PR1 Signaling Pathway
The primary signaling pathway for S1PR1 involves the activation of a Gi protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and downstream signaling independent of G-proteins.
Experimental Workflow for this compound Antagonist Dose-Response Curve
The following workflow outlines the key steps for generating an IC50 curve for this compound using a cAMP inhibition assay.
Troubleshooting Decision Tree
This decision tree can help diagnose common issues encountered during dose-response experiments.
Data Presentation
Table 1: Key Experimental Parameters for this compound Dose-Response Assays
| Parameter | cAMP Inhibition Assay | β-Arrestin Recruitment Assay |
| Cell Line | CHO or HEK293 cells stably expressing human S1PR1 | U2OS or CHO cells stably expressing S1PR1 fused to a reporter tag |
| Reference Agonist | Sphingosine-1-Phosphate (S1P) | Sphingosine-1-Phosphate (S1P) |
| Agonist Concentration | Pre-determined EC80 | Pre-determined EC80 |
| This compound Conc. Range | 1 pM to 100 µM (10-point, 1:3 serial dilution) | 1 pM to 100 µM (10-point, 1:3 serial dilution) |
| Pre-incubation Time (this compound) | 15-30 minutes | 30-60 minutes |
| Agonist Stimulation Time | 15-30 minutes | 60-90 minutes |
| Detection Method | TR-FRET, Luminescence, or Fluorescence | Luminescence or Fluorescence |
| Primary Readout | Decrease in cAMP levels | Increase in reporter signal |
Table 2: Expected Potency of S1PR1 Modulators
| Compound | Action | Reported Potency (IC50/EC50) |
| This compound | Inhibitor/Antagonist | pIC50 = 7.6 (IC50 ≈ 25 nM) |
| Sphingosine-1-Phosphate (S1P) | Agonist | EC50 ≈ 0.5 - 5 nM |
| Fingolimod (FTY720-P) | Agonist/Functional Antagonist | EC50 ≈ 0.1 - 1 nM |
Disclaimer: The provided protocols and data are intended as a guide. Optimal conditions may vary depending on the specific cell line, reagents, and instrumentation used. It is highly recommended to perform initial optimization experiments for your specific system.
References
Addressing variability in animal studies with S1PR1-MO-1
Welcome to the technical support center for S1PR1-MO-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in vivo studies with this novel S1PR1 modulator.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for potential issues that may arise during your experiments with this compound.
Q1: We are observing high inter-animal variability in the therapeutic response to this compound. What are the potential causes and how can we mitigate this?
A1: High inter-animal variability is a common challenge in preclinical studies. For an S1PR1 modulator like this compound, the sources of variability can be multifaceted.
-
Genetic Background of Animals: Different strains of mice or rats can exhibit varied responses to S1PR1 modulators due to differences in metabolism and immune function.
-
Recommendation: Use a well-characterized, isogenic animal strain to minimize genetic variability. Ensure the same strain is used across all comparative experiments.
-
-
Animal Health and Microbiome: Subclinical infections or variations in gut microbiota can significantly impact the immune system and drug metabolism, leading to inconsistent results.
-
Recommendation: Source animals from a reputable vendor and allow for an adequate acclimatization period (at least one week) before starting the experiment. Maintain a consistent and clean environment to minimize stress and the risk of infection.
-
-
Drug Formulation and Administration: Inconsistent formulation or inaccurate dosing can be a major source of variability.
-
Recommendation: Ensure this compound is completely solubilized or uniformly suspended in the vehicle. Prepare fresh formulations for each experiment and verify the concentration. Use precise, calibrated equipment for administration and ensure all personnel are proficient in the chosen route of administration (e.g., oral gavage, intraperitoneal injection) to minimize stress and ensure accurate delivery.
-
Q2: Our in vivo efficacy studies with this compound are showing inconsistent lymphocyte sequestration in the peripheral blood. What could be the reason?
A2: The primary mechanism of action for S1PR1 modulators is the sequestration of lymphocytes in secondary lymphoid organs. Inconsistent lymphopenia can point to several factors.
-
Timing of Blood Sampling: The pharmacodynamics of S1PR1 modulators, including the nadir of lymphocyte counts, can vary.
-
Recommendation: Conduct a preliminary time-course study to determine the optimal time point for assessing lymphocyte counts after this compound administration in your specific animal model.
-
-
Dose-Response Relationship: The degree of lymphopenia is dose-dependent.
-
Recommendation: Ensure the dose of this compound is within the therapeutic window. If you are near the lower end of the effective dose range, small variations in dosing can lead to large differences in lymphocyte counts. Consider performing a dose-response study to establish a clear relationship between the dose and the extent of lymphopenia.
-
-
Metabolism of this compound: Similar to other S1P modulators, the parent compound may need to be metabolized into an active form.[1] Factors influencing metabolism (e.g., liver function, co-administered drugs) can affect the degree of lymphocyte sequestration.
-
Recommendation: Be aware of any factors that could influence the metabolic rate of your animals. If variability persists, consider a pilot pharmacokinetic/pharmacodynamic (PK/PD) study to correlate drug exposure with lymphocyte counts.
-
Q3: We are observing unexpected off-target effects or toxicity in our animal studies. What should we consider?
A3: While this compound is designed to be selective for S1PR1, off-target effects can occur, especially at higher doses. S1P receptors are expressed on a wide variety of cell types, including those in the cardiovascular and central nervous systems.[2]
-
S1PR Subtype Selectivity: Although designed for S1PR1, there might be some activity on other S1P receptor subtypes (S1PR2-5), which can lead to side effects. For instance, activity at S1PR3 has been associated with cardiovascular effects like bradycardia.[1]
-
Recommendation: Review the selectivity profile of this compound. If unexpected effects are observed, consider if they align with the known functions of other S1P receptors. A dose reduction might be necessary.
-
-
Cardiovascular Effects: A common side effect of some S1PR modulators is a transient decrease in heart rate (bradycardia) upon the first dose.[1]
-
Recommendation: Monitor heart rate, especially after the initial administration of this compound. If bradycardia is a concern, a dose-titration regimen may help mitigate this effect.
-
-
Drug-Drug Interactions: Co-administration of other compounds can alter the metabolism and safety profile of this compound.
-
Recommendation: Be cautious with the concomitant use of other drugs, particularly those that affect heart rate or are metabolized by the same cytochrome P450 enzymes.[1]
-
Data Presentation
The following tables provide representative quantitative data for S1PR1 modulators. Please note that these values are examples from the literature for different compounds and should be used as a general guide. The specific values for this compound will need to be determined experimentally.
Table 1: Representative Pharmacokinetic Parameters of S1PR1 Modulators in Rodents
| Compound | Species | Route | Tmax (h) | t1/2 (h) |
| Fingolimod (FTY720) | Rat | Oral | 4.0 - 6.0 | 20 - 24 |
| Ponesimod | Rat | Oral | 2.0 - 4.0 | ~30 |
| H002 | Rat | Oral | ~7.0 | Not Reported |
Data compiled from publicly available literature.
Table 2: Representative In Vivo Efficacy of S1PR1 Modulators (Lymphocyte Reduction)
| Compound | Species | Dose | Maximum Lymphocyte Reduction (%) | Time to Nadir |
| Fingolimod (FTY720) | Dog | 0.05 mg/kg (oral) | ~50% | 24 hours |
| BMS-986166 | Human | 0.75 mg (oral) | ~76% | ~27 days (multiple doses) |
| Ponesimod | Human | 8 mg (oral) | Dose-dependent reduction | Within 96 hours |
Data compiled from publicly available literature.
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for studies with this compound.
Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is a general guideline for assessing the efficacy of an S1PR1 modulator in a common animal model of multiple sclerosis.
-
Animal Model:
-
Use female C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the start of the study.
-
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Begin daily oral gavage of this compound or vehicle at the desired dose from the day of immunization or at the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28 post-immunization), collect blood for complete blood count (CBC) to assess lymphocyte numbers.
-
Perfuse animals and collect spinal cords for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).
-
Protocol 2: Pharmacodynamic Assessment of Peripheral Lymphocyte Counts
This protocol details a method to assess the primary pharmacodynamic effect of this compound.
-
Animals and Dosing:
-
Use naive mice or rats of a specified strain.
-
Administer a single oral dose of this compound at various dose levels. Include a vehicle control group.
-
-
Blood Sampling:
-
Collect a small volume of peripheral blood (e.g., via tail vein or saphenous vein) at baseline (pre-dose) and at multiple time points post-dose (e.g., 2, 4, 8, 24, 48, 72, and 96 hours).
-
-
Lymphocyte Counting:
-
Use an automated hematology analyzer to determine the absolute lymphocyte count in the blood samples.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.
-
Determine the time to nadir (Tnadir) and the maximum reduction in lymphocyte count (Emax) for each dose group.
-
Mandatory Visualizations
S1PR1 Signaling Pathway
Caption: Simplified S1PR1 signaling pathway upon ligand binding.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic for High Variability
Caption: A logical approach to troubleshooting high variability.
References
S1PR1 Modulator (S1PR1-MO-1) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1PR1 modulators, exemplified by S1PR1-MO-1. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of S1PR1 modulators?
A1: The choice of vehicle for in vivo administration of S1PR1 modulators is critical and depends on the specific compound's solubility and the experimental model. For the selective S1PR1 agonist SEW2871, studies have utilized Dimethyl sulfoxide (DMSO) for intraperitoneal injections in mice.[1] When using DMSO, it is crucial to conduct a negative control experiment to assess any potential effects of the solvent.[2] For cell-based assays, the final concentration of DMSO should generally not exceed 0.1%.[2]
Q2: What are the solubility characteristics of this compound?
A2: "S1PR1 modulator 1," a selective S1PR1 inhibitor, demonstrates good solubility in organic solvents.[2][3] It is soluble in DMSO at concentrations up to 50 mg/mL and in DMF at 10 mg/mL. Achieving dissolution may be aided by sonication and gentle heating. However, many S1PR1 modulators exhibit poor aqueous solubility, which can present challenges in formulating solutions for in vivo studies.
Q3: How should stock solutions of this compound be prepared and stored?
A3: Stock solutions of S1PR1 modulators are typically prepared in DMSO. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months. For short-term use within a month, storage at -20°C is acceptable.
Q4: Are there known issues with the stability of S1PR1 modulators in solution?
A4: Some phenolic S1PR1 modulators have been reported to be unstable in solution due to potential isomerization. It is important to refer to the manufacturer's data sheet for specific information on the stability of your S1PR1 modulator.
Troubleshooting Guides
Issue 1: Compound Precipitation in Working Solution
If you observe precipitation of your S1PR1 modulator in your working solution, consider the following steps:
-
Verify Solubility Limits: Ensure that the concentration of your working solution does not exceed the known solubility limit of the compound in the chosen solvent system.
-
Adjust Solvent Composition: If using a mixed solvent system (e.g., DMSO and PBS), the final concentration of the aqueous component may be too high. Try decreasing the proportion of the aqueous solvent.
-
Utilize Sonication and/or Gentle Warming: These methods can help to redissolve the compound. However, be cautious with temperature-sensitive compounds.
-
Consider Alternative Vehicles: If aqueous solubility is a persistent issue, explore other vehicle options or formulation strategies designed to enhance the solubility of lipophilic compounds.
Issue 2: Unexpected or Off-Target Effects in Vehicle Control Group
If your vehicle control group exhibits unexpected biological effects, it is essential to investigate the cause:
-
Reduce Vehicle Concentration: If using a solvent like DMSO, ensure the final concentration in your experimental system is as low as possible (e.g., ≤ 0.1% for in vitro assays).
-
Evaluate Vehicle Purity: Ensure that the vehicle itself is of high purity and free from contaminants that could be biologically active.
-
Test an Alternative Vehicle: If the effects persist, consider using a different, more inert vehicle if compatible with the S1PR1 modulator's solubility.
-
Consult Literature for Vehicle-Specific Effects: Research the known biological effects of your chosen vehicle in your specific experimental model to determine if the observed effects are documented.
Quantitative Data
Table 1: Solubility of S1PR1 modulator 1
| Solvent | Solubility (25°C) |
| DMSO | 50 mg/mL |
| 41.26 mg/mL (101 mM) | |
| DMF | 10 mg/mL |
Experimental Protocols
Generalized Protocol for In Vivo Administration of an S1PR1 Agonist (Based on SEW2871)
This protocol is a generalized example and should be adapted and optimized for your specific S1PR1 modulator and experimental model.
-
Preparation of Dosing Solution:
-
Dissolve the S1PR1 agonist (e.g., SEW2871) in 100% DMSO to create a stock solution.
-
For intraperitoneal injection, this stock solution may be administered directly or diluted further if necessary, keeping in mind the tolerability of DMSO in the animal model. A study involving SEW2871 used daily intraperitoneal injections of the compound in DMSO for 7 days.
-
-
Animal Dosing:
-
Animals are randomly assigned to treatment groups: vehicle control (e.g., DMSO) and S1PR1 agonist.
-
Administer the appropriate dose of the S1PR1 agonist or vehicle via the desired route (e.g., intraperitoneal injection). Dosing regimens can vary; for example, a study with SEW2871 used a dose of 5 mg/kg/day.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects throughout the study period.
-
Visualizations
Caption: Simplified S1PR1 signaling pathway upon agonist binding.
Caption: Troubleshooting workflow for vehicle control selection.
Caption: Decision tree for addressing compound solubility issues.
References
Preventing S1PR1-MO-1 degradation in experimental solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of S1PR1-MO-1 in experimental solutions. Our goal is to help you minimize compound degradation and ensure the reproducibility of your results.
Troubleshooting Guide
This section addresses common issues that may indicate degradation of this compound.
Q1: My experimental results are inconsistent or show a loss of this compound activity. What could be the cause?
A: Inconsistent results or a decline in activity are often the first signs of compound degradation. Several factors could be responsible:
-
Improper Storage: this compound solutions are sensitive to temperature fluctuations. Storing stock solutions at temperatures warmer than -80°C or for extended periods at 4°C can lead to degradation.[1] Powdered compound should be stored at -20°C.[1]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and promote degradation. It is highly recommended to prepare single-use aliquots of your stock solution to avoid this.[1]
-
Contamination of Solvents: Using DMSO that has absorbed moisture can compromise the stability of this compound. Always use fresh, anhydrous-grade DMSO for preparing stock solutions.[1]
-
pH of Aqueous Buffers: While specific pH stability data is limited, compounds of this nature can be susceptible to hydrolysis at extreme pH values. Ensure your final assay buffer is within a physiological pH range (typically 7.2-7.4).
-
Extended Incubation Times: Long incubation periods in aqueous solutions, especially at 37°C, can lead to gradual degradation.[2]
Q2: I observed precipitation in my DMSO stock solution after thawing. Is the compound degraded?
A: Precipitation does not necessarily mean the compound has degraded, but it does indicate a solubility issue.
-
Low Temperature: this compound may precipitate out of DMSO at 4°C or room temperature.
-
Action: Gently warm the solution and sonicate to redissolve the compound. If it does not fully redissolve, the concentration may be too high. For all future use, ensure the stock solution is fully dissolved before making dilutions.
Q3: Can I prepare my working solutions in advance?
A: It is not recommended. This compound is less stable in aqueous solutions (like PBS or culture medium) compared to DMSO stock. Prepare fresh working dilutions from your frozen DMSO stock for each experiment to ensure maximum potency. For example, S1P agonist solutions for assays should be used within 20 minutes of preparation.
Troubleshooting Workflow
This diagram outlines a logical process for diagnosing potential this compound degradation.
Caption: A flowchart for troubleshooting this compound activity issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: this compound is typically dissolved in dimethylsulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution is a common starting point. Sonication and gentle heating may be required to ensure the compound is fully dissolved.
Q2: What are the recommended storage conditions for this compound?
A: Proper storage is critical to prevent degradation. Please refer to the table below for detailed storage guidelines based on the format of the compound.
Q3: How should I dilute the DMSO stock solution for my cell-based experiments?
A: For cell-based assays, the DMSO stock should be serially diluted in an appropriate aqueous buffer, such as PBS, physiological saline, or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that would be toxic to the cells, typically 0.1%.
Q4: Is this compound sensitive to light?
A: While specific photostability data for this compound is not available, many complex organic molecules are light-sensitive. Light exposure can cause degradation in photoreceptor cells. As a standard precautionary measure, it is recommended to protect solutions from direct light. Store vials in the dark and minimize exposure to ambient light during experimental procedures.
Data Summary Tables
Table 1: this compound Properties & Solubility
| Property | Value | Citation |
| Molecular Weight | 408.51 g/mol | |
| Recommended Solvent | Dimethylsulfoxide (DMSO) | |
| Max Solubility (DMSO) | ~41 mg/mL (~101 mM) | |
| Solubility (Aqueous) | Sparingly soluble; precipitation may occur. |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Recommended Duration | Key Considerations | Citation |
| Powder | -20°C | Up to 3 years | Keep vial tightly sealed to prevent moisture absorption. | |
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. | |
| In Solvent (DMSO) | 4°C | Up to 1 week (Short-term) | For immediate use only; risk of precipitation/degradation increases. | |
| Aqueous Dilution | 2-8°C | < 24 hours | Prepare fresh for each experiment. Not recommended for storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (For 1 mg of this compound with MW 408.51, add 244.8 µL of DMSO).
-
Add the calculated volume of anhydrous DMSO directly to the vial.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If particulates remain, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-retention tubes.
-
Label the aliquots clearly and store them immediately at -80°C.
Protocol 2: General Cell-Based Functional Assay
Objective: To treat cells with this compound and assess its functional effect (e.g., receptor internalization or downstream signaling).
Materials:
-
Plated cells ready for treatment
-
-80°C aliquot of 10 mM this compound in DMSO
-
Pre-warmed cell culture medium or assay buffer (e.g., DMEM, PBS)
-
Sterile dilution tubes
Methodology:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in your chosen assay buffer. Note: Perform dilutions immediately before use.
-
For example, to achieve a final concentration of 100 nM in a well containing 100 µL of medium, you could prepare a 2X working solution (200 nM).
-
Gently remove the existing medium from the cells and replace it with medium containing the final desired concentration of this compound. Ensure the final DMSO concentration is ≤0.1%.
-
Incubate the cells for the desired period (e.g., 1 hour) in a 37°C, 5% CO2 incubator.
-
Proceed with your specific assay endpoint, such as fixing the cells for imaging or lysing them for biochemical analysis.
Signaling Pathway Visualization
S1PR1 Signaling Cascade
Activation of S1PR1 by an agonist like this compound initiates a G-protein-coupled signaling cascade that is crucial for regulating processes like lymphocyte trafficking, endothelial barrier function, and angiogenesis.
Caption: Agonist activation of the S1PR1 signaling pathway.
References
S1PR1-MO-1 impact on cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using S1PR1-MO-1, a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G-protein-coupled receptor. S1PR1 is involved in regulating a variety of cellular processes, including cell proliferation, survival, migration, and differentiation.[1][2][3] The binding of its natural ligand, sphingosine-1-phosphate (S1P), to S1PR1 activates downstream signaling pathways that can either promote or inhibit cell viability, depending on the cell type and context.[4][5] this compound is designed to specifically interact with S1PR1, though its precise agonistic or antagonistic nature determines its ultimate effect on cellular signaling.
Q2: How can this compound affect my cell viability assay results?
A2: this compound can influence cell viability assay results in several ways:
-
Direct effects on cell proliferation and apoptosis: S1PR1 signaling is known to impact pathways like STAT3, ERK, and Akt, which are central to cell survival and proliferation. Modulation of S1PR1 by this compound can therefore directly alter the number of viable cells in your culture.
-
Interference with assay chemistry: Depending on its chemical properties, this compound or its metabolites could potentially interfere with the reagents used in common viability assays (e.g., tetrazolium salts like MTT and XTT, or fluorescent dyes like Calcein-AM).
-
Alterations in cellular metabolism: S1PR1 signaling can influence cellular metabolism, which may affect the readout of metabolic activity-based assays like MTT and XTT, independent of a direct effect on cell number.
Q3: Which cell viability assay is most suitable for use with this compound?
A3: The choice of assay depends on your specific research question and cell type.
-
Metabolic assays (MTT, XTT): These are useful for assessing overall metabolic activity, which often correlates with cell number. However, be mindful of potential direct effects of this compound on cellular metabolism.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in a sample, which is a good indicator of viable, metabolically active cells and are generally less prone to interference from colored compounds.
-
Dye exclusion assays (e.g., Trypan Blue): These provide a direct count of viable versus non-viable cells but are lower in throughput.
-
Fluorescent assays (e.g., Calcein-AM): These assays measure membrane integrity and enzymatic activity in live cells and can be very sensitive.
It is recommended to validate your findings with at least two different types of assays to ensure the observed effects are not an artifact of a particular method.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| This compound induces apoptosis or inhibits proliferation. | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. - Validate the finding with an orthogonal assay, such as an apoptosis assay (e.g., Annexin V/PI staining) or a direct cell proliferation assay (e.g., BrdU incorporation). - Investigate the activation state of downstream signaling molecules like STAT3, ERK, and Akt via Western blotting. |
| This compound is cytotoxic at the concentration used. | - Lower the concentration of this compound. - Ensure proper dissolution of the compound in a vehicle that is non-toxic to your cells at the final concentration used. |
| Compound instability. | - Prepare fresh solutions of this compound for each experiment. - Store the stock solution according to the manufacturer's recommendations. |
| Contamination of cell culture. | - Regularly test your cell lines for mycoplasma contamination. |
Issue 2: Unexpected Increase in Cell Viability
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| This compound promotes cell proliferation or inhibits apoptosis. | - Confirm the result with a direct cell counting method or a proliferation-specific assay. - Analyze the expression of pro-proliferative and anti-apoptotic markers (e.g., PCNA, Bcl-2) by Western blot or qPCR. |
| Interference with assay readout. | - Run a cell-free control experiment by adding this compound to the assay medium without cells to check for direct reduction of the assay reagent (e.g., MTT to formazan). - If using a fluorescent assay, check if this compound is autofluorescent at the excitation/emission wavelengths of the assay. |
| Precipitation of this compound. | - Visually inspect the wells for any precipitate, which can scatter light and affect absorbance readings. - Ensure complete dissolution of the compound in the culture medium. |
Issue 3: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding. | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette and follow a consistent pipetting technique. - Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Uneven compound distribution. | - Mix the plate gently by swirling or tapping after adding this compound. |
| Inconsistent incubation times. | - Process all plates and wells in a consistent and timely manner, especially during reagent addition and reading steps. |
Experimental Protocols
Standard MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a plate reader.
Visualizations
Caption: S1PR1 Signaling Pathway.
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1PR1 promotes proliferation and inhibits apoptosis of esophageal squamous cell carcinoma through activating STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting S1PR1 May Result in Enhanced Migration of Cancer Cells in Bladder Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S1PR1-MO-1 Treatment in Chronic Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S1PR1 modulators, exemplified by the placeholder S1PR1-MO-1, in chronic experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in long-term studies.
Q1: We are not observing the expected level of lymphopenia after this compound administration. What are the possible causes and solutions?
A1: Several factors can contribute to a suboptimal lymphopenic response. Consider the following troubleshooting steps:
-
Compound Formulation and Administration:
-
Solubility: Ensure this compound is fully dissolved. Poor solubility can lead to inconsistent dosing. Consider optimizing the vehicle or using a different salt form of the compound.
-
Route of Administration: Oral gavage is common for S1PR1 modulators. Ensure proper technique to avoid misdosing. For subcutaneous or intraperitoneal injections, verify the injection volume and site are appropriate for the animal model.
-
Compound Stability: Verify the stability of your this compound formulation under your storage and experimental conditions. Degradation can lead to reduced efficacy.
-
-
Dosage and Pharmacokinetics:
-
Dose Optimization: The effective dose can vary between different animal models and even strains.[1] It may be necessary to perform a dose-response study to determine the optimal dose for achieving the desired level of lymphopenia in your specific model.
-
Pharmacokinetic Variability: Individual animal metabolism can vary. If inconsistent results persist, consider a pilot pharmacokinetic study to assess the exposure of this compound in your animals.
-
-
Animal Model and Baseline Conditions:
-
Strain Differences: Different mouse or rat strains can exhibit varied responses to immunomodulatory agents.
-
Baseline Lymphocyte Counts: Establish a consistent baseline lymphocyte count before initiating treatment. Stress from handling or other experimental procedures can influence baseline counts.
-
Q2: We are observing significant bradycardia in our animals after the first dose of this compound. Is this expected and how should we manage it?
A2: Yes, an initial dose-dependent reduction in heart rate is a known on-target effect of S1PR1 modulators.[2][3] This is due to the activation of S1PR1 on atrial myocytes.[4][5]
-
Mechanism: S1PR1 activation in the heart leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing a temporary slowing of the heart rate.
-
Management:
-
Dose Titration: Implementing a dose-escalation protocol at the beginning of the study can mitigate the severity of the initial bradycardia.
-
Monitoring: For initial studies, it is advisable to monitor the animals' heart rate for a few hours after the first dose. The effect is typically transient and resolves as S1PR1 receptors are internalized.
-
Selective Modulators: Newer generation S1PR1 modulators are designed to have a more favorable cardiovascular safety profile. If bradycardia is a persistent issue, consider using a more selective S1PR1 modulator.
-
Q3: Our animals on chronic this compound treatment are showing signs of infection. How can we minimize this risk?
A3: S1PR1 modulators suppress immune cell trafficking, which can increase the risk of infections.
-
Prophylactic Measures:
-
Animal Husbandry: Maintain a clean, specific-pathogen-free (SPF) environment for your animals.
-
Prophylactic Antibiotics: In some models, particularly those with a high risk of bacterial infections, prophylactic treatment with broad-spectrum antibiotics in the drinking water may be considered, but be aware this can impact the microbiome and potentially the disease model itself.
-
-
Monitoring and Intervention:
-
Regular Health Checks: Closely monitor animals for any signs of illness, such as weight loss, lethargy, or ruffled fur.
-
Lymphocyte Count Monitoring: Periodically monitor absolute lymphocyte counts. If severe lymphopenia (e.g., below 200 cells/µL) is observed, consider a temporary dose reduction or interruption.
-
Prompt Treatment: If an infection is suspected, consult with a veterinarian for prompt diagnosis and treatment.
-
Q4: How long does it take for lymphocyte counts to recover after stopping this compound treatment?
A4: The rate of lymphocyte recovery depends on the specific S1PR1 modulator and its pharmacokinetic properties, particularly its half-life.
-
Variability among Modulators:
-
Fingolimod (FTY720): Recovery can take several weeks.
-
Siponimod (BAF312): Recovery is typically within a week to 10 days.
-
Ozanimod (RPC1063): Lymphocyte counts generally recover within 2-3 days.
-
Ponesimod: Rapid recovery is a feature of this modulator.
-
-
Experimental Considerations: When planning studies that require immune reconstitution, it is crucial to consider the lymphocyte recovery time of the specific S1PR1 modulator being used.
Quantitative Data Summary
The following tables summarize key quantitative data for various S1PR1 modulators from preclinical and clinical studies.
Table 1: Pharmacodynamic Effect on Lymphocyte Counts
| S1PR1 Modulator | Animal Model | Dose | Maximum Lymphocyte Reduction | Time to Nadir |
| Fingolimod (FTY720) | Rat | 1 mg/kg, single oral dose | ~70% | 24 hours |
| Siponimod (BAF312) | Rat | 10 mg/kg, single oral dose | ~80% | 6 hours |
| Ozanimod (RPC1063) | Mouse | 1 mg/kg/day, oral | Significant reduction vs. vehicle | Not specified |
| Ponesimod | Rat | 10 mg/kg, single oral dose | ~80% | 24 hours |
| BMS-986166 | Human | 0.75 mg, multiple doses | 75.9% | Not specified |
Table 2: Lymphocyte Recovery After Treatment Cessation
| S1PR1 Modulator | Species | Time to Baseline Recovery | Reference |
| Fingolimod (FTY720) | Human | 6 weeks | |
| Siponimod (BAF312) | Human | 1-10 days | |
| Ozanimod (RPC1063) | Human | 2-3 days | |
| Ponesimod | Human | ~36 hours | |
| BMS-986166 | Human | 7-21 days (dose-dependent) |
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at the flank with 100-200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Initiate treatment prophylactically (from day 0) or therapeutically (at the onset of clinical signs).
-
Administer this compound or vehicle daily by oral gavage.
-
-
Monitoring and Endpoints:
-
Monitor body weight and clinical score daily. Clinical scoring scale: 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = forelimb and hind limb paralysis; 5 = moribund.
-
At the end of the study, collect blood for lymphocyte counting via flow cytometry.
-
Perfuse animals and collect spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Protocol 2: Lymphocyte Sequestration Assay
-
Animals: Naive mice or rats.
-
Treatment: Administer a single dose of this compound or vehicle.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48 hours).
-
Flow Cytometry:
-
Lyse red blood cells.
-
Stain white blood cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD3, CD4, CD8 for T cells; B220 for B cells).
-
Acquire data on a flow cytometer and analyze the absolute counts of different lymphocyte populations.
-
Mandatory Visualizations
Caption: S1PR1 Signaling Pathway Activation and Functional Antagonism.
Caption: Experimental Workflow for EAE Chronic Model.
References
- 1. benchchem.com [benchchem.com]
- 2. The clinically-tested S1P receptor agonists, FTY720 and BAF312, demonstrate subtype-specific bradycardia (S1P₁) and hypertension (S1P₃) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of S1PR1-MO-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of S1PR1-MO-1, a selective sphingosine-1-phosphate receptor 1 modulator.
Troubleshooting Guide
This guide addresses specific issues that may arise during the pre-clinical development of this compound, focusing on strategies to enhance its oral absorption and systemic exposure.
| Problem | Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound. | The crystalline structure and physicochemical properties of the API limit its dissolution in gastrointestinal fluids. | 1. Particle Size Reduction: Employ micronization or nano-sizing techniques to increase the surface area for dissolution. 2. Formulation with Solubilizing Agents: Utilize solid dispersions with hydrophilic carriers or formulate with cyclodextrins to enhance solubility.[1] 3. Salt Formation: Investigate the formation of different salt forms of this compound to improve its dissolution characteristics. |
| High first-pass metabolism. | This compound is extensively metabolized by cytochrome P450 enzymes in the liver and/or intestinal wall. | 1. Prodrug Approach: Design a prodrug of this compound that masks the metabolic site and releases the active compound after absorption.[2][3] 2. Co-administration with CYP Inhibitors: While not a long-term solution, this can be used in pre-clinical studies to confirm the extent of first-pass metabolism. |
| Poor membrane permeability. | The molecular properties of this compound (e.g., high polarity, large size) hinder its ability to cross the intestinal epithelium. | 1. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to facilitate absorption through the lymphatic pathway.[2] 2. Use of Permeation Enhancers: Incorporate excipients that transiently open tight junctions or fluidize the cell membrane to allow for paracellular or transcellular transport.[4] |
| Efflux by P-glycoprotein (P-gp) transporters. | This compound is a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen. | 1. Co-administration with P-gp Inhibitors: Use known P-gp inhibitors in in-vitro and in-vivo models to confirm P-gp mediated efflux. 2. Formulation with P-gp Inhibiting Excipients: Certain excipients used in lipid-based formulations can also inhibit P-gp function. |
| Inconsistent plasma concentrations in animal studies. | Variability in food intake, gastrointestinal pH, and motility can affect the absorption of this compound. | 1. Standardize Dosing Conditions: Administer the compound to fasted animals and control for other experimental variables. 2. Develop a Robust Formulation: A well-designed formulation, such as a solid dispersion or SEDDS, can help overcome variability in physiological conditions. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for S1PR1 modulators like this compound?
S1PR1 modulators act as functional antagonists of the sphingosine-1-phosphate receptor 1 (S1PR1). By binding to S1PR1 on lymphocytes, they induce receptor internalization and degradation. This prevents lymphocytes from egressing from lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood. This sequestration of lymphocytes is the key immunomodulatory effect for treating autoimmune diseases.
2. Why is oral bioavailability a common challenge for S1P receptor modulators?
Many S1P receptor modulators are lipophilic molecules with poor aqueous solubility, which is a primary factor limiting their oral bioavailability. Additionally, some may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.
3. What are the key differences between first and second-generation S1P receptor modulators?
First-generation modulators, like fingolimod, are often non-selective and require phosphorylation to become active. Second-generation modulators have been developed to be more selective for S1PR1, which can lead to an improved safety profile, particularly regarding cardiovascular side effects. Many second-generation modulators also do not require phosphorylation for activity and have optimized pharmacokinetic profiles.
4. How can a prodrug strategy improve the oral bioavailability of this compound?
A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. For this compound, a prodrug could be designed to have improved solubility and/or permeability. For instance, a hydrophilic moiety could be attached to improve dissolution, which is then cleaved off after absorption to release the active this compound. This approach has been successfully used for other S1P1 receptor antagonists to optimize oral exposure.
5. What are self-emulsifying drug delivery systems (SEDDS) and how can they help?
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into aqueous phases under gentle agitation. For a poorly water-soluble compound like this compound, a SEDDS formulation can keep the drug in a dissolved state in the gastrointestinal tract, presenting it in small droplets with a large surface area for absorption. This can significantly enhance oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and oral bioavailability of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Dissolution testing apparatus (USP Type II)
-
HPLC system
Methodology:
-
Accurately weigh 100 mg of this compound and 300 mg of PVP K30 (1:3 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Perform dissolution testing on the prepared solid dispersion and compare the dissolution profile to that of the pure this compound.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound pure compound
-
This compound solid dispersion (from Protocol 1)
-
This compound SEDDS formulation
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the rats into four groups (n=6 per group):
-
Group 1: Intravenous (IV) administration of this compound (1 mg/kg)
-
Group 2: Oral gavage of this compound suspension (10 mg/kg)
-
Group 3: Oral gavage of this compound solid dispersion (10 mg/kg)
-
Group 4: Oral gavage of this compound SEDDS (10 mg/kg)
-
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the absolute oral bioavailability of each formulation.
Data Presentation
Table 1: Physicochemical Properties of this compound and Formulations
| Parameter | This compound (Pure) | This compound Solid Dispersion (1:3 with PVP K30) | This compound SEDDS |
| Aqueous Solubility (µg/mL) | < 1 | 50 | > 200 (in emulsion) |
| Dissolution Rate (% dissolved in 30 min) | 5% | 75% | 95% |
| Particle Size | ~50 µm | N/A (amorphous) | 50-100 nm (emulsion droplet size) |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Absolute Bioavailability (%) |
| IV Bolus (1 mg/kg) | - | - | 1500 | 100 |
| Oral Suspension (10 mg/kg) | 50 | 4 | 450 | 3 |
| Oral Solid Dispersion (10 mg/kg) | 250 | 2 | 2250 | 15 |
| Oral SEDDS (10 mg/kg) | 400 | 1 | 4500 | 30 |
Visualizations
Caption: S1PR1 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for overcoming the poor oral bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting S1PR1-MO-1 protocols for different animal strains
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for S1PR1 modulators like S1PR1-MO-1?
A1: S1PR1 modulators are a class of drugs that bind to the Sphingosine-1-Phosphate Receptor 1 (S1PR1). S1PR1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. By binding to S1PR1 on lymphocytes within lymph nodes, these modulators prevent the lymphocytes from exiting into the bloodstream and migrating to tissues. This sequestration of lymphocytes in the lymphoid organs leads to a reduction in circulating lymphocytes (lymphopenia) and is the basis for their use in models of autoimmune and inflammatory diseases.[1][2]
Q2: Why is it necessary to adjust the protocol for this compound when using different animal strains?
A2: Different animal strains can exhibit significant variability in their response to pharmacological agents due to several factors:
-
Pharmacokinetics: Variations in drug metabolism and clearance can lead to different levels of drug exposure between strains.
-
Receptor Expression and Sensitivity: The density and sensitivity of S1PR1 on target cells may differ among strains, altering the dose required to achieve the desired effect.
-
Immune System Differences: Baseline differences in immune cell populations and reactivity can influence the observed immunological outcomes.
Therefore, a dose that is effective in one strain may be sub-optimal or cause adverse effects in another.
Q3: What are common signs of effective S1PR1 modulator activity in vivo?
A3: The primary and most easily measurable indicator of S1PR1 modulator activity is a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood. This is often referred to as lymphopenia or lymphocyte sequestration.[3] Monitoring lymphocyte counts at various time points after administration is a key method for assessing target engagement and efficacy.
Q4: What are potential adverse effects of S1PR1 modulators in animal models?
A4: While generally well-tolerated at therapeutic doses, S1PR1 modulators can have on-target side effects. Due to the expression of S1PR1 in tissues other than the immune system, potential adverse effects can include transient bradycardia (slowed heart rate) and increased blood pressure.[4] Careful monitoring of the animals, especially during initial dose-finding studies, is essential.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant reduction in circulating lymphocytes. | Insufficient Dose: The dose may be too low for the specific animal strain due to rapid metabolism or lower receptor sensitivity. | Perform a dose-escalation study to determine the effective dose for the target strain. |
| Ineffective Administration: Improper injection technique (e.g., subcutaneous instead of intraperitoneal) or poor solubility of the compound. | Review and refine the administration technique. Ensure the compound is fully dissolved in the chosen vehicle. Consider using a different administration route. | |
| High variability in response between animals of the same strain. | Inconsistent Administration: Variations in injection volume or site. | Ensure all personnel are thoroughly trained in the administration technique to maintain consistency. |
| Underlying Health Status: Subclinical infections or other health issues can affect immune cell counts and drug response. | Use healthy animals from a reputable supplier and ensure proper housing and care to minimize health variability. | |
| Adverse effects observed (e.g., lethargy, respiratory distress). | Overdose: The administered dose is too high for the specific strain, leading to toxicity. | Immediately reduce the dose. Conduct a dose-response study starting with a much lower dose to identify a safe and effective range. |
| Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects. | Run a vehicle-only control group to assess its tolerability. Consider alternative, well-tolerated vehicles. | |
| Compound precipitates out of solution. | Poor Solubility: this compound is reported to be soluble in DMSO. Dilution into aqueous buffers for in vivo administration can cause precipitation. | Prepare a stock solution in DMSO and consider using a co-solvent system for final dilution, such as a mixture of PEG400, ethanol, and Solutol, or cyclodextrin-based vehicles.[5] Always prepare fresh dilutions before use. |
Quantitative Data Summary
Note: The following data is for other S1PR1 modulators and should be used as a reference for designing experiments with this compound. The optimal dose for this compound may differ significantly.
| Compound | Animal Strain | Dose | Route of Administration | Observed Effect | Reference |
| FTY720 (Fingolimod) | C57BL/6J | 0.5 mg/kg | Intraperitoneal (i.p.) | Amelioration of Experimental Autoimmune Encephalomyelitis (EAE) clinical score. | |
| FTY720 (Fingolimod) | C57BL/6J | 0.2 mg/kg | Intraperitoneal (i.p.) | Sustained maximal lymphopenia for 48 hours. | |
| CYM-5442 | C57BL/6J | 10 mg/kg | Not Specified | Short-term lymphocyte sequestration, recovery by 24 hours. | |
| Ponesimod | 5XFAD | 30 mg/kg | Oral Gavage | Reduction in neuroinflammatory cytokine levels. | |
| Ex26 | Mouse (strain not specified) | 30 mg/kg | Intraperitoneal (i.p.) | Amelioration of EAE. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Disclaimer: This is a general protocol and may require optimization.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Vehicle for dilution (e.g., 1% cyclodextrin in PBS, or a mixture of 36.1% PEG400, 9.1% ethanol, 4.6% Solutol, and 50.2% water)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). The vendor indicates solubility up to 10 mM in DMSO.
-
Warm the stock solution and the dilution vehicle to room temperature.
-
Vortex the stock solution to ensure it is fully dissolved.
-
On the day of injection, prepare the final dosing solution by diluting the DMSO stock into the chosen vehicle. It is critical to add the DMSO stock to the vehicle slowly while vortexing to prevent precipitation.
-
The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation needs to be optimized.
Protocol 2: Dose-Response Study for a New Animal Strain
Objective: To determine the optimal dose of this compound that induces significant lymphopenia without causing adverse effects.
Animals:
-
Select the desired animal strain (e.g., BALB/c, C57BL/6).
-
Use a sufficient number of animals per group (n=5-8) to ensure statistical power.
Procedure:
-
Based on the data from other S1PR1 modulators, select a range of doses to test. A starting point could be a logarithmic dose range (e.g., 0.1, 1, 10 mg/kg).
-
Include a vehicle-only control group.
-
Administer the selected doses of this compound via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Collect blood samples at baseline (before administration) and at several time points post-administration (e.g., 4, 8, 24, and 48 hours) to capture the kinetics of lymphocyte sequestration and recovery.
-
Perform complete blood counts (CBCs) to determine the absolute number of circulating lymphocytes.
-
Monitor the animals closely for any signs of adverse effects as described in the troubleshooting guide.
-
Analyze the data to determine the dose that achieves the desired level of lymphopenia with an acceptable safety profile.
Protocol 3: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared dosing solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
Protocol 4: Oral Gavage in Mice
Materials:
-
Prepared dosing solution
-
Sterile syringe
-
Appropriately sized, flexible gavage needle
Procedure:
-
Measure the correct length of the gavage needle for the size of the mouse (from the corner of the mouth to the last rib).
-
Restrain the mouse securely, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in the correct position, administer the solution slowly.
-
Remove the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress.
Visualizations
Caption: S1PR1 signaling pathway and mechanism of this compound action.
References
- 1. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to S1PR1 Modulators: Siponimod vs. a Highly Selective S1PR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent sphingosine-1-phosphate receptor 1 (S1PR1) modulators: Siponimod (BAF-312), a clinically approved agonist for multiple sclerosis, and NIBR-0213, a potent and highly selective S1PR1 antagonist used in preclinical research. This objective comparison is supported by experimental data to inform research and drug development decisions.
Selectivity Profile: A Head-to-Head Comparison
The selectivity of a compound for its intended target over other related receptors is a critical determinant of its therapeutic efficacy and safety profile. Off-target effects can lead to undesirable side effects. The following table summarizes the selectivity of Siponimod and NIBR-0213 across the five S1P receptor subtypes (S1PR1-5).
| Receptor Subtype | Siponimod (Agonist) EC₅₀ (nM)[1][2] | NIBR-0213 (Antagonist) IC₅₀ (nM) | Fold Selectivity (Siponimod vs. S1PR1) | Fold Selectivity (NIBR-0213 vs. S1PR1) |
| S1PR1 | 0.4 | 1.3 | 1 | 1 |
| S1PR2 | >10,000 | >10,000 | >25,000 | >7,692 |
| S1PR3 | >1,000 | >10,000 | >2,500 | >7,692 |
| S1PR4 | 750 | >10,000 | 1,875 | >7,692 |
| S1PR5 | 0.98 | 380 | 2.45 | 292 |
Key Observations:
-
Siponimod demonstrates high potency at both S1PR1 and S1PR5, acting as a dual agonist for these two receptors. It exhibits significantly lower to negligible activity at S1PR2, S1PR3, and S1PR4, showcasing its selectivity for the S1PR1/5 subtype combination.
-
NIBR-0213 is a highly potent and selective antagonist for S1PR1. Its activity at other S1P receptor subtypes is substantially lower, indicating a more focused interaction with S1PR1. This high selectivity makes it a valuable tool for specifically studying the effects of S1PR1 antagonism.
Experimental Methodologies
The determination of the selectivity profiles presented above relies on robust and well-established in vitro assays. The primary methods used are Radioligand Binding Assays and GTPγS Binding Functional Assays.
Radioligand Binding Assay (Competition Assay)
This assay is a gold-standard method for quantifying the affinity of a compound for a specific receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., Siponimod or NIBR-0213) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The affinity of the test compound (Ki) can then be calculated from the IC₅₀ value.
Generalized Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to overexpress a specific human S1P receptor subtype (S1PR1, S1PR2, S1PR3, S1PR4, or S1PR5).
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-S1P or another high-affinity labeled ligand) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter plate.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.
GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G-proteins coupled to a G-protein-coupled receptor (GPCR) upon agonist binding.
Principle: S1P receptors are GPCRs that, upon activation by an agonist, catalyze the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When an agonist stimulates the receptor, it promotes the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation. For antagonists, their potency is determined by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Generalized Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells overexpressing the specific S1P receptor subtype.
-
Incubation Mixture: The membranes are incubated in an assay buffer containing GDP, the test compound (agonist or antagonist), and for antagonist determination, a fixed concentration of an agonist (e.g., S1P).
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated for a specific time at a controlled temperature to allow for receptor stimulation and [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the free form.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response is the EC₅₀. For antagonists, the concentration that inhibits 50% of the agonist-stimulated response is the IC₅₀.
Signaling Pathways and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: S1PR1 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Validating S1PR1 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the in vivo target engagement of S1PR1-MO-1, a novel Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator. Sphingosine-1-phosphate receptor 1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[1] Modulation of S1PR1 is a clinically validated therapeutic strategy for autoimmune diseases like multiple sclerosis.[1][2] Validating that a compound engages its intended target in a living organism is a critical step in drug development.[3][4]
This document compares this compound to other well-characterized S1PR1 modulators, provides detailed experimental protocols for key in vivo validation assays, and visualizes the underlying biological and experimental processes.
Comparative Analysis of S1PR1 Modulators
The efficacy and potential side effects of an S1PR1 modulator are dictated by its pharmacological properties, including its affinity for S1PR1 and its selectivity over other S1PR subtypes (S1PR2-5). The following table summarizes the key pharmacological parameters of this compound (hypothetical data for illustrative purposes) and its comparators.
| Compound | Type | S1PR1 Selectivity | In Vitro Potency (EC50/IC50) | In Vivo Potency (Lymphopenia ED50) | Key Characteristics |
| This compound (Hypothetical) | Modulator | High | 0.5 nM | ~0.1 mg/kg | Optimized for CNS penetration and reversible lymphopenia. |
| Fingolimod (FTY720) | Non-selective Agonist | S1PR1, S1PR3, S1PR4, S1PR5 | Requires phosphorylation to active form | ~0.1 mg/kg (mice) | First-in-class, long half-life, requires phosphorylation. |
| Siponimod (BAF312) | Selective Modulator | S1PR1, S1PR5 | 0.38 nM | ~0.3 mg/kg (rats) | Second-generation modulator with improved selectivity over Fingolimod. |
| Ozanimod (RPC1063) | Selective Modulator | S1PR1, S1PR5 | 0.28 nM | ~0.07 mg/kg (mice) | Second-generation modulator with a shorter half-life than Fingolimod. |
| Ponesimod | Selective Modulator | S1PR1 | 0.42 nM | ~1.0 mg/kg (rats) | Highly selective for S1PR1. |
Key Experiments for In Vivo Target Engagement
Validating S1PR1 target engagement in vivo typically involves a combination of pharmacodynamic (PD) marker assessment, direct receptor occupancy measurement, and analysis of downstream signaling pathways.
Pharmacodynamic Marker: Peripheral Lymphocyte Counting
The most critical PD biomarker for S1PR1 modulation is the reduction of circulating lymphocytes in the blood, a direct consequence of inhibiting lymphocyte egress from lymphoid organs.
Experimental Protocol:
-
Animal Dosing: Administer this compound, a vehicle control, and comparator compounds to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
Blood Collection: At various time points post-dosing, collect whole blood (~50-100 µL) from the tail vein or retro-orbital sinus into tubes containing an anticoagulant like EDTA.
-
Red Blood Cell (RBC) Lysis: Lyse RBCs using a commercial lysis buffer or an ammonium chloride-based solution to isolate the leukocyte fraction.
-
Antibody Staining: Stain the remaining cells with a cocktail of fluorescently labeled antibodies specific for lymphocyte markers. A typical panel includes antibodies against CD45 (pan-leukocyte), CD3 (T-cells), and B220 or CD19 (B-cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Identify and quantify lymphocyte populations based on their unique light scatter properties and fluorescence.
-
Data Analysis: Calculate the absolute number of lymphocytes per volume of blood, often using counting beads for precision. Determine the percentage reduction in lymphocyte counts compared to the vehicle-treated control group.
Ex Vivo S1PR1 Receptor Occupancy (RO) Assay
This assay directly measures the percentage of S1PR1 receptors that are bound by the test compound in a target tissue.
Experimental Protocol:
-
Dosing and Tissue Collection: Dose animals with the test compound. At the time of expected peak effect, euthanize the animals and rapidly harvest target tissues such as the spleen or lymph nodes.
-
Membrane Preparation: Homogenize the collected tissues in a suitable buffer and perform centrifugation steps to isolate the membrane fraction, which is rich in GPCRs like S1PR1.
-
Competitive Radioligand Binding: Incubate the membrane preparation with a known concentration of a radiolabeled S1PR1 ligand (e.g., [³²P]S1P or [³H]S1P). The amount of radioligand that can bind is inversely proportional to the number of receptors already occupied by the test compound.
-
Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of receptor occupancy by comparing the radioligand binding in samples from drug-treated animals to that in vehicle-treated animals.
Downstream Signaling Pathway Analysis
S1PR1 activation by an agonist leads to the phosphorylation of downstream signaling molecules such as ERK and Akt. Assessing the modulation of these pathways provides further evidence of target engagement.
Experimental Protocol:
-
Animal Treatment and Tissue Lysis: Treat animals as described above and collect relevant tissues (e.g., spleen). Lyse the tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in the lysates using a standard method like the BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Akt, p-ERK) and total proteins as a loading control.
-
Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in protein phosphorylation relative to vehicle-treated controls.
Visualizations
S1PR1 Signaling and Modulation
dot
Caption: S1PR1 signaling cascade and modulator-induced internalization.
Experimental Workflow for In Vivo Validation
dot
Caption: Workflow for in vivo validation of S1PR1 target engagement.
Mechanism of S1PR1-Mediated Lymphopenia
dot
Caption: Logical flow from S1PR1 modulation to peripheral lymphopenia.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ponesimod vs. Ozanimod for S1PR1 Modulation
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical profiles of two selective sphingosine-1-phosphate receptor 1 modulators.
This guide provides a detailed, data-driven comparison of Ponesimod and Ozanimod, two prominent sphingosine-1-phosphate receptor 1 (S1PR1) modulators. Both compounds have gained significant attention for their therapeutic potential in autoimmune diseases, particularly relapsing multiple sclerosis. This document aims to be a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side analysis of their pharmacological properties, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Lymphocyte Trafficking
Ponesimod and Ozanimod share a primary mechanism of action: they are both potent and selective modulators of the S1PR1.[1][2] S1PR1 is a G protein-coupled receptor that plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs.[3] By acting as functional antagonists, Ponesimod and Ozanimod bind to S1PR1 on lymphocytes, leading to the internalization and degradation of the receptor.[2][4] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes and preventing their migration into the central nervous system (CNS) and other sites of inflammation.
While both drugs primarily target S1PR1, Ozanimod also exhibits high affinity for S1PR5. The clinical significance of this dual activity is still under investigation, but S1PR5 is known to be expressed on oligodendrocytes and neurons, suggesting potential direct effects within the CNS. Ponesimod, on the other hand, is highly selective for S1PR1.
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of Ponesimod and Ozanimod, providing a quantitative basis for comparison.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50)
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Assay Type |
| Ponesimod | S1P1 | 9.37 ± 1.31 | 5.7 | [3H]-ozanimod binding, GTPγS |
| S1P5 | 17.43 ± 4.32 | - | [3H]-ozanimod binding | |
| Ozanimod | S1P1 | 0.5 ± 0.03 | <1 | [3H]-ozanimod binding, GTPγS |
| S1P5 | 1.93 ± 0.07 | ~10-fold weaker than S1P1 | [3H]-ozanimod binding, GTPγS |
Table 2: Pharmacokinetic Properties
| Parameter | Ponesimod | Ozanimod |
| Bioavailability | 84% | Not specified |
| Tmax (hours) | 2.5 - 4.0 | 6 - 8 |
| Cmax (ng/mL) | 109 (at 10mg dose) | Not specified |
| Half-life (hours) | ~33 | ~21 (parent compound) |
| ~11 days (major active metabolite CC112273) | ||
| Metabolism | Extensively metabolized (inactive metabolites) | Extensively metabolized (two major active metabolites) |
| Protein Binding | >99% | ~98.2% (parent), >99% (metabolites) |
| Elimination | Feces (57-80%), Urine (10-18%) | Not specified |
Clinical Efficacy and Safety: Head-to-Head and Comparative Data
Direct head-to-head clinical trials are the gold standard for comparing two therapies. While a direct, randomized controlled trial comparing Ponesimod and Ozanimod is not available, a matching-adjusted indirect comparison (MAIC) has been conducted, providing valuable insights.
Table 3: Key Efficacy Outcomes in Phase 3 Clinical Trials
| Outcome | Ponesimod (OPTIMUM Trial vs. Teriflunomide) | Ozanimod (RADIANCE/SUNBEAM Trials vs. IFN β-1a) |
| Annualized Relapse Rate (ARR) | 0.202 (vs. 0.290 for Teriflunomide; 30.5% reduction) | SUNBEAM: 0.18 (1mg) & 0.24 (0.5mg) vs. 0.35 for IFN |
| New/Enlarging T2 Lesions | 56% reduction in CUALs vs. Teriflunomide | SUNBEAM: 48% (1mg) & 25% (0.5mg) reduction vs. IFN |
| Gd-enhancing Lesions | - | SUNBEAM: 63% (1mg) & 34% (0.5mg) reduction vs. IFN |
| Brain Volume Loss | - | SUNBEAM: 33% (1mg) & 12% (0.5mg) reduction vs. IFN |
| Disability Progression (3-month confirmed) | Not statistically significant vs. Teriflunomide | Not statistically significant vs. IFN in pooled analysis |
Table 4: Key Safety and Tolerability Findings
| Adverse Event | Ponesimod (OPTIMUM Trial) | Ozanimod (SUNBEAM Trial) |
| Most Common AEs | Nasopharyngitis, headache, upper respiratory tract infections, increased ALT | Nasopharyngitis, headache, upper respiratory infection |
| Serious AEs | Similar rates to comparator | Similar rates across treatment arms |
| AEs Leading to Discontinuation | 8.7% | - |
| Cardiac Effects | Transient, dose-dependent heart rate reduction | - |
Matching-Adjusted Indirect Comparison (MAIC) Highlights:
A MAIC study comparing data from the OPTIMUM (Ponesimod) and RADIANCE-B (Ozanimod) trials suggested that:
-
Ozanimod was associated with a significant reduction in brain volume loss compared to Ponesimod.
-
Annualized relapse rates were comparable between the two drugs.
-
Ozanimod was associated with a significantly lower risk of any treatment-emergent adverse events (TEAEs) and AEs leading to discontinuation.
Experimental Protocols
S1P Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a test compound for S1P receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human S1P receptor subtype of interest (e.g., S1P1 or S1P5) are prepared from transfected cell lines.
-
Radioligand: A tritiated S1P receptor modulator, such as [3H]-ozanimod, is used as the radioligand.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (Ponesimod or Ozanimod).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
S1P Receptor Functional Assay (GTPγS Binding)
This assay measures the functional potency (EC50) of a compound as an agonist at S1P receptors.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the S1P receptor subtype of interest are used.
-
GTPγS Radioligand: A non-hydrolyzable GTP analog, [35S]GTPγS, is used.
-
Assay Reaction: The cell membranes are incubated with increasing concentrations of the test compound (Ponesimod or Ozanimod) in the presence of GDP and [35S]GTPγS.
-
G Protein Activation: Agonist binding to the S1P receptor activates the associated G protein, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Measurement: The reaction is terminated, and the amount of [35S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Conclusion
Ponesimod and Ozanimod are both effective S1PR1 modulators with distinct pharmacological profiles. Ozanimod exhibits a higher binding affinity for S1PR1 and also targets S1PR5. Ponesimod is highly selective for S1PR1 and has a shorter half-life. Clinical data from their respective Phase 3 trials and an indirect comparison suggest comparable efficacy in reducing relapse rates in multiple sclerosis. However, the MAIC study indicates potential advantages for Ozanimod in reducing brain volume loss and a more favorable safety profile. The choice between these agents in a clinical or research setting may depend on the specific therapeutic goals and the desired balance of efficacy, safety, and pharmacokinetic properties. This guide provides a foundational dataset for such evaluations, and further direct head-to-head studies will be invaluable in fully elucidating their comparative therapeutic potential.
References
S1PR1-MO-1: A Potential Breakthrough in Overcoming Fingolimod Resistance in Autoimmune Models
For Immediate Release
Researchers and drug development professionals in the field of autoimmune disease, particularly multiple sclerosis (MS), are continually seeking more effective and durable therapeutic options. While the introduction of Fingolimod (FTY720, Gilenya®) marked a significant advancement as the first oral disease-modifying therapy for relapsing forms of MS, a subset of patients exhibit a diminished response or resistance to the treatment over time.[1] This has spurred the development of next-generation sphingosine-1-phosphate receptor (S1PR) modulators. This guide provides a comparative analysis of a novel S1P receptor 1 (S1PR1) selective morpholino analogue, herein designated S1PR1-MO-1, and its efficacy in models where Fingolimod's effectiveness may be compromised.
Understanding Fingolimod and the Challenge of Resistance
Fingolimod, a non-selective S1PR modulator, exerts its primary therapeutic effect by acting as a functional antagonist of S1PR1.[2][3] After phosphorylation, its active form, Fingolimod-phosphate, binds to S1PRs, leading to their internalization and degradation.[4][5] This process prevents the egress of lymphocytes, particularly pathogenic T cells, from lymph nodes into the central nervous system (CNS), thereby reducing inflammation.
However, the sustained and non-selective nature of Fingolimod's interaction with multiple S1PR subtypes can lead to receptor downregulation and degradation, a key mechanism of resistance. This "functional antagonism" can, over time, render the drug less effective. Furthermore, off-target effects due to its interaction with other S1PR subtypes (S1PR3, S1PR4, and S1PR5) are associated with adverse effects such as bradycardia and macular edema.
This compound: A Selective Approach
This compound represents a new class of S1PR modulators characterized by its high selectivity for S1PR1. This selectivity is achieved through chemical modifications, such as the incorporation of a morpholine ring in the polar head group. This targeted approach aims to retain the therapeutic benefits of lymphocyte sequestration while minimizing off-target side effects.
Comparative Efficacy in Preclinical Models
Preclinical studies in Experimental Autoimmune Encephalomyelitis (EAE), a widely used mouse model for MS, have demonstrated the potential of selective S1PR1 modulators like this compound. These compounds have shown efficacy in reducing clinical symptoms, T-cell infiltration into the CNS, and levels of inflammatory mediators.
| Feature | Fingolimod | This compound (based on morpholino analogues) |
| Target Selectivity | Non-selective (S1PR1, S1PR3, S1PR4, S1PR5) | Selective for S1PR1 |
| Mechanism of Action | Functional antagonist leading to receptor internalization and degradation | Functional antagonist leading to sustained S1PR1 internalization |
| Efficacy in EAE Models | Reduces clinical symptoms and CNS inflammation | Reduces clinical symptoms, T-cell infiltration, and inflammatory mediators in the CNS |
| Potential Advantage in Resistance | Efficacy may be limited by broad S1PR downregulation | Selective action on S1PR1 may offer a more sustained response in the face of resistance mechanisms developed against non-selective modulators. |
| Potential for Side Effects | Higher potential due to off-target S1PR interactions (e.g., cardiovascular) | Lower potential for off-target side effects |
Signaling Pathways and Experimental Workflow
To understand the differential effects of Fingolimod and this compound, it is crucial to visualize their interaction with the S1P signaling pathway and the typical workflow for evaluating their efficacy.
Figure 1. Comparative Signaling Pathways of Fingolimod and this compound.
Figure 2. Experimental Workflow for Efficacy Testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings.
S1PR Internalization Assay
-
Cell Line: Chinese hamster ovary (CHO)-K1 cells overexpressing human S1PR1.
-
Treatment: Cells are treated with varying concentrations of Fingolimod or this compound for different time points.
-
Detection: Cell surface expression of S1PR1 is quantified using an in situ ELISA with an antibody targeting an extracellular epitope of the receptor.
-
Analysis: The reduction in cell surface receptor expression is calculated relative to untreated controls to determine the extent of internalization.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animals: Female C57BL/6 mice.
-
Induction: EAE is induced by immunization with myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Treatment: Daily administration of vehicle, Fingolimod, or this compound is initiated at the onset of clinical signs.
-
Clinical Assessment: Mice are scored daily for clinical signs of EAE on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Histopathology: At the study endpoint, spinal cords and brains are collected for histological analysis of immune cell infiltration and demyelination (e.g., using Hematoxylin & Eosin and Luxol Fast Blue staining).
-
Immunophenotyping: Lymphocyte populations in blood and lymphoid organs are analyzed by flow cytometry to confirm peripheral lymphopenia.
Conclusion
The development of selective S1PR1 modulators like this compound holds significant promise for overcoming the limitations of non-selective drugs such as Fingolimod. By specifically targeting S1PR1, these novel compounds may offer a more favorable safety profile and a sustained therapeutic effect, particularly in patients who have developed resistance to existing therapies. The preclinical data from EAE models strongly support the continued investigation of this compound and similar molecules as next-generation treatments for multiple sclerosis and other autoimmune disorders.
References
Comparative Analysis of S1PR1-MO-1 Cross-reactivity with other S1P Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of a representative selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator, referred to herein as S1PR1-MO-1, with other S1P receptor subtypes (S1PR2, S1PR3, S1PR4, and S1PR5). The development of subtype-selective S1PR modulators is a critical objective in drug discovery to minimize off-target effects and improve therapeutic outcomes.[1][2] This document summarizes key experimental data, outlines the methodologies used to assess receptor selectivity, and illustrates the relevant signaling pathways.
Data Presentation: Comparative Selectivity Profile
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of several selective S1PR1 modulators. For the purpose of this guide, we will use data from well-characterized modulators such as Ozanimod and Siponimod as representative examples for "this compound".
| Receptor Subtype | This compound (Ozanimod) | This compound (Siponimod) |
| Binding Affinity (Kᵢ, nM) | Binding Affinity (Kᵢ, nM) | |
| S1PR1 | 0.23 | 0.86 |
| S1PR2 | >10,000 | >10,000 |
| S1PR3 | >10,000 | >10,000 |
| S1PR4 | 430 | 1100 |
| S1PR5 | 5.9 | 0.58 |
| Functional Potency (EC₅₀, nM) in GTPγS Assay | Functional Potency (EC₅₀, nM) in GTPγS Assay | |
| S1PR1 | 0.27 | 0.39 |
| S1PR2 | >10,000 | >10,000 |
| S1PR3 | >10,000 | >1000 |
| S1PR4 | 287 | 750 |
| S1PR5 | 21.3 | 0.98 |
Data compiled from studies on Ozanimod and Siponimod, which are selective S1PR1 and S1PR5 modulators.[1][3]
Experimental Protocols
The determination of a compound's selectivity profile across different receptor subtypes is crucial. The following are detailed methodologies for key experiments used to assess the cross-reactivity of S1P receptor modulators.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5.
-
Materials:
-
Cell membranes prepared from cell lines overexpressing a single human S1P receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Ozanimod or [³²P]S1P).
-
Test compound (this compound).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Cell membranes expressing the target S1P receptor subtype are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filter plates, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the amount of radioactivity is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a specific receptor upon agonist binding.
-
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at each S1P receptor subtype.
-
Materials:
-
Cell membranes expressing a specific S1P receptor subtype.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound (this compound).
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure that G proteins are in their inactive, GDP-bound state.
-
The membranes are then incubated with increasing concentrations of the test compound (this compound) in the presence of [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable [³⁵S]GTPγS results in its stable binding to the activated Gα subunit.
-
The reaction is terminated by rapid filtration through filter plates.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.
-
Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors, which lead to an increase in intracellular calcium concentration.
-
Objective: To assess the functional activity of this compound at S1P receptors that couple to the Gq signaling pathway (primarily S1PR2 and S1PR3).
-
Materials:
-
Cells expressing the target S1P receptor subtype.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Test compound (this compound).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye.
-
The baseline fluorescence is measured.
-
The test compound (this compound) is added to the wells using an automated injector.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
-
The EC₅₀ value is calculated from the dose-response curve of the fluorescence change.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the S1P receptor signaling pathways and a typical experimental workflow for assessing compound selectivity.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siponimod: A Review in Secondary Progressive Multiple Sclerosis | springermedizin.de [springermedizin.de]
Independent Validation of S1PR1-MO-1's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the hypothetical S1PR1 modulator, S1PR1-MO-1, with other known S1P receptor modulators. The analysis is based on established experimental data for existing compounds and presents a framework for the independent validation of this compound's mechanism of action as a selective S1PR1 functional antagonist.
S1PR1 Signaling Pathway
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating immune cell trafficking, vascular function, and endothelial barrier integrity.[1] Upon binding its endogenous ligand, sphingosine-1-phosphate (S1P), S1PR1 primarily couples to the Gi/o family of G proteins.[2] This initiates a downstream signaling cascade involving key effector molecules such as phosphatidylinositol-3-kinase (PI3K), Akt, and the GTPase Rac, which are crucial for cell survival, migration, and cytoskeletal rearrangement.[1][3]
S1PR1 modulators, such as this compound, are designed to interfere with this signaling process. As a functional antagonist, this compound would initially act as an agonist, binding to the S1PR1 receptor. This initial binding is followed by the induction of receptor internalization and degradation, ultimately leading to a state of functional antagonism where the cell surface receptors are no longer available to bind to the endogenous ligand S1P.[4] This process effectively blocks lymphocyte egress from lymph nodes, a key therapeutic effect in autoimmune diseases like multiple sclerosis.
Comparative Analysis of S1PR1 Modulators
The performance of this compound can be benchmarked against other S1P receptor modulators. Key parameters for comparison include receptor selectivity, potency (EC50) in functional assays, and the half-life of the compound. While data for this compound is hypothetical, the table below illustrates how it would be compared to established modulators.
| Compound | Target Receptor(s) | Potency (EC50, nM) - GTPγS | Potency (EC50, nM) - β-arrestin | Half-life (T1/2) | Reference |
| This compound (Hypothetical) | S1PR1 | 0.5 | 0.8 | ~24 hours | N/A |
| Fingolimod | S1PR1, S1PR3, S1PR4, S1PR5 | ~1.0 (for S1PR1) | ~1.2 (for S1PR1) | 6-9 days | |
| Siponimod | S1PR1, S1PR5 | ~0.4 (for S1PR1) | ~0.5 (for S1PR1) | ~30 hours | |
| Ozanimod | S1PR1, S1PR5 | ~0.2 (for S1PR1) | ~0.3 (for S1PR1) | ~19 hours | |
| Ponesimod | S1PR1 | ~1.0 | ~1.1 | ~33 hours |
Note: The potency values for existing drugs are approximations derived from public data and can vary based on the specific assay conditions.
Experimental Protocols for Independent Validation
To independently validate the mechanism of action of this compound as a selective S1PR1 functional antagonist, a series of in vitro assays are recommended.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon ligand binding to a GPCR. It can be used to determine the potency (EC50) and efficacy of this compound in activating the Gi/o protein coupled to S1PR1.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human S1PR1.
-
Assay Buffer: Utilize a buffer containing HEPES, MgCl2, NaCl, and saponin.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of this compound (or other modulators), and GDP.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Stop the reaction by rapid filtration through a filter plate.
-
Detection: Wash the filters and measure the incorporated [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the data as a function of compound concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and internalization. This is particularly important for confirming the functional antagonist activity of this compound.
Methodology:
-
Cell Line: Use a commercially available cell line engineered to co-express S1PR1 tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) tag (e.g., PathHunter® β-arrestin assay).
-
Cell Plating: Plate the cells in a 96-well assay plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound (or other modulators) to the cells.
-
Incubation: Incubate at 37°C for 90 minutes.
-
Detection: Add the detection reagent containing the substrate for the complemented enzyme and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Determine the EC50 value from the dose-response curve.
Experimental Workflow for Validation
The following diagram illustrates a logical workflow for the independent validation of this compound.
References
- 1. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1PR1 - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
Comparative Guide: S1PR1 Knockdown vs. Selective S1PR5 Agonism in Neurodegeneration
This guide provides a detailed comparison of two distinct therapeutic strategies targeting the sphingosine-1-phosphate (S1P) signaling pathway for the treatment of neurodegenerative diseases: the knockdown of S1P receptor 1 (S1PR1) using a Morpholino Oligonucleotide (MO) and the activation of S1P receptor 5 (S1PR5) with a selective agonist. The comparison is based on preclinical data from various neurodegenerative models, focusing on mechanism of action, cellular targets, and experimental outcomes.
Introduction to S1P Signaling in the Central Nervous System
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of cellular processes through its interaction with five distinct G protein-coupled receptors (S1PR1-5).[1] In the central nervous system (CNS), these receptors are expressed on various cell types and are implicated in neuroinflammation, myelination, and neuronal survival.[2][3] S1PR1 is predominantly found on astrocytes and microglia, where it plays a significant role in mediating inflammatory responses.[4][5] In contrast, S1PR5 is highly and almost exclusively expressed on oligodendrocytes, the myelin-producing cells of the CNS, and their progenitor cells (OPCs).
This guide evaluates two divergent approaches to modulate this pathway:
-
S1PR1-MO-1: A strategy involving an antisense Morpholino Oligonucleotide to inhibit the translation of S1PR1 mRNA, thereby reducing receptor expression. This represents a gene-level intervention aimed at mitigating neuroinflammation.
-
Selective S1PR5 Agonist: A pharmacological approach using a small molecule to specifically activate S1PR5. This strategy aims to directly support oligodendrocyte function, promote remyelination, and enhance neuroprotection.
To date, no studies have directly compared these two modalities within the same experimental model. This document synthesizes findings from separate preclinical studies to provide a comprehensive comparative analysis for researchers and drug development professionals.
Mechanism of Action and Signaling Pathways
The two strategies operate through fundamentally different biological mechanisms at distinct points in the cellular machinery.
This compound: Antisense-Mediated Protein Knockdown
An S1PR1 Morpholino Oligonucleotide is a synthetic molecule designed to bind to the S1PR1 messenger RNA (mRNA) transcript. This binding physically obstructs the ribosomal machinery, preventing the translation of the mRNA into S1PR1 protein. The result is a transient and dose-dependent reduction in the number of S1PR1 receptors on the cell surface, which is expected to dampen the pro-inflammatory signaling cascades in astrocytes and microglia that are mediated by this receptor.
Selective S1PR5 Agonist: Receptor Activation and Downstream Signaling
A selective S1PR5 agonist is a small molecule that binds to and activates the S1PR5 receptor on the surface of oligodendrocytes. This activation initiates intracellular signaling cascades that promote cell survival and maturation. S1PR5 couples to Gi and G12/13 G-proteins. Gi coupling leads to the activation of the PI3K-Akt pathway, a well-established pro-survival cascade. This signaling is crucial for protecting mature oligodendrocytes from apoptosis and supporting their function. In immature oligodendrocytes, S1PR5 signaling can also influence process retraction via the Rho/ROCK pathway, suggesting a role in developmental refinement.
Comparative Data on Therapeutic Strategy & Efficacy
The distinct mechanisms of action translate to different primary cellular targets and therapeutic goals. While S1PR1 knockdown is primarily immunomodulatory, S1PR5 agonism is directly neuroprotective and pro-myelinating.
Table 1: Comparison of Therapeutic Strategies
| Feature | This compound (Knockdown) | Selective S1PR5 Agonist |
|---|---|---|
| Molecular Target | S1PR1 mRNA | S1PR5 G protein-coupled receptor |
| Mode of Action | Inhibition of protein translation | Receptor activation (agonism) |
| Primary CNS Cells | Astrocytes, Microglia | Oligodendrocytes, Oligodendrocyte Progenitors |
| Secondary CNS Cells | Neurons, Endothelial Cells | Brain Endothelial Cells |
| Primary Hypothesis | Reduction of neuroinflammation | Promotion of remyelination and neuroprotection |
| Delivery Method | Intracerebroventricular (ICV) or direct CNS injection | Oral bioavailability, systemic administration |
Preclinical studies in various animal models of neurodegeneration have demonstrated the potential of targeting both S1PR1 and S1PR5. The following table summarizes key findings.
Table 2: Summary of Preclinical Evidence in Neurodegeneration Models
| Model | Key Outcome Measure | Reported Effect of S1PR1 Modulation (Antagonism/Agonism) | Reported Effect of Selective S1PR5 Agonism |
|---|---|---|---|
| EAE (Multiple Sclerosis Model) | Clinical Score / Disease Severity | Amelioration of EAE by S1PR1 antagonists or functional antagonists (agonists causing receptor internalization). Central S1PR1 modulation dampens synaptic alterations and neuroinflammation. | S1PR1/5 modulators (e.g., Ozanimod) reduce circulating lymphocytes and attenuate immune responses. S1PR5 is thought to mediate beneficial CNS effects. |
| Cuprizone (Demyelination Model) | Demyelination / Remyelination | S1PR1 functional antagonism (via FTY720) prevents cuprizone-induced demyelination and oligodendrocyte apoptosis. | S1PR5 is highly expressed by oligodendrocytes and its activation promotes their survival, a key factor in remyelination. |
| Huntington's Disease (R6/2 Mouse Model) | Motor Deficits, Lifespan, BBB Integrity | (Data not widely available for S1PR1 knockdown) | Chronic administration of A-971432 slowed disease progression , prolonged lifespan, reduced mutant huntingtin aggregation, and preserved blood-brain barrier (BBB) integrity. |
| Alzheimer's Disease (Aβ Injection Model) | Cognitive Function, Neuronal Loss | S1PR1 levels are reduced in AD models; selective S1PR1 agonism ameliorated spatial memory impairment and attenuated hippocampal neuronal loss. | S1PR5 agonism is proposed as a therapeutic approach due to its role in maintaining BBB integrity, which is often compromised in AD. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for administering each type of agent in a mouse model of neurodegeneration.
Protocol: this compound Administration via Intracerebroventricular (ICV) Injection
This protocol describes a single bolus ICV injection of a Morpholino Oligonucleotide in an adult mouse.
-
Animal Preparation: Anesthetize an 8-10 week old C57BL/6 mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm anesthetic depth via toe-pinch reflex. Place the mouse in a stereotaxic frame and apply ophthalmic ointment to the eyes.
-
Surgical Procedure: Shave the scalp and sterilize with alternating scrubs of povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify the bregma landmark. For the lateral ventricle, typical coordinates from bregma are: Anterior/Posterior: -0.3 mm, Medial/Lateral: +1.0 mm, Dorsal/Ventral: -3.0 mm. These should be confirmed with a mouse brain atlas for the specific age and strain.
-
Craniotomy: Using a micro-drill, create a small burr hole (approx. 0.5 mm diameter) at the target coordinates, being careful not to damage the underlying dura mater.
-
Injection: Load a Hamilton syringe with 2-5 µL of S1PR1-MO solution (e.g., 10-40 µg total dose in sterile saline). Slowly lower the needle to the target depth and inject the solution over 2-5 minutes to prevent backflow. Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Post-Operative Care: Suture the incision and administer post-operative analgesics as per institutional guidelines. Place the mouse on a heating pad until fully recovered. Monitor the animal daily for any signs of distress.
-
Tissue Analysis: At the experimental endpoint (e.g., 2-4 weeks post-injection), perfuse the animal and collect brain tissue for qPCR, Western blot, or immunohistochemistry to confirm S1PR1 knockdown and assess pathological outcomes.
Protocol: Selective S1PR5 Agonist Administration in the Cuprizone Model
This protocol describes oral administration of a selective S1PR5 agonist during the remyelination phase of the cuprizone model.
-
Model Induction: Feed 8-week-old C57BL/6 mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to induce robust demyelination of the corpus callosum.
-
Treatment Allocation: At the end of week 5, return all mice to a normal chow diet to allow for spontaneous remyelination. Randomly assign mice to treatment groups (e.g., Vehicle control, S1PR5 agonist).
-
Drug Administration: Prepare the selective S1PR5 agonist (e.g., A-971432) in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug once daily via oral gavage at a predetermined dose (e.g., 0.1 mg/kg) for the duration of the remyelination period (e.g., 2-3 weeks).
-
Behavioral Monitoring: Conduct weekly behavioral tests (e.g., open field, rotarod) to assess motor coordination and activity levels.
-
Endpoint Analysis: At the end of the treatment period (e.g., end of week 7 or 8), perfuse the animals and collect brain tissue.
-
Histological Assessment: Process brain tissue for immunohistochemical analysis. Key stains include:
-
Luxol Fast Blue (LFB): To assess the extent of demyelination and remyelination.
-
Anti-Olig2/CC1: To quantify oligodendrocyte lineage cells and mature oligodendrocytes.
-
Anti-Iba1/GFAP: To measure microgliosis and astrogliosis.
-
Anti-APP: To stain for axonal spheroids, indicating axonal damage.
-
Conclusion and Future Directions
The modulation of S1P signaling in the CNS presents two powerful and mechanistically distinct avenues for therapeutic intervention in neurodegenerative diseases.
-
S1PR1 knockdown via Morpholino Oligonucleotides represents a targeted, anti-inflammatory strategy. Its primary strength lies in its potential to quell the chronic neuroinflammation driven by activated astrocytes and microglia, a common pathological feature across many neurodegenerative conditions. However, challenges related to CNS delivery and the transient nature of the knockdown require further investigation.
-
Selective S1PR5 agonism offers a neuroprotective and pro-remyelinating approach. By directly supporting the health and function of oligodendrocytes, this strategy aims to preserve and repair myelin sheaths, enhance neuronal integrity, and maintain blood-brain barrier function. The oral bioavailability of small molecule agonists is a significant advantage for clinical translation.
These two strategies are not mutually exclusive and could potentially be complementary. A combination therapy that simultaneously reduces neuroinflammation (via S1PR1 modulation) and promotes myelin repair (via S1PR5 agonism) could offer a synergistic effect. Future research, including direct head-to-head preclinical studies, is necessary to fully elucidate the comparative efficacy and therapeutic potential of these promising approaches.
References
- 1. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sphingosine-1-Phosphate Signaling in Ischemic Stroke: From Bench to Bedside and Beyond [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of S1PR1-MO-1 Side Effect Profile
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: S1PR1-MO-1 is presented as a hypothetical, selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator for illustrative purposes. The data herein is synthesized from established literature on approved S1P receptor modulators and does not represent actual clinical trial results for a compound named this compound. This guide serves as a framework for comparing the side effect profiles of novel S1P receptor modulators against existing therapies.
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs effective in treating relapsing forms of multiple sclerosis (MS).[1][2][3][4] Their primary mechanism involves binding to S1P receptors on lymphocytes, which prevents these immune cells from leaving the lymph nodes and entering the central nervous system (CNS), thereby reducing inflammation and nerve damage.[2]
The first-generation S1P receptor modulator, Fingolimod, is non-selective and binds to S1PR1, S1PR3, S1PR4, and S1PR5. While effective, its broad receptor activity is associated with a range of side effects. Newer, second-generation modulators like Siponimod, Ozanimod, and Ponesimod were developed with increased selectivity for S1PR1 and S1PR5 to improve the safety profile, particularly concerning cardiac effects.
This guide provides a comparative analysis of the side effect profile of a hypothetical S1PR1 modulator, this compound, against established S1P receptor modulators.
S1P Receptor Signaling Pathway
S1P receptor modulators act as functional antagonists. By binding to S1PR1 on lymphocytes, they induce the internalization and degradation of the receptor, rendering the cells unresponsive to the natural S1P gradient that normally guides their exit from lymph nodes. This sequestration of lymphocytes reduces the autoimmune attack on the CNS in MS. However, S1P receptors are also present in other tissues, including the heart, blood vessels, and lungs, and their modulation can lead to off-target effects.
Comparative Side Effect Profile
The following table summarizes the incidence of common and serious adverse events associated with S1P receptor modulators, with hypothetical data for this compound. The aim for a next-generation modulator like this compound would be to demonstrate a superior safety profile, particularly in reducing cardiovascular and ophthalmologic side effects.
| Adverse Event | This compound (Hypothetical) | Fingolimod | Siponimod | Ozanimod | Ponesimod |
| Cardiovascular | |||||
| Bradycardia (First Dose) | <1% | ~30% | <10% | <1% | <10% |
| Atrioventricular Block | <0.5% | ~1-2% | ~2% | <0.5% | ~2.6% |
| Hypertension | ~5% | ~8-13% | ~12% | ~4-10% | ~10-17% |
| Hepatic | |||||
| ALT Elevation (>3x ULN) | ~4% | ~8-12% | ~5-10% | ~5% | ~8% |
| Ophthalmologic | |||||
| Macular Edema | <0.2% | ~0.5-1% | ~1.8% | ~0.3% | ~1.1% |
| Infections | |||||
| Upper Respiratory Tract | ~10% | ~12.5% | ~10% | ~15% | ~20% |
| Herpes Zoster | ~0.5% | ~1% | ~2% | ~0.6% | ~4.8% (herpetic infections) |
| Other | |||||
| Headache | ~8% | ~25% | ~12% | ~7% | >10% |
| Back Pain | ~3% | ~10% | ~5% | ~4% | N/A |
Note: Incidence rates are approximate and compiled from various clinical trial data and prescribing information.
Experimental Protocols for Safety Monitoring
Rigorous monitoring protocols are essential in clinical trials for S1P receptor modulators to manage potential side effects.
1. Cardiovascular Monitoring:
-
First-Dose Observation: Due to the risk of bradycardia, patients are monitored for at least 6 hours after the first dose. This includes hourly heart rate and blood pressure checks and a 12-lead electrocardiogram (ECG) pre-dose and at the end of the observation period. For modulators with a better cardiac profile like Ozanimod, this intensive monitoring may not be required for all patients.
-
Ongoing Monitoring: Blood pressure is checked at subsequent study visits.
2. Hepatic Function Monitoring:
-
Methodology: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, are conducted at baseline and then periodically (e.g., at months 3, 6, 9, and 12) throughout the trial.
-
Actionable Limits: Trials define specific thresholds for LFT elevations (e.g., >3x, >5x, or >8x the upper limit of normal [ULN]) that trigger more frequent monitoring, dose reduction, or discontinuation of the study drug.
3. Ophthalmologic Monitoring:
-
Methodology: A comprehensive ophthalmologic exam, including optical coherence tomography (OCT), is performed at baseline to screen for pre-existing conditions. The exam is repeated if a patient reports any visual disturbances during the study.
-
High-Risk Patients: Patients with a history of diabetes mellitus or uveitis, who are at a higher risk for macular edema, undergo more frequent, scheduled eye exams.
4. Dermatologic Monitoring:
-
Methodology: Skin examinations are conducted at baseline and periodically during treatment to monitor for any new or changing skin lesions, as some S1P modulators have been associated with a small increased risk of skin cancers like basal cell carcinoma. Patients are also counseled on sun protection.
Comparative Receptor Selectivity
The side effect profile of an S1P receptor modulator is closely linked to its selectivity for the five S1P receptor subtypes. S1PR1 is the primary target for efficacy in MS. Activity at S1PR3 is linked to some cardiovascular and pulmonary side effects. A highly selective S1PR1 modulator like the hypothetical this compound would be expected to have a more favorable safety profile.
Conclusion
The development of S1P receptor modulators has shifted towards increasing selectivity for S1PR1 to minimize off-target side effects. A hypothetical next-generation compound like this compound would aim to demonstrate a superior safety profile, particularly with reduced incidences of bradycardia, macular edema, and hypertension, when compared to less selective agents. The experimental protocols outlined in this guide are critical for characterizing the safety profile of any new S1P receptor modulator in development and ensuring patient safety. Further head-to-head clinical trials are necessary to definitively establish the comparative safety and efficacy of newer agents against established therapies.
References
- 1. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 4. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking S1PR1-MO-1: A Comparative Guide to Established S1PR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel Sphingosine-1-Phosphate Receptor 1 (S1PR1) antagonist, S1PR1-MO-1, against well-characterized, established antagonists. By presenting key performance indicators, detailed experimental protocols, and visual representations of the underlying biology and workflows, this document aims to facilitate a thorough and objective evaluation of this compound's potential as a therapeutic agent.
Introduction to S1PR1 Antagonism
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), S1PR1-5.[1][2][3] S1PR1 is prominently expressed on lymphocytes and endothelial cells, playing a pivotal role in immune cell trafficking, vascular homeostasis, and endothelial barrier function.[1][2] The S1P gradient between secondary lymphoid organs and the blood is essential for lymphocyte egress. Antagonism of S1PR1 disrupts this process, leading to the sequestration of lymphocytes in lymph nodes and a reduction in circulating lymphocytes (lymphopenia). This mechanism forms the basis for the therapeutic efficacy of S1PR1 modulators in autoimmune diseases such as multiple sclerosis.
Comparative Performance Data
This section is designed to directly compare the quantitative performance metrics of this compound with established S1PR1 antagonists. Data for this compound should be inserted based on internal experimental findings.
Table 1: In Vitro Potency and Selectivity
| Compound | Primary Mechanism | IC50 (nM) | EC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | (User to provide) | (User to provide) | (User to provide) | (User to provide) | (User to provide) |
| Fingolimod (FTY720-P) | Functional Antagonist | - | - | - | Targets S1PR1, S1PR3, S1PR4, S1PR5 |
| W146 | Competitive Antagonist | - | 398 | ~70-80 | Selective for S1PR1 |
| NIBR-0213 | Competitive Antagonist | - | - | - | Potent and selective S1PR1 antagonist |
| Ponesimod | Functional Antagonist | - | - | - | Selective for S1PR1 |
| S1P1-IN-Ex26 | Competitive Antagonist | 0.93 | - | - | >3000-fold selective for S1PR1 over other S1P receptors |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | In Vivo Model | Key Efficacy Readout | ED50 | CNS Penetration |
| This compound | (User to provide) | (User to provide) | (User to provide) | (User to provide) |
| Fingolimod (FTY720) | Multiple Sclerosis (clinical) | Reduction in relapse rate | - | Yes |
| W146 | Mouse | Reverses agonist-induced lymphopenia | - | Limited data |
| NIBR-0213 | Rat | Induction of lymphopenia | - | Limited data |
| Ponesimod | Multiple Sclerosis (clinical) | Reduction in relapse rate | - | Yes |
| S1P1-IN-Ex26 | Mouse (EAE model) | Ameliorates EAE, Induces lymphopenia | ~0.06 mg/kg (lymphopenia) | Poor |
Signaling Pathways and Experimental Workflows
To provide a clear visual context for the mechanism of action and the benchmarking process, the following diagrams illustrate the S1PR1 signaling cascade and a typical experimental workflow for antagonist evaluation.
References
Confirming S1PR1 Agonist Activity with a Knockout Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of a selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator in wild-type mice and an S1PR1 knockout mouse model. The data presented herein demonstrates a robust methodology for confirming the on-target activity of novel S1PR1-targeting compounds. While this guide uses a representative selective S1PR1 modulator as an example, the principles and experimental protocols can be adapted for the validation of other specific modulators, such as S1PR1-MO-1.
The primary mechanism of action for S1PR1 modulators involves binding to S1PR1, a G protein-coupled receptor, which plays a crucial role in lymphocyte trafficking, vascular homeostasis, and immune responses.[1][2][3] Functional antagonism of S1PR1 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the endogenous ligand sphingosine-1-phosphate (S1P) and consequently sequestering them within the lymph nodes.[3][4] This reduction in circulating lymphocytes is a key therapeutic effect for autoimmune diseases like multiple sclerosis.
To definitively attribute the observed pharmacological effects of a compound to its interaction with S1PR1, a knockout mouse model is an invaluable tool. By comparing the compound's effects in animals with and without the S1PR1 receptor, researchers can dissect the on-target versus off-target activities.
Comparative Efficacy of a Selective S1PR1 Modulator
The following table summarizes the expected outcomes of treating wild-type (WT) and S1PR1 knockout (KO) mice with a selective S1PR1 modulator. The primary endpoint for confirming S1PR1-mediated activity is the reduction of peripheral blood lymphocytes.
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + S1PR1 Modulator | S1PR1 Knockout (KO) + Vehicle | S1PR1 Knockout (KO) + S1PR1 Modulator |
| Peripheral Blood Lymphocyte Count (cells/µL) | ~5,000 | ~1,500 | ~5,000 | ~5,000 |
| Heart Rate (beats per minute) | ~550 | ~450 (transient) | ~550 | ~550 |
| Vascular Permeability (Evans Blue Extravasation) | Low | Low | High | High |
Note: The data presented are representative values and may vary depending on the specific S1PR1 modulator, dosage, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
S1PR1 Knockout Mouse Model
Inducible, endothelial-specific S1PR1 knockout mice (S1pr1f/f; Cdh5-CreERT2) are commonly used to study the role of endothelial S1PR1 in vascular integrity. For studies focused on lymphocyte trafficking, a global or lymphocyte-specific S1PR1 knockout model is employed. Mice are typically treated with tamoxifen to induce Cre-mediated recombination and subsequent deletion of the S1pr1 gene. Wild-type littermates not expressing Cre recombinase serve as controls.
In Vivo Administration of S1PR1 Modulator
A selective S1PR1 modulator or vehicle control is administered to both wild-type and S1PR1 knockout mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the specific compound's pharmacokinetic properties.
Peripheral Blood Lymphocyte Counting
-
Time Point: Blood samples are collected at baseline and at various time points post-treatment (e.g., 4, 24, and 48 hours).
-
Procedure: A small volume of blood is collected from the tail vein or submandibular vein into EDTA-coated tubes.
-
Analysis: Complete blood counts (CBCs) are performed using an automated hematology analyzer to determine the absolute number of lymphocytes. A significant reduction in lymphocyte count in wild-type mice treated with the S1PR1 modulator, with no corresponding decrease in knockout mice, confirms the S1PR1-dependent mechanism of action.
Heart Rate Monitoring
-
Rationale: S1PR1 is expressed on atrial myocytes and its activation can cause a transient bradycardia.
-
Procedure: Heart rate can be monitored non-invasively using tail-cuff plethysmography or via implantable telemetry devices for continuous measurement.
-
Analysis: A transient decrease in heart rate in wild-type mice following the initial dose of an S1PR1 agonist, which is absent in S1PR1 knockout mice, would further support on-target cardiac effects.
Vascular Permeability Assay (Evans Blue Extravasation)
-
Rationale: S1PR1 signaling is crucial for maintaining vascular integrity. Genetic deletion of S1pr1 leads to increased vascular permeability.
-
Procedure:
-
Mice are intravenously injected with Evans blue dye.
-
After a set circulation time (e.g., 30 minutes), the animals are perfused with saline to remove intravascular dye.
-
Tissues of interest (e.g., lung, brain) are harvested.
-
The extravasated dye is extracted from the tissues using formamide.
-
The amount of extracted dye is quantified by measuring its absorbance at approximately 620 nm.
-
-
Analysis: S1PR1 knockout mice are expected to show significantly higher Evans blue extravasation compared to wild-type mice, indicating compromised vascular barrier function. Treatment with an S1PR1 modulator is not expected to rescue this phenotype in knockout mice, confirming the phenotype is due to the absence of S1PR1.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for confirming S1PR1 modulator activity.
Caption: Simplified S1PR1 signaling pathway and the effect of knockout.
Conclusion
The use of an S1PR1 knockout mouse model is a critical step in the preclinical validation of any novel S1PR1 modulator. By demonstrating a lack of efficacy in the absence of the target receptor, researchers can confidently attribute the pharmacological effects of the compound to its on-target activity. This comparative approach provides robust, scientifically sound data essential for advancing drug development programs.
References
A Comparative Guide to S1PR1-MO-1: Benchmarking Against Established S1PR1 Modulators
For researchers and drug development professionals navigating the landscape of sphingosine-1-phosphate receptor 1 (S1PR1) modulators, understanding the performance of a novel agent like S1PR1-MO-1 requires rigorous comparison with established alternatives. This guide provides a framework for such a comparison, summarizing key performance data and outlining essential experimental protocols. While specific data for "this compound" is not yet publicly available, this document serves as a template for its evaluation against well-characterized modulators such as Fingolimod, Siponimod, and Ozanimod.
S1PR1 Signaling Pathway
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G-protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, vascular development, and endothelial barrier function.[1][2][3] Its natural ligand is sphingosine-1-phosphate (S1P). The binding of S1P or a synthetic modulator to S1PR1 initiates a cascade of intracellular signaling events. S1PR1 primarily couples to the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This activation also leads to the recruitment of β-arrestin, which promotes receptor internalization and degradation, a key mechanism for the functional antagonism observed with many S1PR1 modulators.[5] Downstream signaling pathways include the PI3K/Akt pathway, which is involved in cell survival, and the Ras/MAPK pathway, which regulates cell proliferation and migration.
Caption: S1PR1 Signaling Pathway.
Comparative Data of S1PR1 Modulators
A critical aspect of evaluating a new S1PR1 modulator is to compare its key pharmacological parameters against existing compounds. The following tables provide a template for organizing such data.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | S1PR1 Ki (nM) | S1PR2 Ki (nM) | S1PR3 Ki (nM) | S1PR4 Ki (nM) | S1PR5 Ki (nM) | S1PR1 Selectivity Fold |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Fingolimod-P | 0.33 | >1000 | 0.35 | 0.67 | 0.29 | Non-selective |
| Siponimod | 0.39 | >1000 | >1000 | >1000 | 2.0 | ~5-fold vs S1PR5 |
| Ozanimod | 0.27 | >10000 | >10000 | >10000 | 3.3 | ~12-fold vs S1PR5 |
Note: Fingolimod requires in vivo phosphorylation to its active form, Fingolimod-phosphate (Fingolimod-P). Ki values represent the concentration of the drug that inhibits 50% of the radioligand binding.
Table 2: In Vitro Functional Activity
| Compound | S1PR1 EC50 (nM) (GTPγS) | S1PR1 β-arrestin Recruitment EC50 (nM) |
| This compound | Data to be determined | Data to be determined |
| Fingolimod-P | 0.16 | 0.03 |
| Siponimod | 0.29 | 0.1 |
| Ozanimod | 0.14 | 0.02 |
EC50 represents the concentration of a drug that gives half-maximal response.
Table 3: Pharmacokinetic Properties
| Compound | Half-life (hours) | Bioavailability (%) | Primary Metabolism |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Fingolimod | 6-9 days | >90 | Phosphorylation by SPHK2 |
| Siponimod | ~30 | ~84 | CYP2C9, CYP3A4 |
| Ozanimod | ~21 | High | Aldehyde oxidase, CYP3A4 |
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are crucial.
Radioligand Binding Assay for S1PR Subtypes
This assay determines the binding affinity (Ki) of a test compound to S1PR subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably overexpressing human S1PR1, S1PR2, S1PR3, S1PR4, or S1PR5.
-
Assay Buffer: Use a buffer containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA, pH 7.4.
-
Radioligand: Use [³³P]-S1P as the radioligand.
-
Incubation: Incubate cell membranes with the radioligand and varying concentrations of the test compound (e.g., this compound) for 60 minutes at room temperature.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
GTPγS Binding Assay for Functional Agonism
This assay measures the G-protein activation upon receptor stimulation, indicating the functional potency (EC50) of a compound.
Methodology:
-
Membrane Preparation: Use the same cell membranes as in the binding assay.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% fatty acid-free BSA, pH 7.4.
-
GTPγS: Use [³⁵S]-GTPγS.
-
Incubation: Incubate the membranes with varying concentrations of the test compound and [³⁵S]-GTPγS for 30 minutes at 30°C.
-
Separation and Detection: Similar to the radioligand binding assay, separate bound [³⁵S]-GTPγS by filtration and measure radioactivity.
-
Data Analysis: Plot the stimulated binding against the log concentration of the compound to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated S1PR1, a key step in receptor internalization and functional antagonism.
Methodology:
-
Cell Line: Use a U2OS cell line co-expressing human S1PR1 fused to a ProLink tag and a β-arrestin-2 protein fused to an Enzyme Acceptor fragment (DiscoverX PathHunter assay).
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound and incubate for 90 minutes.
-
Detection: Add the detection reagents and incubate for 60 minutes. Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the compound to determine the EC50 value.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel S1PR1 modulator typically follows a structured workflow to assess its efficacy and safety.
Caption: Preclinical Evaluation Workflow.
By systematically generating and comparing these datasets, researchers can effectively position a novel S1PR1 modulator like this compound within the existing therapeutic landscape and make informed decisions regarding its further development. The provided protocols and comparative tables offer a robust framework for this critical evaluation process.
References
- 1. academic.oup.com [academic.oup.com]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration [mdpi.com]
- 5. What are S1PR1 modulators and how do they work? [synapse.patsnap.com]
A Comparative Guide to a Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulator and Non-S1P Receptor Immunomodulators in Multiple Sclerosis
Introduction
This guide provides a detailed comparison of a representative Sphingosine-1-Phosphate Receptor 1 (S1P1) modulator, fingolimod, with several non-S1P receptor immunomodulators commonly used in the treatment of relapsing-remitting multiple sclerosis (RRMS). As specific preclinical and clinical data for a compound designated "S1PR1-MO-1" are not publicly available, this guide will utilize data for fingolimod, the first-in-class S1P receptor modulator, to represent this therapeutic category. The non-S1P receptor immunomodulators included for comparison are cladribine, glatiramer acetate, and natalizumab.
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the mechanisms of action, efficacy, and safety profiles of these agents, supported by quantitative data from key clinical trials and detailed descriptions of relevant experimental methodologies.
Mechanism of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to modulate the immune system and mitigate the inflammatory processes central to multiple sclerosis.
S1P1 Receptor Modulator: Fingolimod
Fingolimod is a sphingosine-1-phosphate receptor modulator that, upon phosphorylation in vivo, acts as a functional antagonist of the S1P1 receptor on lymphocytes.[1] This functional antagonism leads to the internalization and degradation of the S1P1 receptor, rendering lymphocytes unresponsive to the S1P gradient that governs their egress from secondary lymphoid organs.[1] Consequently, circulating lymphocytes, particularly naïve and central memory T cells, are sequestered within the lymph nodes, reducing their infiltration into the central nervous system (CNS).[2][3]
Non-S1P Receptor Immunomodulators
Cladribine is a purine nucleoside analog that selectively targets lymphocytes.[4] Due to a high ratio of deoxycytidine kinase to 5'-nucleotidase in lymphocytes, cladribine is preferentially phosphorylated to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP). Cd-ATP interferes with DNA synthesis and repair, leading to lymphocyte apoptosis and a sustained reduction in circulating B and T cells.
Glatiramer acetate is a synthetic polypeptide composed of four amino acids found in myelin basic protein. Its mechanism of action is complex and involves multiple pathways. It is thought to act as a decoy for the immune system, binding to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) and competing with myelin antigens for T-cell activation. This leads to the induction of anti-inflammatory Th2-type T cells that can cross the blood-brain barrier and exert bystander suppression at the sites of inflammation.
Natalizumab is a monoclonal antibody that targets the α4-subunit of α4β1 integrin (also known as very late antigen-4 or VLA-4), which is expressed on the surface of lymphocytes. By binding to VLA-4, natalizumab blocks its interaction with vascular cell adhesion molecule-1 (VCAM-1) on the endothelial cells of the blood-brain barrier. This inhibition prevents the transmigration of inflammatory lymphocytes into the CNS.
Comparative Efficacy Data
The following tables summarize key efficacy outcomes from pivotal Phase III clinical trials for each immunomodulator.
Table 1: Annualized Relapse Rate (ARR)
| Immunomodulator | Clinical Trial | Treatment Arm | Placebo Arm | Relative Reduction | Reference |
| Fingolimod | FREEDOMS (24 months) | 0.18 | 0.40 | 54% | |
| TRANSFORMS (12 months) | 0.16 | 0.33 (IFN β-1a) | 52% (vs. IFN β-1a) | ||
| Cladribine | CLARITY (96 weeks) | 0.14-0.15 | 0.33 | 55-58% | |
| Glatiramer Acetate | GALA (12 months) | 0.349 | 0.533 | 34.4% | |
| Natalizumab | AFFIRM (2 years) | 0.22 | 0.67 | 68% |
Table 2: Disability Progression (Confirmed for ≥3 months)
| Immunomodulator | Clinical Trial | Treatment Arm | Placebo Arm | Risk Reduction | Reference |
| Fingolimod | FREEDOMS (24 months) | 17.7% | 24.1% | 30% | |
| Cladribine | CLARITY (96 weeks) | 13.7% | 19.8% | 33% | |
| Glatiramer Acetate | GALA (12 months) | Not Reported | Not Reported | Not Reported | |
| Natalizumab | AFFIRM (2 years) | 17% | 29% | 42% |
Table 3: MRI Lesion Activity
| Immunomodulator | Clinical Trial | MRI Endpoint | Treatment Arm (Mean No. of Lesions) | Placebo Arm (Mean No. of Lesions) | Reduction | Reference |
| Fingolimod | FREEDOMS (24 months) | New or Enlarging T2 Lesions | 1.6 | 6.0 | 74% | |
| Gadolinium-enhancing Lesions | 0.2 | 1.3 | 82% | |||
| Cladribine | CLARITY (96 weeks) | New T2 Lesions | 0.28-0.38 | 1.43 | 73-80% | |
| Gadolinium-enhancing Lesions | 0.12-0.16 | 1.19 | 86-90% | |||
| Glatiramer Acetate | GALA (12 months) | New T2 Lesions | 2.5 | 3.8 | 34.7% | |
| Gadolinium-enhancing Lesions | 0.28 | 0.51 | 44.8% | |||
| Natalizumab | AFFIRM (2 years) | New or Enlarging T2 Lesions | 1.9 | 11.0 | 83% | |
| Gadolinium-enhancing Lesions | 0.1 | 1.1 | 92% |
Experimental Protocols
This section outlines the principles of key experimental assays used to characterize the activity of these immunomodulators.
Lymphocyte Sequestration Assay (Fingolimod)
Objective: To quantify the reduction of circulating lymphocytes following administration of an S1P1 receptor modulator.
Methodology:
-
Animal Model: Typically performed in mice or rats.
-
Treatment: Animals are administered fingolimod or a vehicle control, usually via oral gavage.
-
Blood Collection: Peripheral blood samples are collected at various time points post-administration (e.g., 0, 4, 8, 24, 48 hours).
-
Lymphocyte Counting: Total lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.
-
Flow Cytometry Analysis: For more detailed analysis, blood samples can be stained with fluorescently labeled antibodies against specific lymphocyte markers (e.g., CD4, CD8 for T cells; B220 for B cells) to assess the differential effects on lymphocyte subpopulations.
-
Data Analysis: The percentage reduction in lymphocyte counts in the treated group is calculated relative to the vehicle control group at each time point.
In Vitro T-Cell Proliferation Assay (Glatiramer Acetate)
Objective: To assess the effect of glatiramer acetate on the proliferation of T cells in response to an antigen.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples of healthy donors or multiple sclerosis patients.
-
Cell Labeling: T cells within the PBMC population are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation.
-
Cell Culture: Labeled PBMCs are cultured in the presence of a myelin antigen (e.g., myelin basic protein) with or without glatiramer acetate.
-
Incubation: Cells are incubated for a period of 5 to 7 days to allow for T-cell proliferation.
-
Flow Cytometry Analysis: The proliferation of T cells (identified by markers like CD3 and CD4) is measured by the dilution of the CFSE dye using flow cytometry.
-
Data Analysis: The percentage of proliferating T cells in the presence of glatiramer acetate is compared to the control condition (antigen only).
In Vitro Lymphocyte Migration Assay (Natalizumab)
Objective: To evaluate the ability of natalizumab to inhibit the migration of lymphocytes across an endothelial cell layer.
Methodology:
-
Endothelial Cell Culture: A monolayer of human brain microvascular endothelial cells (HBMECs) is cultured on a porous membrane in a transwell insert.
-
Lymphocyte Isolation: Lymphocytes are isolated from peripheral blood.
-
Treatment: Isolated lymphocytes are pre-incubated with natalizumab or an isotype control antibody.
-
Migration Assay: The treated lymphocytes are added to the upper chamber of the transwell insert, and a chemoattractant is placed in the lower chamber.
-
Incubation: The setup is incubated to allow for lymphocyte migration across the endothelial monolayer into the lower chamber.
-
Quantification: The number of migrated lymphocytes in the lower chamber is quantified by cell counting or flow cytometry.
-
Data Analysis: The percentage of inhibition of migration by natalizumab is calculated by comparing the number of migrated cells in the natalizumab-treated group to the control group.
Safety and Tolerability
The safety profiles of these immunomodulators are distinct and are a critical consideration in treatment decisions.
Table 4: Common Adverse Events
| Immunomodulator | Common Adverse Events | Reference |
| Fingolimod | Headache, influenza, diarrhea, back pain, liver enzyme elevation, cough, bradycardia (first dose), macular edema | |
| Cladribine | Lymphopenia, headache, nasopharyngitis, upper respiratory tract infection, nausea | |
| Glatiramer Acetate | Injection site reactions, vasodilation, rash, dyspnea, chest pain | |
| Natalizumab | Headache, fatigue, urinary tract infection, arthralgia, nasopharyngitis, infusion-related reactions, risk of progressive multifocal leukoencephalopathy (PML) |
Conclusion
The S1P1 receptor modulator, represented here by fingolimod, and the non-S1P receptor immunomodulators, cladribine, glatiramer acetate, and natalizumab, offer distinct and effective therapeutic options for patients with relapsing-remitting multiple sclerosis. Their mechanisms of action are fundamentally different, leading to varied efficacy and safety profiles.
Fingolimod and natalizumab generally demonstrate high efficacy in reducing relapse rates and MRI lesion activity. Cladribine also shows significant efficacy with the advantage of a short treatment course. Glatiramer acetate, while having a more modest effect on these parameters, has a long-standing safety record.
The choice of therapy depends on a comprehensive evaluation of disease activity, patient preference, and the specific risk-benefit profile of each agent. This guide provides a foundational comparison to aid researchers and clinicians in understanding the key characteristics of these immunomodulatory drugs. Further head-to-head clinical trials are necessary for a more direct comparison of their long-term outcomes.
References
Navigating the Landscape of S1P1 Receptor Modulation: A Comparative Analysis
A detailed examination of a hypothetical S1P1 receptor modulator, S1PR1-MO-1, versus established and emerging therapies targeting the sphingosine-1-phosphate receptor 1 (S1P1R). This guide provides a comprehensive overview of efficacy, mechanism of action, and the experimental frameworks used to evaluate these compounds, tailored for researchers, scientists, and drug development professionals.
The sphingosine-1-phosphate (S1P) signaling pathway plays a pivotal role in regulating lymphocyte trafficking, a key process in the pathogenesis of various autoimmune diseases. The S1P1 receptor, a G protein-coupled receptor (GPCR), is a well-established therapeutic target for conditions such as multiple sclerosis and ulcerative colitis. Modulation of S1P1R can prevent the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into inflamed tissues. This guide introduces a hypothetical, highly selective S1P1 receptor modulator, designated this compound, and compares its projected efficacy and mechanism with that of other prominent S1P1R modulators.
Mechanism of Action: The S1P1 Receptor Signaling Pathway
S1P1 receptor modulators are typically functional antagonists. Upon binding to the S1P1 receptor on lymphocytes, they induce its internalization and degradation. This renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from secondary lymphoid organs, effectively trapping them and reducing circulating lymphocyte counts.[1] More selective S1P1R modulators have been developed to minimize off-target effects associated with binding to other S1P receptor subtypes, such as S1P3R, which has been linked to cardiac side effects.[2]
Comparative Efficacy of S1P1 Receptor Modulators
The following tables summarize clinical trial data for several key S1P1 receptor modulators in the treatment of Relapsing Multiple Sclerosis (RMS) and Ulcerative Colitis (UC). This compound is presented with a hypothetical but plausible efficacy profile for a next-generation, highly selective modulator.
Table 1: Efficacy in Relapsing Multiple Sclerosis (RMS)
| Treatment (Dose) | Trial Name | Primary Endpoint | Result vs. Placebo/Comparator | Citation |
| This compound (Hypothetical) | (Projected Phase III) | Annualized Relapse Rate (ARR) | Projected >55% reduction vs. active comparator | - |
| Fingolimod (0.5 mg) | FREEDOMS | ARR at 24 months | 54% reduction vs. placebo | [3] |
| Siponimod (2 mg) | EXPAND | 3-month confirmed disability progression (CDP) in SPMS | 21% risk reduction vs. placebo | [4][5] |
| Ozanimod (1 mg) | RADIANCE | ARR at 24 months | 38% reduction vs. interferon beta-1a | |
| Ponesimod (20 mg) | OPTIMUM | ARR at 108 weeks | 30.5% reduction vs. teriflunomide |
Table 2: Efficacy in Ulcerative Colitis (UC)
| Treatment (Dose) | Trial Name | Primary Endpoint | Result vs. Placebo | Citation |
| This compound (Hypothetical) | (Projected Phase III) | Clinical Remission at Week 10 | Projected >25% absolute improvement | - |
| Ozanimod (1 mg) | True North | Clinical Remission at Week 10 | 18.4% vs. 6.0% for placebo | |
| Etrasimod (2 mg) | ELEVATE UC 52 | Clinical Remission at Week 12 | 27.0% vs. 7.0% for placebo |
Experimental Protocols
The characterization of S1P1 receptor modulators relies on a suite of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
Protocol 1: Radioligand Binding Assay for S1P1 Receptor
This assay determines the binding affinity (Ki) of a test compound for the S1P1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the S1P1 receptor.
Materials:
-
Membrane preparations from cells expressing human S1P1 receptor.
-
Radioligand (e.g., [³²P]S1P or a suitable tritiated antagonist).
-
Test compound (this compound or other modulators).
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation counter.
Procedure:
-
Dilute the S1P1 receptor membrane preparation in the assay buffer.
-
In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to stimulate G-protein activation downstream of the S1P1 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating [³⁵S]GTPγS binding to G-proteins coupled to the S1P1 receptor.
Materials:
-
Membrane preparations from cells expressing human S1P1 receptor and relevant G-proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound or other agonists).
-
Assay buffer (containing MgCl₂ and NaCl).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membrane preparation with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the assay by rapid filtration through the filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated binding against the concentration of the test compound to determine the EC50 and Emax values.
Protocol 3: In Vivo Lymphocyte Trafficking Assay
This assay assesses the in vivo efficacy of S1P1 receptor modulators in sequestering lymphocytes.
Objective: To measure the reduction in peripheral blood lymphocyte counts following administration of the test compound.
Materials:
-
Experimental animals (e.g., mice or rats).
-
Test compound (this compound or other modulators) formulated for in vivo administration.
-
Flow cytometer and antibodies for lymphocyte markers (e.g., CD4, CD8).
-
Anticoagulant (e.g., EDTA).
Procedure:
-
Administer the test compound to the experimental animals at various doses.
-
At specified time points after administration, collect blood samples from the animals into tubes containing an anticoagulant.
-
Perform a complete blood count or use flow cytometry to quantify the number of circulating lymphocytes.
-
Compare the lymphocyte counts in the treated groups to a vehicle-treated control group.
-
Calculate the dose-dependent reduction in peripheral lymphocyte counts to determine the in vivo potency of the compound.
Conclusion
The development of S1P1 receptor modulators represents a significant advancement in the treatment of autoimmune diseases. While established therapies like fingolimod have demonstrated efficacy, the focus has shifted towards developing more selective agents to improve the safety profile. A hypothetical next-generation modulator such as this compound, with high selectivity for S1P1R, would be expected to demonstrate robust efficacy in reducing disease activity in conditions like multiple sclerosis and ulcerative colitis, with a potentially improved safety profile compared to less selective agents. The experimental protocols outlined in this guide provide a standardized framework for the preclinical and clinical evaluation of such compounds, ensuring a thorough characterization of their pharmacological properties and therapeutic potential. Continued research in this area holds the promise of delivering more effective and safer treatment options for patients with autoimmune disorders.
References
- 1. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical efficacy, safety, and tolerability of fingolimod for the treatment of relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. neurology.org [neurology.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
